Technical Documentation Center

n,o-Bis[(benzyloxy)carbonyl]tyrosine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: n,o-Bis[(benzyloxy)carbonyl]tyrosine
  • CAS: 57228-56-5

Core Science & Biosynthesis

Foundational

N,O-Bis[(benzyloxy)carbonyl]tyrosine chemical structure and properties

This is an in-depth technical guide on N,O-Bis[(benzyloxy)carbonyl]tyrosine , structured for researchers and drug development professionals. High-Purity Reagents for Peptide Therapeutics & Organic Synthesis Executive Sum...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on N,O-Bis[(benzyloxy)carbonyl]tyrosine , structured for researchers and drug development professionals.

High-Purity Reagents for Peptide Therapeutics & Organic Synthesis

Executive Summary & Chemical Identity

N,O-Bis[(benzyloxy)carbonyl]tyrosine (commonly abbreviated as Z-Tyr(Z)-OH or Cbz-Tyr(Cbz)-OH ) is a specialized derivative of L-tyrosine utilized primarily as a protected building block in solution-phase peptide synthesis. Unlike the more common O-benzyl ether derivatives (e.g., Boc-Tyr(Bzl)-OH), this compound features a carbonate linkage on the phenolic side chain.[1]

This structural distinction is critical: while the N-terminal carbamate provides robust protection, the O-terminal carbonate introduces unique reactivity profiles, particularly regarding nucleophilic susceptibility.[1] This guide dissects these properties to prevent common synthetic failures such as premature deprotection or acyl migration.[1]

Chemical Identification
ParameterDetail
IUPAC Name (2S)-3-{4-[(benzyloxycarbonyl)oxy]phenyl}-2-[(benzyloxycarbonyl)amino]propanoic acid
Common Name N,O-Di-Cbz-L-tyrosine; Z-Tyr(Z)-OH
CAS Number 57228-56-5 (Specific to Bis-protected)
Molecular Formula C₂₅H₂₃NO₇
Molecular Weight 449.45 g/mol
Chirality L-isomer (S-configuration)

Structural Analysis & Molecular Properties[1][3]

The molecule contains three distinct functional zones, each dictating its behavior in synthesis:

  • Alpha-Amine Protection (Carbamate): The

    
    -Cbz group is stable to mild acids (TFA) and bases, serving as the primary anchor.[1]
    
  • Phenolic Protection (Carbonate): The

    
    -Cbz group forms a carbonate ester with the phenol. This is significantly more electrophilic  than an ether linkage (e.g., 
    
    
    
    -Bzl).[1]
  • Carboxylic Acid: Free and available for activation/coupling.[1]

Physicochemical Data
PropertyValue / CharacteristicExperimental Note
Appearance White to off-white crystalline powderHygroscopic; store desiccated.[1]
Melting Point 115–118 °CSharp range indicates high purity.[1]
Solubility Soluble: EtOAc, DMF, DCM, MeOHInsoluble: Water, HexanesDissolve in EtOAc for extractive workups.[1]
pKa ~3.8 (Carboxylic acid)Phenol is masked; no high pKa inflection.[1]
Structural Visualization

The following diagram illustrates the chemical connectivity and the distinct reactivity zones of the molecule.

Z_Tyr_Z_Structure cluster_legend Reactivity Key Tyr_Core Tyrosine Backbone (Chiral Center) N_Term N-Terminus (Carbamate Linkage) Tyr_Core->N_Term Stable to TFA O_Term Phenolic Side Chain (Carbonate Linkage) Tyr_Core->O_Term Labile to Nucleophiles C_Term Carboxylic Acid (Free -COOH) Tyr_Core->C_Term Reactive Site Legend Blue: Acid Stable (TFA) Red: Base/Nucleophile Sensitive Green: Coupling Site

Figure 1: Structural reactivity map of Z-Tyr(Z)-OH highlighting the stability differential between the N-carbamate and O-carbonate.

Synthesis & Manufacturing Protocol

Methodology: Schotten-Baumann Reaction Objective: Simultaneous protection of amino and phenolic groups using Benzyl Chloroformate (Cbz-Cl).[1]

Expert Insight: The pH Control Factor

The synthesis relies on maintaining a basic pH to deprotonate both the amine and the phenol. However, excessive base can hydrolyze the newly formed O-carbonate.[1] The "Sweet Spot" is pH 9.0–10.0.[1]

Step-by-Step Protocol
  • Dissolution: Dissolve L-Tyrosine (100 mmol) in 2N NaOH (200 mL) at 0°C.

  • Acylation: Add Benzyl Chloroformate (2.2 eq, 220 mmol) dropwise over 1 hour.

    • Critical Step: Simultaneously add 2N NaOH to maintain pH between 9 and 10.[1] Use an internal pH probe.[1]

  • Reaction: Stir vigorously at 0°C for 2 hours, then allow to warm to room temperature (RT) for 1 hour.

  • Workup:

    • Extract unreacted Cbz-Cl with diethyl ether (discard organic layer).[1]

    • Acidify the aqueous phase carefully with 3N HCl to pH 2.[1]0. Caution: CO₂ evolution may occur; foaming risk.[1]

    • The product, Z-Tyr(Z)-OH, will precipitate as an oil or solid.[1]

  • Purification: Extract the acidified aqueous layer with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[1] Recrystallize from EtOAc/Hexane.

Reactivity & Deprotection Mechanisms

The "Carbonate" Vulnerability

Unlike


-Benzyl ethers (stable to base), the 

-Cbz carbonate is susceptible to aminolysis .[1]
  • Risk: During peptide coupling using primary amines, the

    
    -Cbz group can be attacked, leading to 
    
    
    
    -acylation of the incoming amine by the tyrosine side chain (transfer of the Cbz group).
  • Mitigation: Use hindered bases (DIPEA) and avoid prolonged exposure to primary amines before activation.

Deprotection Workflow

Both protecting groups (N-Z and O-Z) are removed simultaneously via catalytic hydrogenolysis.

Standard Protocol:

  • Reagents: H₂ (1 atm), 10% Pd/C catalyst, Methanol or Acetic Acid solvent.

  • Mechanism: Palladium catalyzes the cleavage of the benzylic C-O bond, releasing toluene and carbamic/carbonic acid (which spontaneously decarboxylates).

Deprotection_Pathway Start Z-Tyr(Z)-OH Step1 Adsorption to Pd Surface (H2 Atmosphere) Start->Step1 Step2 Cleavage of Benzylic C-O Bonds Step1->Step2 Intermed Intermediates: Toluene + Carbamic Acid + Carbonic Acid Step2->Intermed Final L-Tyrosine (Free) + 2 CO2 + 2 Toluene Intermed->Final Decarboxylation

Figure 2: Hydrogenolytic deprotection pathway yielding free L-Tyrosine.[1]

Quality Control & Analytics

To ensure suitability for pharmaceutical applications, the following QC parameters must be met.

TestMethodAcceptance Criteria
Purity HPLC (C18, ACN/H2O gradient)≥ 98.5%
Identity ¹H-NMR (DMSO-d₆)Confirms 10 aromatic protons (2x Cbz) + 4 Tyr aromatic protons.[1]
Optical Rotation Polarimetry (

)
Specific rotation must match standard (typically negative in MeOH).
Water Content Karl Fischer≤ 0.5% (Critical for coupling efficiency).[1]

Self-Validating Check: In ¹H-NMR, look for two distinct benzylic methylene singlets (or AB quartets) around 5.0–5.2 ppm.[1] If only one integrates to 2H, you likely have the mono-protected Z-Tyr-OH.[1]

Safety & Handling (MSDS Summary)

  • Hazards: Irritant to eyes, respiratory system, and skin.[1]

  • Storage: Store at +2°C to +8°C. Keep container tightly closed.

  • Stability: Stable under recommended storage.[1] Avoid strong oxidizers and strong bases (which cleave the carbonate).

References

  • Wünsch, E. (1974).[1] Synthese von Peptiden. In: Houben-Weyl Methoden der Organischen Chemie, Vol 15/1. Thieme Stuttgart.[1] (Foundational text on Z-group synthesis).

  • Bodanszky, M., & Bodanszky, A. (1984).[1] The Practice of Peptide Synthesis. Springer-Verlag.[1]

  • Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Authoritative source on Carbonate vs Carbamate stability).

  • Sigma-Aldrich. (2023).[1] Product Specification: N,O-Bis(benzyloxycarbonyl)-L-tyrosine. (Verified CAS 57228-56-5).

Sources

Exploratory

Strategic Selection of Tyrosine Derivatives: Z-Tyr(Z)-OH vs. Fmoc-Tyr(tBu)-OH

Executive Summary In the architecture of peptide synthesis, the selection between Z-Tyr(Z)-OH and Fmoc-Tyr(tBu)-OH is not merely a choice of reagents but a fundamental decision on synthetic strategy (Solution Phase vs. S...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the architecture of peptide synthesis, the selection between Z-Tyr(Z)-OH and Fmoc-Tyr(tBu)-OH is not merely a choice of reagents but a fundamental decision on synthetic strategy (Solution Phase vs. Solid Phase) and deprotection orthogonality.

  • Fmoc-Tyr(tBu)-OH represents the modern "Gold Standard" for Solid Phase Peptide Synthesis (SPPS). Its design relies on orthogonality : the

    
    -Fmoc group is base-labile, while the side-chain tert-butyl ether is acid-labile.[1][2] This allows for stepwise elongation without disturbing the side chain.
    
  • Z-Tyr(Z)-OH (N,O-bis-benzyloxycarbonyl-L-tyrosine) is a classic reagent primarily utilized in solution-phase synthesis or complex convergent strategies. Its defining feature is global deprotection : both the

    
    -amine and phenolic side chain protections are removed simultaneously via catalytic hydrogenolysis (
    
    
    
    ) or strong acid (HBr/AcOH), making it ideal for fragment condensation where final "clean" deprotection without scavengers is desired.

Part 1: Chemical Architecture & Properties

The critical chemical distinction lies in the nature of the side-chain protection: Ether vs. Carbonate .

FeatureFmoc-Tyr(tBu)-OH Z-Tyr(Z)-OH
CAS Number 71989-38-316677-29-5 (Generic Z-Tyr derivatives)
Molecular Weight 459.5 g/mol ~449.45 g/mol

-Protection
Fmoc (Fluorenylmethyloxycarbonyl) Base LabileZ (Benzyloxycarbonyl) Acid Labile / H2 Labile
Side-Chain Protection tert-Butyl Ether (OtBu) Benzyloxycarbonyl Carbonate (OZ)
Side-Chain Linkage

(Ether)

(Carbonate)
Stability Profile Stable to Base (20% Piperidine).[3][4][5][6] Labile to TFA (95%).Labile to

. Labile to HBr/AcOH. Unstable to strong nucleophiles.
Primary Application SPPS (Standard)Solution Phase / Fragment Condensation
Structural Analysis
  • Fmoc-Tyr(tBu)-OH: The tert-butyl ether is chemically inert to the nucleophilic bases (piperidine/DBU) used to remove the Fmoc group. This steric bulk also effectively prevents the tyrosine phenol from attacking activated carboxylates (preventing O-acylation).

  • Z-Tyr(Z)-OH: The side chain is protected as a carbonate . Carbonates are more reactive than ethers. While stable to acidic coupling conditions, the O-Z group can be susceptible to nucleophilic attack (aminolysis) if exposed to free amines for prolonged periods, leading to premature deprotection or

    
     acyl shifts.
    

Part 2: Mechanistic Divergence & Protocols

The Fmoc/tBu Strategy (Orthogonal)

This system is self-validating because the deprotection conditions for the growing chain (Base) are completely orthogonal to the side-chain protection (Acid).

Protocol A: Standard Fmoc SPPS Cycle

  • Coupling: Activate Fmoc-Tyr(tBu)-OH (3 eq) with HBTU/DIEA in DMF. Reaction time: 45-60 min.

  • Deprotection: Treat resin with 20% Piperidine in DMF (

    
     min). Note: The tBu ether remains intact.[7]
    
  • Cleavage: Final release uses 95% TFA, 2.5% TIS, 2.5%

    
    . The tBu cation is scavenged by TIS/Water.
    

Expert Insight: The tBu group is essential here. If one used a benzyl-based side chain (like Bzl) in Fmoc chemistry, it would require HF or TFMSA for removal, negating the safety benefits of the Fmoc strategy.

The Z/Z Strategy (Global Hydrogenolysis)

Z-Tyr(Z)-OH is often used when the researcher wants to avoid trifluoroacetic acid (TFA) entirely, typically in the synthesis of acid-sensitive sequences or when scaling up in solution where chromatography is preferred over HPLC.

Protocol B: Z-Group Removal (Hydrogenolysis)

  • Setup: Dissolve peptide in MeOH or AcOH.

  • Catalyst: Add 5-10% Pd/C (10% w/w of peptide).

  • Reaction: Bubble

    
     gas or apply 30-50 psi 
    
    
    
    in a Parr shaker.
  • Mechanism: The Pd coordinates the benzyl ring, facilitating hydride transfer that cleaves the benzylic C-O bond. Both N-terminal and Side-chain Z groups cleave to yield Toluene and

    
    .
    
  • Advantage: The byproducts are volatile (

    
    ) or inert (Toluene), often requiring simple filtration of the catalyst for purification.
    

Part 3: Visualization of Pathways

The following diagram illustrates the decision logic and chemical pathways for selecting between these two derivatives.

TyrosineStrategy Start Select Tyrosine Derivative Fmoc Fmoc-Tyr(tBu)-OH (SPPS Standard) Start->Fmoc Solid Phase (SPPS) Z_Group Z-Tyr(Z)-OH (Solution Phase) Start->Z_Group Solution Phase Fmoc_Cond Condition: Base Labile N-Term Acid Labile Side-Chain Fmoc->Fmoc_Cond Z_Cond Condition: Global Deprotection Avoid TFA/Scavengers Z_Group->Z_Cond Warning CRITICAL: O-Z Carbonate is Base Sensitive Z_Group->Warning Fmoc_Step1 Coupling (HBTU/DIEA) tBu Ether Stable Fmoc_Cond->Fmoc_Step1 Fmoc_Step2 Fmoc Removal (Piperidine) tBu Ether Stable Fmoc_Step1->Fmoc_Step2 Fmoc_Final Final Cleavage (TFA) tBu Removed Fmoc_Step2->Fmoc_Final Z_Step1 Coupling (DCC/HOBt) Avoid Strong Bases Z_Cond->Z_Step1 Z_Final Hydrogenolysis (H2/Pd) Removes N-Z and O-Z Z_Step1->Z_Final

Caption: Comparative workflow demonstrating the orthogonal stability of Fmoc-Tyr(tBu) versus the global hydrogenolysis pathway of Z-Tyr(Z).

Part 4: Troubleshooting & Critical Nuances

The "O-to-N Acyl Shift" Risk

In Z-Tyr(Z)-OH , the side chain is a carbonate. If the N-terminal Z-group is removed while the side chain remains (in a stepwise strategy), the free amine of the tyrosine can attack its own side-chain carbonate in a base-catalyzed intramolecular reaction.

  • Result: The Z-group migrates from the Oxygen to the Nitrogen.

  • Prevention: This is why Z-Tyr(Z)-OH is rarely used in stepwise synthesis. It is designed for simultaneous removal.

Scavengers in Fmoc Cleavage

When cleaving Fmoc-Tyr(tBu)-OH , the tert-butyl cation (


) is generated. Without scavengers (TIS, EDT, or Water), this cation will re-attach to the tyrosine ring (ortho-alkylation), forming a permanent byproduct.
  • Requirement: Always use at least 2.5% TIS (Triisopropylsilane) in the TFA cocktail.

Solubility
  • Fmoc-Tyr(tBu)-OH: Highly soluble in DMF and NMP (standard SPPS solvents).

  • Z-Tyr(Z)-OH: Soluble in alcohols (MeOH), acetic acid, and DMF. Often requires sonication in DCM.

References

  • PubChem. (2025).[3][4] Fmoc-L-Tyr(tBu)-OH | C28H29NO5.[3][8] National Library of Medicine. [Link]

  • Royal Society of Chemistry. (2020). A flow-based transition-metal-catalysed hydrogenolysis approach to facilitate peptide side-chain deprotection. [Link]

Sources

Foundational

N,O-Di-Cbz-L-tyrosine molecular weight and formula

Molecular Characterization, Synthesis Protocols, and Application in Peptide Chemistry Part 1: Executive Summary & Physicochemical Profile N,O-Di-Cbz-L-tyrosine (also known as N,O-Bis(benzyloxycarbonyl)-L-tyrosine) is a s...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Characterization, Synthesis Protocols, and Application in Peptide Chemistry

Part 1: Executive Summary & Physicochemical Profile

N,O-Di-Cbz-L-tyrosine (also known as N,O-Bis(benzyloxycarbonyl)-L-tyrosine) is a specialized amino acid derivative used primarily in complex peptide synthesis and peptidomimetic development. Unlike the more common N-Cbz-L-tyrosine (where only the


-amine is protected), this molecule features Carbobenzyloxy (Cbz/Z) protection on both the 

-amine and the phenolic hydroxyl group of the tyrosine side chain.

This dual protection is critical in synthetic pathways where the phenolic hydroxyl group is susceptible to unwanted side reactions, such as O-acylation during carboxyl activation, or when altering the solubility profile of the intermediate is required for purification.

Physicochemical Specifications
PropertySpecification
Chemical Name N,O-Bis(benzyloxycarbonyl)-L-tyrosine
Common Abbreviations Di-Z-Tyr, N,O-Di-Cbz-Tyr
CAS Registry Number 57228-56-5
Molecular Formula

Molecular Weight 449.45 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents (DMF, DMSO, Ethyl Acetate); insoluble in water
pKa Carboxyl group remains free (acidic); Phenol and Amine are masked

Note on CAS Specificity: Researchers must distinguish between the mono-protected N-Cbz-L-tyrosine (CAS 1164-16-5, MW 315.32) and the di-protected variant described here (CAS 57228-56-5). Confusion often arises in database searches; always verify the molecular weight (~449 vs ~315).

Part 2: Synthesis Protocol (Schotten-Baumann Conditions)

The synthesis of N,O-Di-Cbz-L-tyrosine is classically achieved via the Schotten-Baumann reaction . This biphasic method is preferred because it allows the use of an aqueous base to neutralize the hydrochloric acid (HCl) by-product while maintaining the reactive benzyl chloroformate (Cbz-Cl) in an organic phase, minimizing its hydrolysis.

2.1 Reaction Mechanism

The reaction involves a nucleophilic attack by both the


-amine and the phenoxide anion (generated by the base) onto the carbonyl carbon of the benzyl chloroformate.


2.2 Experimental Workflow

Reagents Required:

  • L-Tyrosine (High purity)[1]

  • Benzyl chloroformate (Cbz-Cl) - Freshly distilled or high quality

  • Sodium Hydroxide (2M NaOH solution)

  • Diethyl ether or Dichloromethane (DCM)

  • Hydrochloric acid (1M and 6M HCl) for acidification

Step-by-Step Protocol:

  • Solubilization & Deprotonation:

    • Dissolve L-Tyrosine (10 mmol) in 2M NaOH (30 mL).

    • Rationale: The high pH (>12) ensures deprotonation of both the ammonium group (

      
      
      
      
      
      
      
      ) and the phenolic hydroxyl (
      
      
      
      
      
      
      ), making them potent nucleophiles.
  • Acylation (The Schotten-Baumann Step):

    • Cool the solution to 0–5°C in an ice bath.

    • Add Benzyl chloroformate (25 mmol, 2.5 eq) dropwise over 30 minutes with vigorous stirring.

    • Critical Control Point: Simultaneously add additional cold NaOH solution to maintain pH > 10. If the pH drops, the amine becomes protonated and unreactive, and the Cbz-Cl may hydrolyze preferentially.

  • Phase Separation & Washing:

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Extract the aqueous reaction mixture with diethyl ether (

      
      ).
      
    • Rationale: This removes unreacted Cbz-Cl and benzyl alcohol by-products. The product (as a sodium salt) remains in the aqueous phase.

  • Precipitation:

    • Cool the aqueous phase back to 0°C.

    • Slowly acidify with HCl (6M) to pH ~2 under stirring.

    • The N,O-Di-Cbz-L-tyrosine will precipitate as a white solid (or oil that solidifies upon scratching/cooling).

  • Purification:

    • Filter the solid and wash with cold water (to remove NaCl).

    • Recrystallize from Ethanol/Water or Ethyl Acetate/Hexane if necessary to achieve >98% purity.

Part 3: Visualization of Synthesis Logic

The following diagram illustrates the critical decision pathways and chemical transformations during the synthesis.

G start Start: L-Tyrosine base_add Add 2M NaOH (pH > 12) start->base_add intermediate Deprotonated Intermediate (Phenoxide + Free Amine) base_add->intermediate Activation reaction Schotten-Baumann Reaction (Biphasic System) intermediate->reaction reagent_add Add Cbz-Cl (2.5 eq) Temp: 0-5°C reagent_add->reaction wash Ether Extraction (Remove excess Cbz-Cl) reaction->wash 2 hours acidify Acidify to pH 2 (Precipitation) wash->acidify Aqueous Phase product Final Product: N,O-Di-Cbz-L-Tyrosine acidify->product Filtration & Drying

Figure 1: Workflow for the Schotten-Baumann synthesis of N,O-Di-Cbz-L-Tyrosine, highlighting the critical pH control and phase separation steps.

Part 4: Applications & Strategic Rationale
4.1 Orthogonal Protection

In standard Solid Phase Peptide Synthesis (SPPS), the phenolic hydroxyl of tyrosine is often protected with tert-butyl (tBu) ethers. However, in solution-phase synthesis or when using Boc chemistry, the Cbz group offers a unique orthogonality.

  • Stability: The O-Cbz group is stable to mild acids (TFA) used to remove Boc groups, allowing for selective N-terminal deprotection while keeping the side chain protected.

  • Deprotection: Both N-Cbz and O-Cbz groups can be removed simultaneously via catalytic hydrogenolysis (

    
    , Pd/C), yielding the native tyrosine residue in a single, clean step without harsh acid scavengers.
    
4.2 Prevention of O-Acylation

During the activation of the carboxyl group (using DCC or EDC), an unprotected phenolic hydroxyl can attack the activated ester, leading to polymerization or the formation of depsipeptides (ester-linked peptides). Masking the phenol as a carbonate (O-Cbz) completely eliminates this side reaction.

4.3 Structural Biology & Phasing

As noted in related crystallographic studies, heavy-atom derivatives or bulky aromatic protecting groups like Di-Cbz can facilitate phase determination in X-ray crystallography by altering the packing and symmetry of small peptide crystals.

Part 5: References
  • National Institute of Standards and Technology (NIST). (n.d.). N-Benzyloxycarbonyl-L-tyrosine (Mono-Cbz Reference). NIST Chemistry WebBook.[2] Retrieved from [Link]

  • Schotten, C. (1884).[3][4] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.[3][4] (Foundational reference for Schotten-Baumann conditions).

Sources

Exploratory

Advanced Solvation Dynamics of N,O-Bis[(benzyloxy)carbonyl]tyrosine in Polar Aprotic Solvents

Executive Summary The physicochemical behavior of heavily protected amino acids dictates the efficiency of both solid-phase peptide synthesis (SPPS) and solution-phase drug development. N,O-Bis[(benzyloxy)carbonyl]-L-tyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The physicochemical behavior of heavily protected amino acids dictates the efficiency of both solid-phase peptide synthesis (SPPS) and solution-phase drug development. N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine (commonly abbreviated as Z-Tyr(Z)-OH or N,O-di-Cbz-L-tyrosine, CAS: 57228-56-5) represents a highly lipophilic building block[1]. Due to the massive steric bulk and hydrophobicity imparted by its two benzyloxycarbonyl (Cbz/Z) protecting groups, this compound is practically insoluble in aqueous media. This whitepaper provides an in-depth mechanistic analysis and self-validating protocols for the dissolution of Z-Tyr(Z)-OH in the premier polar aprotic solvents: N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).

Chemical Profiling & Structural Causality

To understand the solubility profile of Z-Tyr(Z)-OH, one must analyze the causality behind its molecular architecture. Native L-tyrosine possesses a zwitterionic backbone and a polar phenolic side chain, granting it moderate aqueous solubility. However, the introduction of two Cbz groups fundamentally alters its thermodynamic landscape:

  • Abolition of H-Bond Donors: The

    
    -amino group is converted into a carbamate, and the phenolic hydroxyl is converted into an aryl carbonate. This eliminates their ability to act as strong hydrogen-bond donors.
    
  • Aromatic Stacking & Lipophilicity: The addition of two benzyl rings drastically increases the molecule's LogP (octanol-water partition coefficient), driving strong hydrophobic and

    
     stacking interactions between molecules in the solid state.
    
  • Residual Polarity: The only remaining highly polar, ionizable moiety is the C-terminal carboxylic acid (-COOH).

Because the molecule consists of >50% hydrophobic mass, standard aqueous or mildly polar solvents fail to disrupt the crystal lattice[2]. Dissolution requires solvents capable of simultaneously solvating bulky aromatic rings via dispersion forces while acting as powerful hydrogen-bond acceptors for the free carboxylic acid.

Solvent Thermodynamics: DMF vs. DMSO

Both DMF and DMSO are uniquely suited for solvating Cbz-protected amino acids, but they operate through slightly different thermodynamic pathways[3].

  • DMSO (Dimethyl sulfoxide): Features a highly polarized S=O bond with a dielectric constant of 46.7 and a dipole moment of 3.96 D. It is an exceptional hydrogen-bond acceptor. NMR spectroscopic studies of Cbz-protected amino acids in DMSO confirm that the solvent forms strong, stable hydrogen-bonded complexes with the free -COOH group, preventing solute-solute aggregation[4].

  • DMF (N,N-Dimethylformamide): Features a delocalized amide bond with a dielectric constant of 36.7 and a dipole moment of 3.82 D. While slightly less polar than DMSO, its lower viscosity and favorable dispersion interactions with aromatic rings make it the industry standard for automated peptide synthesis[3].

Solvation Z Z-Tyr(Z)-OH (Highly Lipophilic) Arom Aromatic Solvation (Dispersion Forces) Z->Arom Cbz Groups Hbond H-Bonding (with -COOH) Z->Hbond Free Carboxyl DMF DMF (Dipole: 3.82 D) DMF->Arom DMF->Hbond H-bond Acceptor DMSO DMSO (Dipole: 3.96 D) DMSO->Arom DMSO->Hbond Stronger Acceptor Soluble Complete Dissolution (>100 mg/mL) Arom->Soluble Hbond->Soluble

Thermodynamic solvation pathways of Z-Tyr(Z)-OH in aprotic solvents DMF and DMSO.

Quantitative Solvent Comparison Data
PropertyDMF (N,N-Dimethylformamide)DMSO (Dimethyl sulfoxide)Impact on Z-Tyr(Z)-OH Solvation
Dielectric Constant (

)
36.746.7Both easily overcome the electrostatic lattice energy of the crystal.
Dipole Moment (D) 3.823.96DMSO provides slightly stronger dipole-induced dipole interactions.
Viscosity (cP at 20°C) 0.921.99DMF is preferred for continuous-flow systems due to lower backpressure.
Boiling Point (°C) 153°C189°CDMF is easier to remove post-synthesis via lyophilization/evaporation.
Estimated Solubility > 0.5 M (~225 mg/mL)> 0.5 M (~225 mg/mL)Both solvents provide exhaustive solubility for standard SPPS protocols.

Experimental Workflows & Self-Validating Protocols

In drug development, a protocol cannot merely be a list of instructions; it must be a self-validating system. The following methodology ensures not only the complete dissolution of Z-Tyr(Z)-OH but also verifies that the solvent has not induced chemical degradation.

Expertise Insight: DMF can degrade over time to produce dimethylamine, a secondary amine that can cause side reactions. DMSO, while chemically stable, can act as a mild oxidant. Therefore, analytical validation post-dissolution is critical.

Step-by-Step Dissolution Protocol (Target: 0.2 M Stock Solution)
  • Gravimetric Preparation: Accurately weigh 899 mg of Z-Tyr(Z)-OH powder (MW: 449.46 g/mol ) into a clean, dry, amber glass vial. Rationale: Amber glass prevents UV-induced degradation of the aromatic protecting groups.

  • Solvent Addition (Inverse Method): Do not add powder to the solvent. Instead, add 8.0 mL of anhydrous, amine-free DMF or anhydrous DMSO directly to the powder. Rationale: Adding solvent to the powder prevents the formation of an insoluble outer hydration sphere (clumping), maximizing the surface area for solvent penetration.

  • Mechanical Agitation: Vortex the suspension at 1000 RPM for 60 seconds. If particulates remain, sonicate the vial in a water bath at room temperature for 3 to 5 minutes. Do not exceed 40°C. Rationale: Elevated temperatures in DMSO can accelerate unwanted oxidative side reactions[2].

  • Volumetric Adjustment: Once the solution is completely optically clear, add the remaining solvent to bring the total volume to exactly 10.0 mL.

Self-Validation Workflow

Workflow Step1 1. Aliquot Z-Tyr(Z)-OH (Dry Powder) Step2 2. Incremental Addition of DMF or DMSO Step1->Step2 Step3 3. Vortex & Sonication (Max 40°C) Step2->Step3 Step4 4. Visual & Gravimetric Validation Step3->Step4 Step5 5. LC-MS/HPLC Stability Check Step4->Step5

Self-validating protocol for determining maximum solubility and chemical stability.

  • Visual Validation: Hold the vial against a high-contrast background (black/white). The solution must be completely transparent with no Tyndall effect (light scattering), which would indicate undissolved micro-particulates.

  • Analytical Validation (LC-MS): To ensure the aryl carbonate (the Cbz group on the phenol) has not undergone nucleophilic attack by degraded DMF impurities, inject a 1

    
    L aliquot into an LC-MS system. Confirm the presence of the intact parent ion 
    
    
    
    and the absence of the mono-deprotected species
    
    
    .

Applications in Peptide Synthesis & Drug Development

The choice between DMF and DMSO for solvating Z-Tyr(Z)-OH depends heavily on the downstream application:

  • Solid-Phase Peptide Synthesis (SPPS): DMF is the universal standard due to its optimal balance of high solvency and low viscosity, allowing for rapid diffusion into the micropores of polystyrene or PEG-based resins[3].

  • Difficult Sequences & Aggregation: If Z-Tyr(Z)-OH is being coupled into a growing peptide chain that exhibits severe on-resin aggregation (beta-sheet formation), switching the solvent to DMSO or a DMSO/DMF mixture can disrupt the intermolecular hydrogen-bonding networks, restoring coupling efficiency.

References

  • Solubility of amino acid (AA) derivatives in DMF, neat green solvents... Source: ResearchGate URL:[Link]

  • Theoretical and experimental 1H-NMR spectroscopy for a series of Cbz-amino acids, dissolved in DMSO Source: ResearchGate URL:[Link]

  • Peptide Solubility Guidelines Source: The Hebrew University of Jerusalem / Thermo Fisher Scientific URL:[Link]

Sources

Foundational

Architecting Orthogonality: The Z-Group Protection Mechanism for Tyrosine Hydroxyls in Advanced Peptide Synthesis

The Chemical Imperative: Tyrosine's Dual Reactivity In the architecture of complex peptides, the amino acid L-tyrosine presents a unique synthetic challenge due to its dual reactivity. Tyrosine possesses both an -amine a...

Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Imperative: Tyrosine's Dual Reactivity

In the architecture of complex peptides, the amino acid L-tyrosine presents a unique synthetic challenge due to its dual reactivity. Tyrosine possesses both an


-amine and an electron-rich phenolic hydroxyl group. If left unprotected during Solid-Phase Peptide Synthesis (SPPS) or solution-phase assembly, the phenolic oxygen acts as a potent nucleophile. This leads to two catastrophic side reactions: unwanted acylation during amino acid coupling, and irreversible alkylation of the phenol ring by highly reactive carbocations (such as t-butyl cations) generated during global deprotection[1].

To enforce synthetic discipline, orthogonal protecting groups are deployed. The Z-group (Benzyloxycarbonyl, Cbz) , originally pioneered by Bergmann and Zervas, serves as a premier masking agent for the tyrosine side chain, forming an


-benzyloxycarbonyl carbonate (

-Z)[2]. This carbonate linkage is highly resistant to nucleophilic attack but can be cleaved under highly specific, orthogonal conditions.

Mechanistic Anatomy of O-Z Protection and Cleavage

Regioselective Protection via Transient Masking

Direct reaction of unprotected tyrosine with benzyl chloroformate (Cbz-Cl) would indiscriminately acylate both the amine and the hydroxyl group. To achieve regioselectivity for the phenol, the


-amine and carboxylate must be temporarily masked. This is elegantly achieved through Cu(II) complexation . By coordinating tyrosine with copper sulfate, a square-planar Cu(II) complex is formed, locking the amine and carboxylate into a chelate ring. The phenolic hydroxyl remains sterically exposed and chemically active, allowing Cbz-Cl to selectively form the 

-Z carbonate[3].
Orthogonal Cleavage Dynamics

The causality behind choosing the Z-group lies in its versatile cleavage mechanisms, which do not rely on standard mild acids:

  • Hydrogenolysis (

    
    , Pd/C):  The gold standard for solution-phase synthesis. The palladium catalyst facilitates the cleavage of the benzyl-oxygen bond, releasing the protecting group as innocuous carbon dioxide and toluene gas. Causality: This method requires zero chemical scavengers and avoids harsh acids, preventing side-chain alkylation. However, sequences containing sulfur (Methionine, Cysteine) will poison the palladium catalyst, necessitating alternative strategies[1].
    
  • Strong Acidolysis (Liquid HF): In SPPS, the

    
    -Z group is cleaved by highly concentrated, strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA)[2].
    
The 2-Bromo-Z Modification for Boc-SPPS

In standard Boc-SPPS, the


-amine is protected by a Boc group, which is repeatedly removed using 50% Trifluoroacetic Acid (TFA). The standard 

-Z group exhibits partial lability to 50% TFA, leading to premature deprotection over multiple synthesis cycles. To solve this, the 2-Bromobenzyloxycarbonyl (2-Br-Z) group was engineered[4]. Causality: The addition of an electron-withdrawing bromine atom at the ortho position of the benzyl ring severely destabilizes the incipient benzyl carbocation transition state during acidolysis. This electronic inductive effect makes

-(2-Br-Z) completely stable to 50% TFA, while retaining its susceptibility to liquid HF during final cleavage[4].

Mechanism A L-Tyrosine (Dual Reactivity) B Cu(II) Complexation (N-α/COO- Masking) A->B Blocks Amine C Benzyl Chloroformate (pH 9-10) B->C Base Addition D O-Z-Tyrosine (Protected Phenol) C->D Carbonate Formation E Orthogonal Cleavage (Pd/C H2 or HF) D->E Deprotection F Target Peptide (Free Tyrosine) E->F -CO2, -Toluene

Caption: Logical pathway of O-Z protection and orthogonal cleavage for Tyrosine.

Quantitative Synthesis Parameters

The selection of a tyrosine protecting group is dictated by the global synthesis strategy. The table below summarizes the quantitative and chemical parameters of common phenolic protecting groups.

Protecting GroupChemical StructureStability to 50% TFACleavage ReagentPrimary Synthesis Strategy

-Z
BenzyloxycarbonylPartially LabileHF, TFMSA, Pd/C +

Solution Phase / Specialized SPPS

-(2-Br-Z)
2-BromobenzyloxycarbonylHighly Stable HF, TFMSABoc-SPPS[4]

-tBu
tert-Butyl etherLabile95% TFAFmoc-SPPS[4]

-Bzl
Benzyl etherPartially LabileHF, TFMSA, Pd/C +

Boc-SPPS (Short peptides)[4]

Experimental Protocols: A Self-Validating System

To ensure high-fidelity peptide assembly, the following protocols are designed as self-validating systems, incorporating immediate analytical feedback loops.

Protocol A: Regioselective Synthesis of H-Tyr(Z)-OH

Objective: Synthesize


-benzyloxycarbonyl-L-tyrosine using transient copper complexation.
  • Complexation: Dissolve 10 mmol of L-Tyrosine in 20 mL of 1 M NaOH. Slowly add 5 mmol of

    
     dissolved in water. Validation: The solution will turn a deep, brilliant blue, confirming the formation of the square-planar Cu(II) complex.
    
  • Acylation: Cool the solution to 0–5°C. Dropwise, add 12 mmol of benzyl chloroformate (Cbz-Cl) while maintaining the pH at 9.0–9.5 using 2 M NaOH. Stir for 2 hours.

  • Decomplexation: Add 15 mmol of EDTA (Ethylenediaminetetraacetic acid) to the mixture to chelate the copper, breaking the tyrosine complex.

  • Isolation: Acidify the aqueous layer to pH 3.0 using 1 M HCl. The

    
    -Z-L-Tyrosine will precipitate. Filter, wash with cold water, and dry under vacuum. Validation: Confirm mass via LC-MS (Expected [M+H]+ for 
    
    
    
    = 316.1)[3].
Protocol B: SPPS Coupling of Z-Protected Tyrosine

Objective: Incorporate Fmoc-Tyr(Z)-OH into a growing peptide chain without epimerization.

  • Resin Preparation: Swell the peptidyl-resin (e.g., Rink Amide) in Dimethylformamide (DMF) for 30 minutes.

  • N-

    
     Deprotection:  Treat the resin with 20% piperidine in DMF for 15 minutes to remove the Fmoc group. Wash thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).
    
  • Pre-Activation (Causality Step): In a separate vial, dissolve 4 equivalents of Fmoc-Tyr(Z)-OH and 4 equivalents of HBTU in DMF. Add 8 equivalents of DIPEA. Causality: Allow to react for 2 minutes prior to adding to the resin. This pre-activation converts the carboxylic acid into a highly reactive OBt ester, accelerating the coupling and preventing the slower, direct reaction that leads to racemization[1].

  • Coupling: Add the activated mixture to the resin and agitate for 1.5 hours at room temperature.

  • Self-Validation: Perform a Kaiser Test on a few resin beads. Validation: A negative result (beads remain yellow) indicates complete coupling. A positive result (blue beads) dictates a mandatory re-coupling step[1].

SPPS S1 Peptidyl-Resin Preparation S2 N-α Deprotection (Piperidine / TFA) S1->S2 Swell & Wash S3 Pre-activation Tyr(Z) + Activator S2->S3 Remove N-Protect S4 Coupling Reaction (1-2 hours) S3->S4 Active Ester S5 Kaiser Test Validation S4->S5 Wash Resin S5->S2 If Negative (Next AA) S6 Global Cleavage & Scavengers S5->S6 If Sequence Complete

Caption: SPPS cycle incorporating Z-protected Tyrosine coupling and validation.

References

Sources

Exploratory

An In-depth Technical Guide to the Stability of the O-Benzyl Carbonate Protecting Group in Tyrosine

Abstract The strategic selection and implementation of protecting groups are foundational to the successful chemical synthesis of peptides and complex organic molecules. For the amino acid tyrosine, with its nucleophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic selection and implementation of protecting groups are foundational to the successful chemical synthesis of peptides and complex organic molecules. For the amino acid tyrosine, with its nucleophilic phenolic side chain, effective protection is critical to prevent unwanted side reactions such as O-acylation.[1] This guide provides a comprehensive technical analysis of the O-benzyl carbonate (Cbz or Z) group for the protection of the tyrosine hydroxyl function. We will explore its stability profile across a range of chemical conditions, detail methodologies for its introduction and cleavage, and discuss potential side reactions. This document is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry, offering field-proven insights into the causality behind experimental choices.

Introduction: The Role of Tyrosine Side-Chain Protection

The benzyloxycarbonyl (Cbz or Z) group, introduced as a protecting group for amines by Bergmann and Zervas in the 1930s, has also been adapted for the protection of hydroxyl groups as a benzyl carbonate.[5][6] This guide focuses specifically on the O-benzyl carbonate protection of the tyrosine side chain, evaluating its stability and utility within modern synthetic strategies.

The O-Benzyl Carbonate Group: Structure and Electronic Profile

The O-benzyl carbonate protecting group is installed by reacting the phenolic hydroxyl of a suitably N-protected tyrosine derivative with benzyl chloroformate (Cbz-Cl).[6]

Caption: General scheme for the protection of Nα-protected tyrosine.

The resulting carbonate linkage modifies the electronic properties of the tyrosine side chain. The electron-withdrawing nature of the carbonyl group decreases the nucleophilicity of the phenolic oxygen, effectively preventing side reactions.

Stability Profile of the O-Benzyl Carbonate Group

The utility of a protecting group is defined by its stability under certain conditions and its lability under others. This "orthogonal" stability is crucial for selective chemical transformations.[7][8]

Stability in Acidic Media

The O-benzyl carbonate group exhibits moderate stability to acidic conditions. It is generally considered more acid-labile than the corresponding benzyl ether protecting group on serine or threonine.[9]

  • Strong Acids: The group is readily cleaved by strong acids such as liquid hydrogen fluoride (HF), hydrogen bromide (HBr) in trifluoroacetic acid (TFA), and other "super acids" often used for final peptide cleavage from the resin in Boc-based solid-phase peptide synthesis (Boc-SPPS).[2][9]

  • Moderate Acids (TFA): The stability towards neat TFA or TFA in dichloromethane (DCM), the standard condition for Nα-Boc group removal, is limited. Significant premature cleavage can occur during the repetitive acidolysis steps required for the synthesis of long peptides.[9][10] Some studies have shown that using a 7:3 mixture of TFA and acetic acid can suppress the loss of the O-benzyl protection.[10] Due to this lability, the unsubstituted O-benzyl carbonate is not ideal for synthesizing long peptides using the Boc/Bzl strategy.[2][9]

To enhance acid stability, electron-withdrawing substituents can be added to the benzyl ring. The 2-bromobenzyloxycarbonyl (2-BrZ) group, for instance, is significantly more stable to acid and is often preferred for Boc-SPPS.[2]

Stability in Basic Media

The O-benzyl carbonate group is generally stable to the basic conditions used in peptide synthesis.[11] This is a key feature that allows its use in the widely adopted Fmoc/tBu synthetic strategy. It is resistant to the 20-50% piperidine in DMF solution used for the repeated cleavage of the Nα-Fmoc group.[7]

Stability to Hydrogenolysis

The most common and mildest method for cleaving the O-benzyl carbonate group is through hydrogenolysis.[6][12] This method avoids the harsh acidic conditions that can lead to side reactions.

  • Catalytic Hydrogenation: This involves treating the protected substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on activated carbon (Pd/C).[13][14] The reaction proceeds under mild conditions and results in the release of the free hydroxyl group, toluene, and carbon dioxide.

  • Catalytic Transfer Hydrogenation: This method avoids the need for pressurized hydrogen gas, making it operationally simpler and safer.[15] A hydrogen donor molecule, such as formic acid, ammonium formate, cyclohexene, or 1,4-cyclohexadiene, is used to transfer hydrogen to the substrate in the presence of a palladium catalyst.[11][13][14][15] This technique is highly efficient for removing benzyl-type protecting groups.[15]

G cluster_workflow Deprotection via Hydrogenolysis Protected O-Benzyl Carbonate Protected Tyrosine Reaction Hydrogenolysis Protected->Reaction Catalyst Pd/C Catalyst Catalyst->Reaction H_Source Hydrogen Source (H₂ Gas or Donor) H_Source->Reaction Deprotected Free Tyrosine Hydroxyl Reaction->Deprotected Byproducts Toluene + CO₂ Reaction->Byproducts

Caption: Workflow for O-benzyl carbonate deprotection via hydrogenolysis.

Comparative Analysis with Other Tyrosine Protecting Groups

The choice of protecting group is dictated by the overall synthetic strategy.[9] The O-benzyl carbonate group is one of several options for tyrosine, each with distinct advantages and disadvantages.

Protecting GroupAbbreviationStability to Piperidine (Fmoc Removal)Stability to TFA (Boc Removal)Cleavage Method(s)
Benzyl Carbonate Z, Cbz StableLimitedH₂/Pd, Transfer Hydrogenation, HBr, HF
Benzyl EtherBzlStableLimited[2]H₂/Pd, Transfer Hydrogenation, HBr, HF[9]
tert-Butyl EthertBuStableStableStrong Acid (TFA, HF)[2][16]
2,6-Dichlorobenzyl Ether2,6-Cl₂BzlStableHighStrong Acid (HF), TMSOTf[2]
2-Bromobenzyl Carbonate2-BrZLimited[2]HighStrong Acid (HF), HBr[2]

Potential Side Reactions: The Benzyl Migration

A significant concern during the acid-mediated cleavage of any benzyl-type protecting group from tyrosine (including ethers and carbonates) is the potential for an acid-catalyzed O- to C-migration of the benzyl group.[9][10] This intramolecular rearrangement results in the formation of 3-benzyltyrosine, an undesired and often difficult-to-separate impurity.[9]

This side reaction occurs because the benzyl carbocation, formed during acidolysis, is an electrophile that can attack the electron-rich aromatic ring of tyrosine, primarily at the position ortho to the hydroxyl group.[9] The use of scavengers, such as cresol, phenol, or thioanisole, in the cleavage cocktail is crucial to trap the liberated benzyl cations and minimize this side reaction.[10] Cleavage by catalytic hydrogenation completely avoids this ring alkylation problem.[9]

G Tyr_OBn O-Benzyl Protected Tyrosine Protonation Protonation of Carbonyl Tyr_OBn->Protonation + H⁺ Loss_of_Bn Formation of Benzyl Cation Protonation->Loss_of_Bn Attack Electrophilic Attack on Aromatic Ring Loss_of_Bn->Attack Intramolecular Scavenger Scavenger (e.g., Cresol) Loss_of_Bn->Scavenger Intermolecular Rearranged 3-Benzyltyrosine (Side Product) Attack->Rearranged Trapped Trapped Benzyl Cation Scavenger->Trapped

Caption: Acid-catalyzed O- to C-migration of the benzyl group.

Experimental Protocols

Protocol: Protection of Nα-Fmoc-Tyrosine

This protocol describes the introduction of the O-benzyl carbonate group onto the phenolic hydroxyl of Nα-Fmoc-L-tyrosine.

  • Dissolution: Dissolve Nα-Fmoc-L-tyrosine (1.0 eq.) in a suitable solvent system, such as a mixture of 1,4-dioxane and aqueous 1M sodium carbonate solution.

  • Cooling: Cool the solution to 0-5°C in an ice-water bath with vigorous stirring.

  • Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, ~1.2 eq.) to the cooled solution over 30 minutes. Ensure the pH of the reaction mixture remains basic.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Workup: Dilute the reaction mixture with water and perform an extraction with a non-polar solvent (e.g., diethyl ether) to remove excess Cbz-Cl.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with cold 1M HCl to precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield Nα-Fmoc-O-benzylcarbonate-L-tyrosine.

Protocol: Deprotection by Catalytic Transfer Hydrogenation

This protocol provides a safe and efficient method for cleaving the O-benzyl carbonate group.

  • Dissolution: Dissolve the O-benzyl carbonate protected peptide in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or a mixture including THF for solubility.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst (typically 10-20% by weight relative to the peptide).

  • Hydrogen Donor Addition: Add the hydrogen donor, such as ammonium formate (4-5 eq.) or cyclohexene (~10 eq.).

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50°C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the solvent and volatile byproducts. The crude deprotected peptide can then be purified by standard methods (e.g., HPLC).

Conclusion

The O-benzyl carbonate group is a valuable tool for the protection of the tyrosine side chain, particularly in synthetic strategies where its specific stability profile can be leveraged. Its key strengths are its robust stability to the basic conditions of Fmoc-based SPPS and its facile, mild cleavage by hydrogenolysis, which completely circumvents the risk of acid-catalyzed side reactions. However, its limited stability towards repeated treatments with TFA makes it a less suitable choice for the Boc-based synthesis of longer peptides, where more acid-stable derivatives like 2-bromobenzyl carbonate (2-BrZ) or 2,6-dichlorobenzyl (2,6-Cl₂Bzl) ether are preferred.[2] A thorough understanding of its lability is essential for its successful application, enabling chemists to design robust synthetic routes that minimize side reactions and maximize yields.

References

  • Vertex AI Search. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Retrieved March 7, 2026.
  • Benchchem. (n.d.). A Comparative Guide to Protected Tyrosine Derivatives in Automated Peptide Synthesis. Retrieved March 7, 2026.
  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76–77. [Link]

  • (n.d.). 2.6.4.2 Aromatic Hydroxy Groups. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics.
  • (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Wikipedia. (n.d.). Protecting group. Retrieved March 7, 2026, from [Link]

  • Bodanszky, M., & Kwei, J. Z. (1978). Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid. International Journal of Peptide and Protein Research, 12(2), 57–68. [Link]

  • Benchchem. (n.d.). An In-depth Technical Guide to 3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine. Retrieved March 7, 2026.
  • Fiveable. (n.d.). Base-Labile Protecting Groups Definition. Retrieved March 7, 2026.
  • Anwer, M. K., & Spatola, A. F. (1985). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1369. [Link]

  • Szeja, W. (1988). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives.
  • Sivanandham, V., & Kumar, P. (2007). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Journal of Chemical Sciences, 119(4), 369–378.
  • Mori, K., & Hori, Y. (2019). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 4(21), 19091–19099.
  • Wikipedia. (n.d.). Benzyl chloroformate. Retrieved March 7, 2026, from [Link]

  • Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • J&K Scientific LLC. (2021, February 8). Benzyl Deprotection of Alcohols. Retrieved March 7, 2026.
  • Suzhou Highfine Biotech. (2025, July 22). Amino Protecting Group-Benzyl Series. Retrieved March 7, 2026.
  • U.S. Patent No. 7,217,835 B2. (2007). Production method of O-substituted tyrosine compound.
  • Park, S., & Kim, B. (2021). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Bulletin of the Korean Chemical Society, 42(4), 576-591.
  • Kaliappan, K. P. (2020, October 26). Protecting Groups. IIT Bombay.
  • U.S. Patent No. 3,538,070 A. (1970). Protective groups for the hydroxyl group of tyrosine during peptide synthesis.
  • Carter, H. E., Frank, R. L., & Johnston, H. W. (1943). Formic acid, chloro-, benzyl ester. Organic Syntheses, 23, 13.
  • Benchchem. (n.d.). Side reactions in H-Gly-Ala-Tyr-OH synthesis with tyrosine protection. Retrieved March 7, 2026.
  • University of Windsor. (n.d.). Alcohol Protecting Groups. Retrieved March 7, 2026.
  • U.S. Patent Application Publication No. US 2010/0168385 A1. (2010). Process for preparing enantiomerically enriched amino-alcohols.
  • Common Organic Chemistry. (n.d.).
  • Niederhafner, P., et al. (2019). Cleavage of benzyl group from tyrosine or nitrotyrosine in synthetic peptides. Amino Acids, 51(1), 147-154.
  • Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. Retrieved March 7, 2026.
  • Organic Chemistry Portal. (n.d.). Protecting Groups. Retrieved March 7, 2026, from [Link]

  • Warkentin, M., et al. (2016). OH cleavage from tyrosine: debunking a myth. Acta Crystallographica Section D, Structural Biology, 72(Pt 10), 1084–1092.
  • Wiley-VCH. (n.d.). Protection Reactions. In Chemical Synthesis of Peptides.

Sources

Foundational

Technical Guide: Z-Tyr(Z)-OH vs. Boc-Tyr(Bzl)-OH in Peptide Synthesis

This is an in-depth technical guide comparing Z-Tyr(Z)-OH and Boc-Tyr(Bzl)-OH , designed for researchers and drug development professionals. Strategic Selection of Tyrosine Protection for Solution and Solid-Phase Methodo...

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide comparing Z-Tyr(Z)-OH and Boc-Tyr(Bzl)-OH , designed for researchers and drug development professionals.

Strategic Selection of Tyrosine Protection for Solution and Solid-Phase Methodologies

Executive Summary

The selection between Z-Tyr(Z)-OH (N,O-bis-benzyloxycarbonyl-L-tyrosine) and Boc-Tyr(Bzl)-OH (N-tert-butyloxycarbonyl-O-benzyl-L-tyrosine) represents a fundamental divergence in synthetic strategy.

  • Boc-Tyr(Bzl)-OH is the industry standard for Boc-chemistry Solid Phase Peptide Synthesis (SPPS) . It offers robust side-chain stability against trifluoroacetic acid (TFA) but requires hazardous hydrogen fluoride (HF) or strong acid for final cleavage.

  • Z-Tyr(Z)-OH is a specialized reagent primarily utilized in Solution Phase Synthesis . It enables "global deprotection" via mild catalytic hydrogenation, eliminating the need for harsh acids. However, its side-chain carbonate linkage introduces unique instability risks not present in the ether linkage of the Bzl group.

This guide analyzes the mechanistic implications, stability profiles, and troubleshooting protocols for both derivatives.

Chemical Foundations: Carbonate vs. Ether Stability[1]

The critical distinction lies not just in the N-terminal protection (Z vs. Boc), but in the chemical nature of the side-chain protection on the phenolic hydroxyl of Tyrosine.

Structural Analysis[1]
FeatureZ-Tyr(Z)-OH Boc-Tyr(Bzl)-OH
Side Chain Linkage Carbonate (

)
Ether (

)
N-Term Protection Carbamate (Acid stable, H2 labile)Carbamate (Acid labile, Base stable)
Electronic Effect Strong electron-withdrawing (deactivates ring)Electron-donating (activates ring)
Primary Utility Solution Phase / Convergent SynthesisBoc-SPPS (Merrifield)
The Stability Paradox
  • The Ether Advantage (Bzl): The benzyl ether in Boc-Tyr(Bzl)-OH is chemically robust. It survives the repetitive TFA cycles used to remove the N-Boc group during SPPS.

  • The Carbonate Liability (Z): The side-chain Z group is a carbonate. Carbonates are more susceptible to nucleophilic attack (e.g., by amines during coupling) and hydrolysis than ethers. Furthermore, because the Z group is removed by HBr/AcOH (the standard reagent for N-terminal Z removal), Z-Tyr(Z)-OH cannot be used in standard Z-based SPPS for chain elongation, as the side chain would be deprotected prematurely.

Strategic Application & Workflows

Decision Logic

The choice of reagent is dictated by the deprotection strategy required for the final peptide.

DecisionTree Start Select Tyrosine Derivative Method Synthesis Methodology? Start->Method SPPS Solid Phase (SPPS) Method->SPPS Solution Solution Phase Method->Solution BocBzl USE Boc-Tyr(Bzl)-OH (Standard Boc SPPS) SPPS->BocBzl Boc Strategy Cleavage Final Cleavage Condition? Solution->Cleavage ZZ USE Z-Tyr(Z)-OH (Global Hydrogenolysis) Cleavage->ZZ Catalytic H2/Pd (Mild, Neutral) ZBzl Consider Z-Tyr(Bzl)-OH (If acid stability needed) Cleavage->ZBzl HBr/AcOH or Na/NH3 caption Figure 1: Decision matrix for selecting Tyrosine derivatives based on synthetic mode.

Boc-Tyr(Bzl)-OH in SPPS

This is the workhorse for synthesizing hydrophobic peptides or sequences prone to aggregation (where Fmoc chemistry might fail).

  • Coupling: Standard DCC/HOBt or HBTU/DIEA.

  • Elongation: N-Boc is removed with 50% TFA/DCM.[1] The O-Bzl ether remains stable.[2]

  • Final Cleavage: Requires anhydrous HF (Hydrofluoric Acid) or TFMSA.

Z-Tyr(Z)-OH in Solution Phase

Used for short peptides or fragment condensation where the final product is generated by hydrogenation.

  • Coupling: Mixed anhydride or active ester methods. Caution: Avoid strong nucleophiles that might attack the side-chain carbonate.

  • Global Deprotection: H2 over Pd/C removes both the N-terminal Z and the Side-chain Z simultaneously, yielding the free peptide in neutral conditions.

Critical Side Reactions & Troubleshooting

The 3-Benzyltyrosine Rearrangement (Bzl Specific)

The most notorious side reaction in Boc-Tyr(Bzl)-OH usage is the migration of the benzyl carbocation to the ortho-position of the phenol ring during HF cleavage, forming 3-benzyltyrosine .

Mechanism: During acidolysis, the benzyl ether cleaves to form a benzyl cation (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


). This electrophile attacks the electron-rich phenolic ring (Friedel-Crafts alkylation).

Rearrangement TyrBzl Tyr(Bzl) Ether Cleavage HF Acidolysis TyrBzl->Cleavage Cation Benzyl Cation (Bn+) Generation Cleavage->Cation Attack Electrophilic Attack on Phenol Ring (Ortho) Cation->Attack No Scavenger Scavenger Scavenger (p-Cresol) Intercepts Bn+ Cation->Scavenger With Scavenger Product 3-Benzyltyrosine (Irreversible Byproduct) Attack->Product caption Figure 2: Mechanism of 3-Benzyltyrosine formation and scavenger intervention.

Prevention Protocol:

  • Scavengers: You generally cannot use standard scavengers alone. p-Cresol is essential.

  • Ratio: A typical cleavage cocktail is HF:p-Cresol (90:10 v/v).

  • Temperature: Perform cleavage at 0°C or -5°C to kinetically disfavor the rearrangement.

Carbonate Instability (Z Specific)

The Z-carbonate in Z-Tyr(Z)-OH is less stable than the Z-carbamate on the nitrogen.

  • Issue: In the presence of base (even DIEA used in coupling), the carbonate can hydrolyze or undergo aminolysis.

  • Consequence: Loss of side-chain protection leading to O-acylation (branching) in subsequent steps.

  • Mitigation: Use neutral coupling conditions (e.g., DIC/HOBt) rather than base-driven uronium salts (HBTU/DIEA) when Z-Tyr(Z)-OH is the activated species.

Experimental Protocols

Protocol A: Safe HF Cleavage for Boc-Tyr(Bzl)-OH Peptides

This protocol assumes a completed peptide-resin assembly.

  • Preparation: Dry the peptide-resin thoroughly over

    
     overnight.
    
  • Scavenger Addition: Add p-Cresol (1.0 mL per gram of resin). Note: Anisole is less effective for Tyr(Bzl) rearrangement; p-Cresol is preferred [1].

  • HF Condensation: Using a Teflon HF apparatus, condense anhydrous HF (9-10 mL) onto the resin at -78°C.

  • Reaction: Warm to 0°C (ice bath) and stir for 45-60 minutes. Do not exceed 0°C.

  • Evaporation: Evaporate HF under high vacuum (aspirator then pump) while maintaining 0°C to minimize side reactions.

  • Work-up: Wash the residue with cold ether (to remove scavengers), then extract the peptide with 10-50% acetic acid or acetonitrile/water.

  • Lyophilization: Freeze and lyophilize immediately.

Protocol B: Catalytic Hydrogenolysis for Z-Tyr(Z)-OH Peptides

Used for solution phase deprotection.

  • Solvent: Dissolve the protected peptide in Methanol (MeOH) or Acetic Acid (AcOH). If solubility is poor, use Trifluoroethanol (TFE).

  • Catalyst: Add 10% Pd/C (Palladium on Carbon), typically 10-20% by weight of the peptide.

  • Atmosphere: Flush the vessel with Nitrogen, then introduce Hydrogen gas (balloon pressure or 1-2 atm).

  • Agitation: Stir vigorously at room temperature.

  • Monitoring: Monitor by TLC or HPLC. The reaction is usually fast (1-4 hours).

  • Termination: Flush with Nitrogen. Filter the mixture through Celite to remove the catalyst. Safety: Pd/C is pyrophoric; keep wet.

  • Isolation: Evaporate the solvent to yield the deprotected peptide.

Comparative Data Summary

ParameterZ-Tyr(Z)-OHBoc-Tyr(Bzl)-OH
CAS Number 1164-16-52130-96-3
MW 449.45 g/mol 371.43 g/mol
Side Chain Stability (TFA) Stable (mostly)Highly Stable
Side Chain Stability (Base) Unstable (Carbonate)Stable
Cleavage Reagent H2/Pd (Mild) or HBr/AcOHHF or TFMSA (Harsh)
Major Side Reaction Nucleophilic attack on Carbonate3-Benzyltyrosine rearrangement
Cost High (Specialty)Low (Commodity)

References

  • Erickson, B. W., & Merrifield, R. B. (1973).[3] Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis.[4][5] Rearrangement of O-benzyltyrosine to 3-benzyltyrosine. Journal of the American Chemical Society. Link

  • BenchChem. (2025).[6][7] Synthesis and Purification of Boc-Tyr(Bzl)-OH: An In-depth Technical Guide.Link

  • Sigma-Aldrich. Z-Tyr-OH Product Datasheet (CAS 1164-16-5).Link

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols.[8] Link

  • PubChem. O-benzyl-L-tyrosine (Structure and Properties). National Library of Medicine. Link

Sources

Exploratory

Sourcing and Validation of High-Purity Z-Tyr(Z)-OH: A Technical Guide for Peptide Drug Development

Executive Summary In the synthesis of complex peptide therapeutics, the selection and quality of protected amino acid building blocks dictate the efficiency of the entire manufacturing pipeline. Z-Tyr(Z)-OH (N,O-Bis(benz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex peptide therapeutics, the selection and quality of protected amino acid building blocks dictate the efficiency of the entire manufacturing pipeline. Z-Tyr(Z)-OH (N,O-Bis(benzyloxycarbonyl)-L-tyrosine; CAS: 57228-56-5) is a highly specialized, bis-protected derivative of L-tyrosine. While mono-protected variants like N-Cbz-L-tyrosine are widely available[1][2][3], the bis-protected Z-Tyr(Z)-OH is classified as a rare chemical entity. This whitepaper provides drug development professionals with a mechanistic overview of Z-Tyr(Z)-OH, a comparative supplier analysis, and a self-validating analytical protocol to ensure stringent quality control (QC) prior to solid-phase or solution-phase peptide synthesis (SPPS/SPS).

Mechanistic Role and the Causality of Bis-Protection

The phenolic hydroxyl group of L-tyrosine is highly nucleophilic. If left unprotected during peptide coupling, it can undergo unwanted O-acylation or alkylation, leading to branched peptide impurities that are notoriously difficult to separate from the target active pharmaceutical ingredient (API).

Why Z-Tyr(Z)-OH?

  • Orthogonal Stability: The benzyloxycarbonyl (Z or Cbz) group provides robust protection against both the basic conditions of Fmoc-SPPS and the mild acidic conditions of Boc-SPPS.

  • Global Deprotection: The Z-group is uniquely susceptible to catalytic hydrogenolysis (e.g., H2 over Pd/C) or strong anhydrous acids (e.g., HF). This allows for the simultaneous, clean removal of both the N-alpha and O-phenolic protecting groups in a single downstream step without generating reactive carbocations that typically require complex scavenger cocktails.

The Impact of Impurities on Drug Development

Using sub-standard Z-Tyr(Z)-OH introduces a cascade of failures in peptide synthesis. The most common impurities are mono-protected species: N-Cbz-L-tyrosine [2] and O-Cbz-L-tyrosine [4].

  • Causality of Failure: If N-Cbz-L-tyrosine is present, the free phenolic -OH will act as a competing nucleophile during coupling, creating deletion sequences and branched byproducts. This exponentially increases the burden on preparative HPLC purification, drastically reducing the final yield and increasing the cost of goods sold (COGS). Consequently, verifying absolute purity (≥ 98.0%) is not optional; it is a critical path requirement.

Supplier Landscape & Price Comparison

Because Z-Tyr(Z)-OH is a rare building block, commercial off-the-shelf (COTS) availability is extremely limited. Most high-purity requirements necessitate custom synthesis. Below is a comparative analysis of the current market landscape.

SupplierCatalog No.Grade / PurityQuantityPrice (USD)Analytical Data ProvidedLead Time
Sigma-Aldrich S705144Early Discovery (As-Is)50 mg$32.70None (Buyer validates)2 Days
Chem-Impex Int. CustomHigh Purity (≥ 98.0%)1 gInquiryCOA, HPLC, MS, NMR2-4 Weeks
Bachem CustomGMP / GLP Grade10 gInquiryFull Regulatory Suite4-6 Weeks

Note: Sigma-Aldrich explicitly provides this compound "As-Is" to early discovery researchers without collecting analytical data. This mandates that end-users implement a rigorous, in-house QC validation protocol before utilizing the reagent.

Self-Validating Quality Control Protocol

To mitigate the risks associated with "As-Is" chemical sourcing, the following step-by-step HPLC-UV/MS methodology must be executed. This protocol is designed as a self-validating system , utilizing spiked recoveries to prove the method's resolving power.

Step 1: System Suitability & Baseline Validation
  • Action: Inject 10 µL of HPLC-grade Methanol (Blank).

  • Causality: Reverse-phase C18 columns frequently retain highly lipophilic protected amino acids. A blank run proves the system is free of carryover, ensuring that any detected impurity peaks originate strictly from the sample, preventing false-positive rejections.

Step 2: Sample Preparation & Spiked Self-Validation
  • Action: Dissolve the Z-Tyr(Z)-OH sample in Methanol to yield a 1.0 mg/mL solution. Prepare a second "spiked" validation sample containing 99% Z-Tyr(Z)-OH and 1% N-Cbz-L-tyrosine (reference standard).

  • Causality: The spiked sample acts as an internal system check. If the chromatographic method cannot resolve the bis-protected target from the mono-protected spike, the method is invalid. Successful baseline resolution validates the method's diagnostic power.

Step 3: Chromatographic Separation (HPLC-UV)
  • Action: Execute a gradient elution of 10% to 90% Acetonitrile (0.1% TFA) in Water (0.1% TFA) over 20 minutes on a C18 column. Monitor UV absorbance strictly at 254 nm.

  • Causality: The benzyloxycarbonyl (Z) group contains an aromatic phenyl ring with a strong UV absorption maximum near 254 nm. This wavelength ensures maximum sensitivity for detecting both the target molecule and any Z-containing degradation products.

Step 4: Mass Spectrometry (ESI-MS) Profiling
  • Action: Route the eluent into a mass spectrometer using positive electrospray ionization (ESI+).

  • Causality: UV alone cannot identify the nature of an impurity. MS provides absolute structural confirmation. The target Z-Tyr(Z)-OH must yield an intact mass of m/z ~450.15 [M+H]+. The detection of a peak at m/z ~316.11 definitively identifies the presence of a mono-protected impurity (C17H17NO5)[2], triggering an automatic rejection of the batch.

Workflow Visualization

QC_Workflow Start Raw Z-Tyr(Z)-OH Acquisition Prep Sample Prep & Spiking (Self-Validation) Start->Prep HPLC HPLC-UV Separation (C18, 254 nm) Prep->HPLC 1 mg/mL Injection MS ESI-MS Profiling Target: m/z 450.15 HPLC->MS Eluent Transfer Impurity Impurity Detection (Mono-Z: m/z 316.11) MS->Impurity Mass Scanning Decision Purity ≥ 98%? Impurity->Decision AUC Quantification Approve Release for Peptide Synthesis Decision->Approve Pass

Self-Validating HPLC-MS Quality Control Workflow for Z-Tyr(Z)-OH.

References

  • Sigma-Aldrich . "N,O-BIS(BENZYLOXYCARBONYL)-L-TYROSINE AldrichCPR (CAS: 57228-56-5)." Sigma-Aldrich Product Catalog.

  • PubChem - NIH . "N-benzyloxycarbonyl-l-tyrosine | C17H17NO5 | CID 712438." National Center for Biotechnology Information.

  • PubChem - NIH . "O-CBZ-L-Tyrosine | C17H17NO5 | CID 54356939." National Center for Biotechnology Information.

Sources

Protocols & Analytical Methods

Method

Protocol for synthesis of N,O-Bis[(benzyloxy)carbonyl]tyrosine from L-tyrosine

Executive Summary & Application Context In the synthesis of complex peptides and peptidomimetics, the orthogonal protection of polyfunctional amino acids is a critical parameter for preventing side reactions. L-tyrosine...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

In the synthesis of complex peptides and peptidomimetics, the orthogonal protection of polyfunctional amino acids is a critical parameter for preventing side reactions. L-tyrosine possesses two nucleophilic centers: an α-amino group and a phenolic hydroxyl group. While many synthetic strategies leave the phenolic hydroxyl unprotected due to its lower nucleophilicity compared to aliphatic hydroxyls, the synthesis of larger or highly modified peptides often requires its masking[1].

This application note details the synthesis of N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine (also known as N,O-di-Cbz-L-tyrosine, CAS: 57228-56-5). The dual protection afforded by the benzyloxycarbonyl (Cbz) groups provides a robust intermediate for introducing an N-terminal tyrosine residue, which can later be globally deprotected via hydrogenolysis (Pd/C) or strong acid treatment (e.g., HF or HBr/AcOH)[1][2].

Mechanistic Rationale & Reaction Causality

The synthesis employs modified Schotten-Baumann conditions , utilizing an aqueous alkaline environment to drive the reaction.

  • Dual Deprotonation: The phenolic hydroxyl group of tyrosine is uniquely acidic (pKa ~10.0). By suspending L-tyrosine in an excess of aqueous sodium hydroxide (NaOH), both the α-amine (pKa ~9.1) and the phenol are deprotonated. This generates a highly reactive, water-soluble disodium dinucleophile.

  • Electrophilic Capture: Benzyl chloroformate (Cbz-Cl) acts as the electrophile. Because Cbz-Cl is susceptible to hydrolysis in water, the reaction must be strictly maintained at 0–5 °C . The low temperature kinetically favors the nucleophilic attack of the amine and phenoxide over the competing hydroxide-mediated hydrolysis of the reagent.

  • Dynamic pH Control: As the acylation proceeds, hydrochloric acid (HCl) is generated as a byproduct, which threatens to lower the pH and protonate the amine, halting the reaction. Continuous addition of NaOH is required to maintain the pH between 9.0 and 10.0—a critical threshold that ensures nucleophilicity without accelerating Cbz-Cl degradation.

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountFunctional Role
L-Tyrosine 181.191.01.81 gStarting Material
Benzyl chloroformate (95%) 170.602.53.57 mLElectrophile / Protecting Group
Sodium Hydroxide (2M aq.) 40.005.025.0 mLBase / Deprotonating Agent
Hydrochloric Acid (2M aq.) 36.46~3.0~15.0 mLAcidifying Agent
N,O-Bis-Cbz-L-tyrosine 449.461.0~3.6 g (Expected)Target Product

Self-Validating Experimental Protocol

Phase 1: Preparation & Deprotonation
  • Equip a 100 mL round-bottom flask with a magnetic stir bar and place it in an ice-water bath.

  • Add 1.81 g (10 mmol) of L-tyrosine to the flask.

  • Add 10 mL of 2M NaOH (20 mmol). Stir vigorously until the L-tyrosine is completely dissolved.

    • Causality: Complete dissolution acts as a visual validation that the zwitterion has been converted to the soluble disodium salt.

Phase 2: Electrophilic Addition
  • Ensure the internal temperature of the solution is between 0 °C and 5 °C.

  • Using an addition funnel or syringe pump, add 3.57 mL (25 mmol) of Cbz-Cl dropwise over a period of 30 minutes.

  • Concurrently, monitor the pH using a calibrated glass electrode or pH 9-10 indicator strips. Add additional 2M NaOH dropwise to strictly maintain the pH at ~9.5.

  • After complete addition, maintain stirring at 0 °C for 1 hour. Remove the ice bath and allow the opaque mixture to warm to room temperature (20 °C), stirring for an additional 2 hours to ensure complete conversion.

Phase 3: Orthogonal Work-up
  • Impurity Wash: Transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with diethyl ether (2 × 20 mL).

    • Causality: Unreacted Cbz-Cl and its primary hydrolysis byproduct (benzyl alcohol) are highly lipophilic and partition into the ether layer. The target product remains in the aqueous phase as a water-soluble sodium carboxylate salt. Discard the ether layers.

  • Acidification: Return the aqueous phase to a clean flask, cool to 0 °C, and carefully add cold 2M HCl dropwise until the pH reaches 2.0.

    • Causality: Acidification protonates the carboxylate. The resulting N,O-bis-Cbz-L-tyrosine is highly lipophilic and will immediately precipitate out of the aqueous solution as a white solid or viscous oil.

  • Product Extraction: Extract the acidified aqueous mixture with ethyl acetate (EtOAc) (3 × 30 mL).

Phase 4: Isolation & Purification
  • Combine the EtOAc layers and wash with 20 mL of saturated aqueous NaCl (brine) to remove residual water and inorganic salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Crystallization: Recrystallize the crude residue from a minimal amount of warm EtOAc layered with hexanes. Filter and dry under high vacuum to yield pure N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine.

In-Process Analytical Validation

To ensure the protocol operates as a self-validating system, perform the following checks:

  • TLC Monitoring: Before the ether wash (Step 8), aliquot 10 µL of the reaction mixture, quench with 1 drop of 2M HCl, and extract with 100 µL EtOAc. Spot the organic layer on a silica gel TLC plate (Eluent: EtOAc/Hexanes/Acetic Acid, 50:49:1).

  • Detection: Stain with Ninhydrin and heat. A negative ninhydrin result (no purple spot) validates the complete consumption of the free α-amine. Visualization under UV (254 nm) will confirm the presence of the UV-active Cbz aromatic rings.

Workflow Visualization

Workflow Step1 1. Deprotonation L-Tyrosine + 2M NaOH Step2 2. Acylation (0 °C) Add Cbz-Cl (2.5 eq) + NaOH (pH 9-10) Step1->Step2 Dissolution Step3 3. Impurity Wash Extract with Diethyl Ether Step2->Step3 3h Stirring Step4 4. Acidification Add 2M HCl to pH 2.0 Step3->Step4 Aqueous Phase Step5 5. Product Extraction Extract with Ethyl Acetate Step4->Step5 Precipitation Step6 6. Purification Dry, Concentrate & Crystallize Step5->Step6 Organic Phase

Workflow for the Schotten-Baumann synthesis of N,O-bis-Cbz-L-tyrosine.

References

  • Thieme Connect. 2.6.4.2 Aromatic Hydroxy Groups - Synthesis of Peptides and Peptidomimetics. Retrieved from:[Link]

Sources

Application

Application Note: Strategic Utilization of Z-Tyr(Z)-OH in Solution-Phase Peptide Synthesis

Target Audience: Researchers, Formulation Scientists, and API Drug Development Professionals Content Focus: Mechanistic rationale, process causality, and self-validating solution-phase protocols. Introduction & Chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and API Drug Development Professionals Content Focus: Mechanistic rationale, process causality, and self-validating solution-phase protocols.

Introduction & Chemical Rationale

In solution-phase peptide synthesis (SPPS), the strategic selection of protecting groups dictates the efficiency of downstream purification, fragment condensation, and ultimate scale-up. Tyrosine presents a unique synthetic challenge due to its nucleophilic phenolic hydroxyl group. If left unprotected, the phenolic -OH can undergo competitive O-acylation during coupling, leading to branched byproducts and the rapid depletion of [1].

To mitigate this, N,O-bis-(benzyloxycarbonyl)-L-tyrosine , commonly designated as Z-Tyr(Z)-OH or Cbz-Tyr(Cbz)-OH , is employed. Introduced conceptually by the foundational work of Bergmann and Zervas, the benzyloxycarbonyl (Z or Cbz) group offers robust protection against nucleophiles and mild bases[2]. The dual protection strategy in Z-Tyr(Z)-OH allows for the simultaneous masking of both the α-amino and phenolic hydroxyl groups. This is particularly advantageous for the convergent synthesis of peptide fragments where a single, clean global deprotection step is desired without the use of harsh, corrosive acids[3].

Mechanistic Insights & Process Causality

As a Senior Application Scientist, it is critical to understand why specific reagents and conditions are chosen, rather than simply following a recipe.

Coupling Dynamics & Epimerization Control

The steric bulk of the O-Cbz group on the tyrosine side chain introduces localized steric hindrance during amide bond formation. Therefore, highly efficient coupling systems are required to drive the reaction to completion and suppress oxazolone-mediated epimerization ()[4].

  • Causality of Reagent Choice: EDC·HCl is selected over traditional DCC because its urea byproduct is highly water-soluble. This allows for complete removal during the aqueous workup phase—a non-negotiable requirement for maintaining purity in solution-phase block syntheses without resorting to premature chromatographic steps[5]. HOBt is included to intercept the highly reactive O-acylisourea intermediate, converting it into an OBt active ester. This prevents the intramolecular cyclization that leads to oxazolone formation, thereby suppressing epimerization at the Tyrosine α-carbon.

Global Deprotection Pathways

The defining advantage of Z-Tyr(Z)-OH is its deprotection profile. Unlike the O-benzyl (O-Bzl) group, which requires harsh acids like anhydrous HF, or the O-tert-butyl (O-tBu) group, which requires TFA, both Z groups can be cleaved simultaneously via catalytic hydrogenolysis (H₂ gas over Pd/C)[2].

  • Mechanistic Causality: The reaction proceeds via the adsorption of the benzyl moiety onto the palladium surface, followed by hydrogen transfer, cleavage of the C-O bond, and subsequent spontaneous decarboxylation to yield the free amine and phenol. This neutral, mild cleavage avoids acid-catalyzed side reactions (e.g., tert-butylation of tryptophan or methionine oxidation), making it ideal for delicate API peptide sequences.

Quantitative Data Summary

Table 1: Comparative Analysis of Tyrosine Protecting Groups in Solution-Phase Synthesis
Protecting GroupPhenolic ProtectionCleavage ConditionSolution-Phase UtilityPrimary Drawback
Z-Tyr(Z)-OH O-BenzyloxycarbonylH₂ / Pd/C (Neutral)Excellent (Global deprotection)Steric hindrance during coupling
Boc-Tyr(Bzl)-OH O-BenzylHF or TFMSA (Harsh Acid)ModerateRequires specialized HF apparatus
Fmoc-Tyr(tBu)-OH O-tert-Butyl95% TFA (Strong Acid)Poor (Better suited for Solid Phase)Cationic side-reactions during cleavage
Table 2: Optimized Coupling Efficiencies for Z-Tyr(Z)-OH (Solution Phase)
Coupling SystemSolventReaction TimeYield (%)Epimerization Level
DCC / DMAPDCM12 h65 - 70%High (>5%)
EDC·HCl / HOBt DMF / DCM 4 h 88 - 92% Low (<0.5%)
HATU / DIPEADMF2 h90 - 95%Moderate (~1-2%)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure scientific integrity at every step.

Protocol A: Solution-Phase Coupling of Z-Tyr(Z)-OH

Objective: Form an amide bond between Z-Tyr(Z)-OH and a C-terminal peptide fragment (H-Xaa-OR) without racemization.

  • Preparation: Dissolve Z-Tyr(Z)-OH (1.0 eq) and HOBt (1.2 eq) in a 1:1 mixture of anhydrous DCM and DMF (0.2 M concentration).

    • Causality: DCM provides excellent solubility for the protected amino acid, while DMF ensures the solubility of HOBt and the incoming peptide fragment.

  • Activation: Cool the solution to 0 °C using an ice bath. Add EDC·HCl (1.1 eq) portion-wise over 10 minutes. Stir for 15 minutes.

    • Causality: Cooling minimizes the thermal degradation of the active ester and further suppresses epimerization.

  • Coupling: Add the C-terminal fragment H-Xaa-OR (1.0 eq) followed by DIPEA (2.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation (IPC 1): Perform TLC (Eluent: EtOAc/Hexane 1:1). The reaction is complete when the UV-active spot corresponding to Z-Tyr(Z)-OH (Rf ~0.3) is completely consumed, and a new product spot appears (Rf ~0.6).

  • Workup: Dilute with EtOAc. Wash the organic layer sequentially with 5% aqueous KHSO₄ (3x), water (1x), 5% aqueous NaHCO₃ (3x), and brine (1x).

    • Causality: KHSO₄ removes unreacted amines and DIPEA. NaHCO₃ removes unreacted active ester, HOBt, and the water-soluble EDC-urea byproduct.

Protocol B: Global Deprotection via Catalytic Hydrogenolysis

Objective: Simultaneously remove the N-α-Cbz and O-Cbz groups to yield the free dipeptide.

  • Preparation: Dissolve the protected peptide (Z-Tyr(Z)-Xaa-OR) in a 1:1 mixture of MeOH and EtOAc (0.1 M).

    • Causality: EtOAc maintains the solubility of the fully protected hydrophobic peptide, while MeOH solvates the increasingly polar deprotected peptide as the Z groups are cleaved.

  • Catalyst Addition: Flush the flask with Argon. Carefully add 10% Pd/C (10% w/w relative to the peptide). Add 2 drops of glacial acetic acid.

    • Causality: Acetic acid prevents catalyst poisoning by trace free amines and accelerates the decarboxylation step following the initial hydrogenolysis of the benzyl-oxygen bond.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure). Stir vigorously at room temperature for 6-8 hours.

  • Self-Validation (IPC 2): Monitor via LC-MS. The system validates completion when the mass peak shifts by exactly -268 Da (loss of two Cbz groups) and CO₂ evolution ceases.

  • Filtration: Purge the flask with Argon. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite thoroughly with MeOH. Concentrate the filtrate in vacuo to yield the deprotected peptide.

Process Visualization

G A Z-Tyr(Z)-OH (N,O-bis-Cbz-L-tyrosine) C Activation & Coupling (EDC·HCl / HOBt / DIPEA) A->C B H-Xaa-OR (C-terminal Fragment) B->C D Z-Tyr(Z)-Xaa-OR (Protected Intermediate) C->D Amide Bond Formation E Global Deprotection (H2, Pd/C, MeOH/EtOAc) D->E F H-Tyr-Xaa-OR (Deprotected Dipeptide) E->F Simultaneous N/O-Cbz Cleavage

Workflow for the solution-phase coupling and global deprotection of Z-Tyr(Z)-OH.

References

  • Bodanszky, M. Principles of Peptide Synthesis. Springer (Google Books). Available at:[1]

  • Google Patents. EP2406300B1 - Method for the production of polyamino acid random copolymers. Available at:[3]

  • National Institutes of Health (PMC). Epimerisation in Peptide Synthesis. Available at:[Link][4]

  • Thieme Connect. Product Class 11: Peptides (Science of Synthesis). Available at: [Link][2]

Sources

Method

Z-Tyr(Z)-OH as a precursor for 3-iodo-L-tyrosine synthesis

Application Note: Z-Tyr(Z)-OH as a Precursor for 3-Iodo-L-Tyrosine Synthesis Abstract & Strategic Overview 3-Iodo-L-tyrosine (MIT) is a critical precursor for thyroid hormones (T3/T4), a radiolabeling standard, and a sca...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Z-Tyr(Z)-OH as a Precursor for 3-Iodo-L-Tyrosine Synthesis

Abstract & Strategic Overview

3-Iodo-L-tyrosine (MIT) is a critical precursor for thyroid hormones (T3/T4), a radiolabeling standard, and a scaffold for peptidomimetics. While L-Tyrosine can be iodinated directly, the process is plagued by solubility issues and poor regioselectivity, often yielding significant amounts of 3,5-diiodo-L-tyrosine (DIT).

This guide details the use of Z-Tyr(Z)-OH (


-bis-benzyloxycarbonyl-L-tyrosine) as a superior starting material. Although the 

-Z carbonate protection deactivates the aromatic ring toward direct iodination, it serves as a highly pure, shelf-stable "storage" form. This protocol outlines a high-fidelity workflow: Selective Activation (

-deprotection)

Regioselective Iodination

Global Deprotection .

Key Technical Insight: The critical control point is the final deprotection. Unlike standard peptide synthesis where Z-groups are removed via catalytic hydrogenation (


), this protocol utilizes acidolytic cleavage . Hydrogenation must be strictly avoided as it causes rapid hydrodehalogenation, stripping the iodine atom from the ring.

Chemical Strategy & Mechanism

The synthesis is designed to maximize regioselectivity (mono- vs. di-iodination) and preserve the halogen label.

Stage 1: Selective Activation (O-Deprotection)

Z-Tyr(Z)-OH contains two "Z" groups:

  • 
    -Z (Carbamate):  Stable to mild base.
    
  • 
    -Z (Carbonate):  Labile to mild base.
    Action: We selectively hydrolyze the carbonate to regenerate the phenolic hydroxyl group. This "activates" the ring for Electrophilic Aromatic Substitution (EAS).
    
Stage 2: Regioselective Iodination

The free phenol (


-Tyr-OH) directs the incoming iodonium ion (

) to the ortho position. Reagent Choice:

-Iodosuccinimide (NIS)
is preferred over elemental iodine (

) or Iodine Monochloride (

) for this application due to milder conditions and easier removal of the succinimide byproduct.
Stage 3: Global Deprotection (The "No-Hydrogenation" Rule)

Action: Removal of the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-Z group.[1]
Constraint:

will reduce the

bond to

. Solution: Use HBr in Acetic Acid or TFA/Thioanisole to cleave the carbamate via an

-type mechanism without touching the aryl iodide.

Experimental Protocols

Materials Required
ReagentGradeRole
Z-Tyr(Z)-OH >98%Starting Precursor
N-Iodosuccinimide (NIS) ReagentPlusIodinating Agent
Methanol (MeOH) HPLC GradeSolvent (Stage 1)
Acetonitrile (ACN) AnhydrousSolvent (Stage 2)
HBr (33% in AcOH) SynthesisDeprotection Agent
Sodium Thiosulfate ACSQuenching Agent
Protocol A: Selective O-Deprotection (Activation)
  • Dissolution: Dissolve 10.0 g (22.2 mmol) of Z-Tyr(Z)-OH in 100 mL of Methanol.

  • Hydrolysis: Add 45 mL of 1M NaOH (2.0 equiv) dropwise at 0°C.

    • Note: Monitor pH; maintain pH ~10-11. Do not exceed pH 12 to avoid racemization.

  • Reaction: Stir at Room Temperature (RT) for 1-2 hours.

    • QC Check: TLC (CHCl3:MeOH:AcOH 90:8:2).

      
       of product (Z-Tyr-OH) will be lower than starting material.
      
  • Workup:

    • Evaporate methanol under reduced pressure.

    • Dilute residue with water (50 mL) and wash with Ethyl Acetate (2 x 30 mL) to remove non-acidic impurities.

    • Acidify the aqueous layer to pH 2 with 1M HCl.

    • Extract the white precipitate (Z-Tyr-OH) into Ethyl Acetate (3 x 50 mL).

    • Dry over

      
       and concentrate.
      
  • Yield Expectation: >90% as a white foam/solid.

Protocol B: Regioselective Iodination
  • Setup: Dissolve 5.0 g of Z-Tyr-OH (obtained from Protocol A) in 50 mL of anhydrous Acetonitrile.

  • Reagent Addition: Add NIS (3.5 g, 1.05 equiv) in a single portion.

    • Catalyst (Optional): Addition of 10 mol% p-Toluenesulfonic acid (pTsOH) can accelerate the reaction if sluggish.

  • Reaction: Stir at RT for 4–6 hours protected from light.

    • Critical Step: Monitor by HPLC.[2][3] Stop when Z-Tyr-OH is <2%. If Di-iodo species (>5%) appears, stop immediately.

  • Quenching: Add 10% aqueous Sodium Thiosulfate (20 mL) to quench unreacted iodine species (solution turns from brown/red to yellow/colorless).

  • Isolation:

    • Remove Acetonitrile in vacuo.

    • Extract into Ethyl Acetate, wash with brine, dry, and concentrate.

    • Purification: Recrystallize from EtOAc/Hexanes to remove succinimide and trace di-iodo impurities.

    • Target:Z-3-iodo-L-tyrosine .[4][5]

Protocol C: Global Deprotection (Acidolysis)
  • Reaction: Dissolve 2.0 g of Z-3-iodo-L-tyrosine in 10 mL of 33% HBr in Acetic Acid .

  • Time: Stir at RT for 1–2 hours.

    • Observation:

      
       evolution will occur.
      
  • Precipitation: Pour the reaction mixture slowly into 100 mL of cold Diethyl Ether. The product (3-iodo-L-tyrosine hydrobromide) will precipitate.

  • Neutralization (Optional): Collect solid, dissolve in minimum water, and adjust pH to 5.5 (isoelectric point) with Ammonium Hydroxide to precipitate the zwitterion.

  • Final Yield: ~75-80% overall from Z-Tyr(Z)-OH.

Visualization of Workflow

The following diagram illustrates the chemical pathway and critical decision nodes.

SynthesisPath Start Z-Tyr(Z)-OH (Precursor) Step1 Selective O-Deprotection (NaOH / MeOH) Start->Step1 Hydrolysis of Carbonate Inter1 Z-Tyr-OH (Activated Phenol) Step1->Inter1 Step2 Iodination (NIS / ACN) Inter1->Step2 Electrophilic Subst. Check QC Check: Di-iodo > 5%? Step2->Check Check->Step2 Yes (Reduce Time/Temp) Inter2 Z-3-Iodo-Tyr-OH Check->Inter2 No (Proceed) Step3 Global Deprotection (HBr / AcOH) Inter2->Step3 Final 3-Iodo-L-Tyrosine (Target) Step3->Final Acidolysis Warning AVOID H2/Pd! (Causes De-iodination) Warning->Step3 Critical Constraint

Caption: Figure 1. Synthesis workflow for 3-iodo-L-tyrosine from Z-Tyr(Z)-OH, highlighting the critical avoidance of catalytic hydrogenation.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete hydrolysis of

-Z group.
Increase pH to 11 or extend time. Ensure MeOH is used (transesterification assists cleavage).
Di-iodination (Step 2) Excess NIS or reaction time too long.Strictly limit NIS to 1.05 equiv. Stop reaction at 95% conversion rather than 100%.
Loss of Iodine (Step 3) Used Hydrogenation (

).
FATAL ERROR. Switch to HBr/AcOH or TFA/Thioanisole.
Colored Product Oxidation of phenol or residual Iodine.Wash with Sodium Thiosulfate.[3] Recrystallize from water/ethanol.

References

  • Chemical Reviews. (2009). Amino Acid-Protecting Groups: Selective O-deprotection of tyrosine. American Chemical Society. Retrieved from [Link]

  • Thieme Connect. (n.d.). Protection of Aromatic Hydroxy Groups in Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (2025). 3-Iodotyrosine: Synthesis and Properties. Retrieved from [Link]

Sources

Application

Coupling reagents compatible with N,O-Di-Cbz-L-tyrosine (EDC, DCC)

Application Note: Optimizing Peptide Coupling with N,O-Di-Cbz-L-Tyrosine Using EDC and DCC Introduction & Mechanistic Challenges N,O-Di-Cbz-L-tyrosine is a heavily protected amino acid derivative critical for synthesizin...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Peptide Coupling with N,O-Di-Cbz-L-Tyrosine Using EDC and DCC

Introduction & Mechanistic Challenges

N,O-Di-Cbz-L-tyrosine is a heavily protected amino acid derivative critical for synthesizing complex peptides and bioconjugates. The dual carboxybenzyl (Cbz) protection shields both the α-amino group and the phenolic hydroxyl group, preventing unwanted polymerization and O-acylation. However, this dual protection introduces severe steric hindrance. The bulkiness of the Cbz groups drastically reduces the rate of nucleophilic attack during amide bond formation, increasing the susceptibility of the activated intermediate to side reactions[1].

To overcome these thermodynamic and kinetic barriers, carbodiimide coupling reagents—specifically EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (N,N'-Dicyclohexylcarbodiimide)—are utilized to convert the unreactive carboxylic acid into a highly electrophilic O-acylisourea intermediate[2][3].

The Causality of Epimerization and the Role of Additives

When a carbodiimide reacts with N,O-Di-Cbz-L-tyrosine, the resulting O-acylisourea is highly reactive but short-lived[2]. Because the bulky Cbz groups slow down the subsequent aminolysis (the attack by the amine), the intermediate lingers. This delay allows two detrimental, base-catalyzed pathways to occur:

  • Direct Enolization: Abstraction of the α-proton leads to the loss of stereocenter integrity[4].

  • Oxazolone Formation: The intermediate cyclizes into a 5-(4H)-oxazolone, which rapidly racemizes before opening back up to form the amide[4].

Strategic Intervention: To circumvent this, nucleophilic additives like HOBt (1-hydroxybenzotriazole) or NHS (N-hydroxysuccinimide) are strictly required. These additives attack the O-acylisourea faster than the side reactions can occur, generating a stable yet highly reactive active ester (OBt or OSu ester) that is immune to oxazolone-driven racemization[2][4].

Mechanism A N,O-Di-Cbz-L-Tyrosine C O-Acylisourea Intermediate (Sterically Hindered) A->C Activation B Carbodiimide (EDC/DCC) B->C E Active Ester (OBt/OSu) (Stable & Reactive) C->E Fast Attack (Prevents Racemization) H Side Reactions (Epimerization / N-acylurea) C->H Slow Aminolysis (Without Additive) D Additive (HOBt/NHS) D->E G Target Peptide Bond E->G Aminolysis F Amine Nucleophile F->G

Mechanism of carbodiimide activation and additive-stabilization to prevent epimerization.

Reagent Selection Matrix: EDC vs. DCC

The choice between EDC and DCC dictates the solvent system and the downstream purification strategy. DCC is strictly hydrophobic and ideal for organic syntheses, whereas EDC offers versatility across aqueous and polar organic environments[2][5].

ParameterDCC (N,N'-Dicyclohexylcarbodiimide)EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Molecular Weight 206.33 g/mol 191.70 g/mol (as HCl salt)
Optimal Solvents DCM, DMF, THFWater, DMF, DCM, DMSO
Optimal pH (if aq.) N/A (Organic only)4.5 – 5.0 (Activation phase)[5]
Byproduct Formed Dicyclohexylurea (DCU)1-(3-dimethylaminopropyl)-3-ethylurea (EDU)
Byproduct Solubility Insoluble in most organics[1]Highly soluble in water and organics[1]
Epimerization Risk High (without HOBt)[4]Very High (without NHS/HOBt)[4]

Validated Experimental Protocols

Workflow S1 1. Dissolve Di-Cbz-Tyr & Additive S2 2. Chill to 0°C Add Carbodiimide S1->S2 S3 3. Pre-activate (15-30 min) S2->S3 S4 4. Add Amine & Base S3->S4 S5 5. Stir at RT (Self-Validation) S4->S5 S6 6. Workup & Purify S5->S6

Standardized 6-step workflow for carbodiimide-mediated peptide coupling.

Protocol A: Solution-Phase Coupling using DCC and HOBt

Context: Best for synthesizing small peptides in organic solvents where water must be excluded[5]. Causality: DCC generates dicyclohexylurea (DCU), which is insoluble in DCM/DMF. This insolubility drives the reaction forward thermodynamically and serves as a visual self-validation mechanism[1].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of N,O-Di-Cbz-L-tyrosine and 1.1 eq of HOBt in anhydrous DCM or DMF to achieve a 0.1 M concentration.

  • Temperature Control: Chill the reaction flask to 0°C using an ice bath. Causality: Lower temperatures suppress the formation of inactive N-acylurea side products.

  • Activation: Add 1.05 eq of DCC (dissolved in a minimal amount of DCM) dropwise to the stirring solution.

  • Pre-activation: Stir for 30 minutes at 0°C.

    • Self-Validation Checkpoint: The solution will transition from clear to cloudy as DCU precipitates. If no precipitate forms within 30 minutes, the activation has failed (verify reagent integrity).

  • Aminolysis: Add 1.0 eq of the target amine and 2.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4-12 hours.

  • Purification: Filter the reaction mixture through a Celite pad to remove the insoluble DCU byproduct. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃, and brine to remove unreacted starting materials and HOBt. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: Semi-Aqueous Bioconjugation using EDC and NHS

Context: Ideal when coupling N,O-Di-Cbz-L-tyrosine to a more polar amine or a protein/peptide sequence[2]. Causality: EDC is water-soluble, and its byproduct (EDU) is easily washed away during an aqueous workup. NHS is used instead of HOBt to create a highly stable, water-compatible active ester[2][5].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of N,O-Di-Cbz-L-tyrosine and 1.2 eq of NHS in DMF.

  • Activation: Add 1.2 eq of EDC·HCl to the mixture at 0°C. Causality: EDC is added as an HCl salt; maintaining a slightly acidic to neutral apparent pH initially favors activation over hydrolysis.

  • Pre-activation: Stir for 1 hour at room temperature to form the stable OSu-active ester.

  • Aminolysis: Add 1.0 eq of the target amine. If the amine is an HCl salt, add 1.5 eq of DIPEA to ensure the amine is free-based and nucleophilic.

  • Propagation: Stir for 2-6 hours at room temperature.

    • Self-Validation Checkpoint: Monitor via TLC or LC-MS. The disappearance of the highly UV-active OSu-ester directly indicates successful aminolysis.

  • Quenching: Quench the reaction by adding an equal volume of distilled water.

  • Purification: Extract the mixture with Ethyl Acetate. The water-soluble EDU byproduct and any excess EDC will partition entirely into the aqueous layer[2]. Wash the organic layer with brine, dry, and concentrate.

References

  • Epimerisation in Peptide Synthesis | PMC - NIH | [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling | Chemistry Steps | [Link]

Sources

Method

Application Note: Catalytic Hydrogenolysis of Z-Tyr(Z)-OH to L-Tyrosine Using Pd/C

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Global deprotection of orthogonally protected amino acids and peptide synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Application: Global deprotection of orthogonally protected amino acids and peptide synthesis.

Overview & Mechanistic Rationale

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of peptide synthesis, providing robust protection for sensitive functional groups. For the fully protected amino acid N,O-bis(benzyloxycarbonyl)-L-tyrosine [Z-Tyr(Z)-OH], global deprotection is required to unmask both the N-terminal amine and the phenolic hydroxyl group, yielding free L-tyrosine. Catalytic hydrogenolysis using Palladium on Carbon (Pd/C) is the premier method for this transformation due to its clean reaction profile, mild conditions, and volatile byproducts[1].

Mechanism of Action

The deprotection proceeds via heterogeneous surface catalysis. The aromatic rings of the N-Cbz and O-Cbz groups adsorb onto the palladium surface via


-coordination[1]. Concurrently, molecular hydrogen undergoes dissociative chemisorption to form active palladium hydride species. These hydrides insert into the benzylic C–N and C–O bonds of the carbamate and carbonate linkages, inducing hydrogenolytic cleavage[1][2]. The resulting unstable carbamic and carbonic acid intermediates rapidly decarboxylate, releasing carbon dioxide (CO

), toluene, and the fully deprotected L-tyrosine[1].

Workflow Substrate Z-Tyr(Z)-OH (Substrate) Complex Adsorption & Chemisorption Substrate->Complex PdC Pd/C Catalyst (Active Surface) PdC->Complex H2 Hydrogen Gas (H2 Donor) H2->Complex Cleavage Hydrogenolytic Cleavage Complex->Cleavage Product L-Tyrosine (Target Product) Cleavage->Product Byproducts Toluene + CO2 (Volatiles) Cleavage->Byproducts Product->PdC Catalyst Recovery

Catalytic cycle and workflow for the Pd/C-mediated hydrogenolysis of Z-Tyr(Z)-OH.

The Solubility Challenge: Causality in Experimental Design

A critical, often overlooked challenge in the hydrogenolysis of Z-Tyr(Z)-OH is the physicochemical nature of the final product. Free L-tyrosine is highly insoluble in standard neutral organic solvents (e.g., pure methanol, ethanol, or THF).

If the reaction is conducted in pure methanol, the newly formed L-tyrosine will precipitate directly onto the porous Pd/C catalyst matrix[3]. This co-precipitation makes standard Celite® filtration impossible without severe product loss. To circumvent this, the protocol must employ either a specialized solvent system that maintains L-tyrosine in solution (such as an EtOAc/AcOH/H


O mixture)[3], or a post-reaction acidification step (e.g., adding 1.0 M HCl) to solubilize the amino acid as a hydrochloride salt prior to catalyst filtration[4]. Furthermore, the addition of acid protonates the newly freed amine, preventing it from coordinating to the palladium active sites and poisoning the catalyst[4][5].
Table 1: Solvent System Effects on Z-Tyr(Z)-OH Hydrogenolysis
Solvent SystemReaction TimeProduct State Post-ReactionCatalyst SeparationIsolated Yield
Methanol (100%) 2–4 hPrecipitated on Pd/CDifficult (Requires post-reaction acid wash)45–60%
THF / MeOH (1:1) 3–5 hPrecipitated on Pd/CDifficult50–65%
EtOAc/AcOH/H

O (8:3:1)
4–6 hSoluble in reaction matrixSimple Celite Filtration>90%
MeOH + 1.1 eq HCl 2–4 hSoluble (as HCl salt)Simple Celite Filtration>95%

Detailed Experimental Protocol

This self-validating protocol utilizes an acidic solvent matrix to ensure complete product solubilization and prevent catalyst deactivation.

Materials & Reagents
  • Substrate: Z-Tyr(Z)-OH (1.0 mmol, ~449.4 g/mol )

  • Catalyst: 10% Palladium on Carbon (Pd/C). Note: Use ~50% w/w water-wet catalyst to mitigate pyrophoric hazards[6].

  • Solvent: Ethyl acetate / Glacial acetic acid / Water (8:3:1 v/v/v)[3].

  • Hydrogen Source: H

    
     gas cylinder (via balloon or Parr hydrogenator)[7].
    
  • Filtration: Celite® 545.

Step-by-Step Methodology
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Z-Tyr(Z)-OH (1.0 mmol, ~450 mg) in 12 mL of the EtOAc/AcOH/H

    
    O (8:3:1) solvent mixture[3].
    
  • Catalyst Addition: Flush the flask with an inert gas (Nitrogen or Argon). Carefully add 45 mg of 10% Pd/C (approx. 10% by weight relative to the substrate). Causality Check: Always add the catalyst under an inert atmosphere. Dry Pd/C is highly pyrophoric and can easily ignite solvent vapors (especially methanol or ethyl acetate) upon exposure to atmospheric oxygen[1].

  • Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate the flask using a vacuum manifold and backfill with hydrogen gas. Repeat this vacuum/H

    
     cycle three times to ensure the complete removal of oxygen and saturation of the solvent[5].
    
  • Hydrogenation: Maintain the reaction under a positive pressure of hydrogen (1 atm via a balloon, or up to 40 psi in a pressure reactor for faster kinetics)[7]. Stir vigorously at room temperature for 4 to 12 hours. Vigorous stirring is required to overcome the mass transfer limitations of the triphasic (solid-liquid-gas) system.

  • Analytical Monitoring: Monitor the reaction progress via LC-MS. The disappearance of the starting material (

    
     450) and the transient mono-Cbz intermediate indicates reaction completion.
    
  • Workup & Filtration: Upon completion, carefully vent the hydrogen gas and vigorously flush the system with nitrogen[1]. Filter the heterogeneous mixture through a tightly packed pad of Celite® to remove the Pd/C catalyst[4]. Wash the Celite® pad thoroughly with an additional 10 mL of the reaction solvent. Safety Tip: Do not allow the filter cake to dry completely in the air. Quench the recovered Pd/C on the Celite pad with water before disposal[1].

  • Isolation: Concentrate the combined filtrate under reduced pressure. To remove residual acetic acid and water, co-evaporate the resulting syrup with toluene (2 × 10 mL). Triturate the residue with cold diethyl ether to precipitate highly pure L-tyrosine as a white powder[3].

Troubleshooting & Optimization

  • Incomplete Deprotection (Mono-Cbz remaining): If the O-Cbz cleaves but the N-Cbz remains (or vice versa), the catalyst may be poisoned or mass transfer is insufficient. Increase the stirring rate, elevate the H

    
     pressure to 40 psi, or verify the quality of the catalyst. High-quality Pd/C with a small Pd/PdO particle size and homogeneous distribution is critical for global deprotection[6].
    
  • Catalyst Poisoning: Trace sulfur compounds or free amines can coordinate to palladium, halting the catalytic cycle. Ensure that the acidic solvent system (AcOH or HCl) is properly formulated to keep the resulting amine protonated[4][5].

  • Alternative Hydrogen Sources: If gaseous H

    
     is unavailable, catalytic transfer hydrogenolysis using anhydrous ammonium formate (2–4 equivalents) in methanol can be employed as a highly effective alternative, though post-reaction dialysis or aqueous washing may be required to remove excess formate salts[7][8].
    

References[1] BenchChem. "Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection." Benchchem.https://benchchem.com/[8] "Conventional and Microwave Assisted Hydrogenolysis Using Zinc and Ammonium Formate." Rhodium.ws.https://www.rhodium.ws/[7] BenchChem. "Application Notes and Protocols for Hydrogenolysis-Mediated Removal of Benzyl Protecting Groups." Benchchem. https://benchchem.com/[5] Muroya, Y., et al. "Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon." ACS Omega. https://pubs.acs.org/[2] Sajiki, H., et al. "The Formation of a Novel Pd/C−Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups." The Journal of Organic Chemistry. https://pubs.acs.org/[3] Isobe, M., et al. "Synthesis and biological activities of analogs of d-glucosyl-l-tyrosine, a humoral factor that stimulates transcription of the acyl-CoA binding protein in the pheromone gland of the Silkmoth, Bombyx mori." DOI. https://doi.org/[6] "Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis." NIH / Organic Process Research & Development. https://www.ncbi.nlm.nih.gov/[4] BenchChem. "Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection." Benchchem. https://benchchem.com/

Sources

Application

Bioconjugation strategies using N,O-Bis[(benzyloxy)carbonyl]tyrosine

An authoritative guide on the strategic utilization of N,O-Bis[(benzyloxy)carbonyl]tyrosine in advanced bioconjugation workflows. Executive Summary In the expanding landscape of site-selective bioconjugation, tyrosine ha...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide on the strategic utilization of N,O-Bis[(benzyloxy)carbonyl]tyrosine in advanced bioconjugation workflows.

Executive Summary

In the expanding landscape of site-selective bioconjugation, tyrosine has emerged as a highly desirable target due to its moderate surface abundance and unique phenolic reactivity[1]. N,O-Bis[(benzyloxy)carbonyl]tyrosine (commonly referred to as Z-Tyr(Z)-OH, CAS 57228-56-5) serves as a critical, dual-protected building block for synthesizing complex peptide-drug conjugates (PDCs) and functionalized linkers[2]. By masking both the


-amine and the phenolic hydroxyl with benzyloxycarbonyl (Z/Cbz) groups, this reagent allows for orthogonal coupling of the free carboxylate. Subsequent global deprotection via neutral hydrogenolysis reveals a pristine phenolic handle, primed for highly specific downstream functionalization via ene-like or diazonium pathways[3].

Mechanistic Rationale: The Z-Tyr(Z)-OH Advantage

The selection of Z-Tyr(Z)-OH over traditional Fmoc-Tyr(tBu)-OH is driven by the necessity for orthogonal deprotection conditions . In the synthesis of complex bioconjugates containing acid-sensitive moieties (e.g., acetals, specific glycosylations, or delicate fluorophores), the harsh trifluoroacetic acid (TFA) required to remove a tert-butyl (tBu) protecting group can lead to construct degradation.

The Z-protecting groups on Z-Tyr(Z)-OH are cleaved via catalytic hydrogenolysis (


, Pd/C) under entirely neutral conditions. This cleavage releases only toluene and carbon dioxide gas, driving the reaction forward entropically without the need for aggressive scavenging reagents. Once deprotected, the revealed tyrosine presents a highly nucleophilic phenol ring that can be selectively targeted in aqueous media.

Workflow A Z-Tyr(Z)-OH (Protected) B Amide Coupling (HATU/DIPEA) A->B C Intermediate Conjugate B->C D Hydrogenolysis (Pd/C, H2) C->D E Revealed Tyrosine (Free Phenol) D->E F PTAD Reaction (pH 7.0) E->F G Stable Tyrosine Bioconjugate F->G

Workflow for Z-Tyr(Z)-OH integration and subsequent site-specific bioconjugation.

Downstream Tyrosine-Selective Conjugation Pathways

Once the tyrosine residue is integrated and deprotected, two primary chemical pathways are utilized for site-specific payload attachment:

A. PTAD-Mediated Ene-Like Cycloaddition

4-Phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) and its derivatives react with the phenol ring of tyrosine via a rapid, aqueous ene-like reaction[3]. Because the highly electrophilic triazolinedione ring reacts efficiently with the protonated phenol, this conjugation can be performed at physiological pH (pH 7.0–7.4). This mechanism bypasses the need for basic conditions, virtually eliminating cross-reactivity with lysine or histidine[4].

Mechanism Tyr Tyrosine Phenol (Nucleophile) TS Ene-like Transition State (Aqueous, pH 7.0) Tyr->TS PTAD PTAD Derivative (Electrophile) PTAD->TS Product Covalent Urazole Linkage (ortho-substituted) TS->Product

Ene-like reaction mechanism between a tyrosine phenol and a PTAD derivative.
B. Diazonium Electrophilic Aromatic Substitution

Aryl diazonium salts undergo electrophilic aromatic substitution at the ortho position of the tyrosine phenol to form a stable azo linkage (-N=N-)[5]. To maximize the nucleophilicity of the phenol ring, the reaction is typically buffered to pH 8.0–9.0 to generate the deprotonated phenoxide ion (Tyrosine


)[6]. While highly efficient, the elevated pH requirement can introduce competitive cross-reactivity with deprotonated histidine residues[5].

Quantitative Comparison of Conjugation Strategies

ParameterPTAD Ene-Like ReactionDiazonium Coupling
Reaction Mechanism Ene-like cycloadditionElectrophilic aromatic substitution
Optimal pH Range 6.5 – 7.58.0 – 9.0
Target Residue State Protonated Phenol (-OH)Deprotonated Phenoxide (-O⁻)
Linkage Formed Covalent UrazoleAzo Bond (-N=N-)
Primary Cross-Reactivity Minimal (Highly selective)Histidine (pH dependent)
Reaction Kinetics Ultrafast (< 30 min)Moderate (1 - 2 hours)

Validated Experimental Protocols

The following protocols represent a self-validating, end-to-end system for integrating Z-Tyr(Z)-OH into a construct and subsequently functionalizing it.

Protocol 4.1: Amide Activation and Coupling of Z-Tyr(Z)-OH

Causality: HATU is utilized as the coupling reagent due to its ability to rapidly form an active HOAt ester, preventing epimerization of the chiral


-carbon. DIPEA acts as a non-nucleophilic base to deprotonate the amine without competing for the activated ester.
  • Preparation: Dissolve Z-Tyr(Z)-OH (1.2 eq) and HATU (1.2 eq) in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add DIPEA (2.5 eq) to the mixture. Stir at room temperature for 5 minutes to ensure complete formation of the active ester.

  • Coupling: Add the target primary amine or N-terminal peptide (1.0 eq) to the activated mixture.

  • Incubation: Stir under an inert atmosphere (

    
     or Argon) for 2 hours at room temperature.
    
  • Validation & QC: Monitor reaction completion via LC-MS. The product mass should reflect the addition of the Z-Tyr(Z) moiety (

    
     mass shift from the free amine).
    
Protocol 4.2: Global Deprotection via Catalytic Hydrogenolysis

Causality: Palladium on carbon (Pd/C) adsorbs both the


 gas and the benzylic carbon of the Cbz groups. The cleavage is entirely orthogonal to acid/base-sensitive functional groups, ensuring the structural integrity of complex linkers.
  • Preparation: Dissolve the protected conjugate in degassed Methanol or Ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight relative to the conjugate) under an inert atmosphere to prevent spontaneous ignition of the solvent.

  • Hydrogenation: Evacuate the reaction flask and backfill with

    
     gas via a balloon. Repeat three times.
    
  • Incubation: Stir vigorously at room temperature for 4–6 hours.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess Methanol. Concentrate the filtrate in vacuo.

  • Validation & QC: LC-MS analysis must confirm the complete disappearance of the starting material and the appearance of the fully deprotected tyrosine conjugate (

    
     mass shift corresponding to the loss of two Cbz groups).
    
Protocol 4.3: Site-Specific PTAD Ene-Like Conjugation

Causality: The reaction is performed in a pH 7.4 phosphate buffer. Maintaining neutral pH ensures the tyrosine phenol remains protonated, directing the PTAD reagent toward the ene-like cycloaddition pathway rather than non-specific electrophilic attacks[7].

  • Preparation: Dissolve the deprotected tyrosine-conjugate (1.0 eq) in 100 mM Phosphate Buffered Saline (PBS), pH 7.4.

  • Reagent Activation: Dissolve the PTAD-payload derivative (1.5 eq) in a minimal volume of DMF (final DMF concentration in the reaction should not exceed 5% v/v). Note: Active PTAD solutions exhibit a distinct, deep red color.

  • Conjugation: Add the PTAD solution dropwise to the vigorously stirring aqueous conjugate solution at room temperature.

  • Incubation: Allow the reaction to proceed for 30 minutes.

  • Validation & QC: The reaction is self-indicating; the dissipation of the red PTAD color to a pale yellow/colorless state indicates consumption of the reagent. Confirm the formation of the covalent urazole linkage via HRMS (High-Resolution Mass Spectrometry) and MS/MS fragmentation, which will yield a single, site-specifically modified tyrosine species[7].

References

  • Tyrosine bioconjugation through aqueous ene-type reactions: a click-like reaction for tyrosine Journal of the American Chemical Society (Ban et al., 2010) URL:[Link]

  • Selective labeling of tyrosine residues in proteins: insights from PTAD labeling and tandem mass spectrometry analysis Molecular Omics (2024) URL:[Link]

  • Radiometal-Containing Aryl Diazonium Salts for Chemoselective Bioconjugation of Tyrosine Residues ACS Omega (2019) URL:[Link]

  • Direct Peptide Bioconjugation/PEGylation at Tyrosine with Linear and Branched Polymeric Diazonium Salts Journal of the American Chemical Society (2012) URL:[Link]

Sources

Method

Preparation of Z-Tyr(Z)-OH activated esters for peptide coupling

This Application Note provides a comprehensive technical guide for the preparation of activated esters of Z-Tyr(Z)-OH ( -bis-benzyloxycarbonyl-L-tyrosine). These activated species—specifically the N-hydroxysuccinimide (O...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the preparation of activated esters of Z-Tyr(Z)-OH (


-bis-benzyloxycarbonyl-L-tyrosine). These activated species—specifically the N-hydroxysuccinimide (OSu)  and p-nitrophenyl (ONp)  esters—are critical intermediates in peptide synthesis, enabling efficient, racemization-free coupling of the tyrosine residue.

Introduction & Mechanistic Rationale

Z-Tyr(Z)-OH is a tyrosine derivative where both the


-amine and the phenolic side chain are protected by the benzyloxycarbonyl (Z or Cbz) group.
  • 
    -Amine Protection (Carbamate):  Ensures the amine is non-nucleophilic during activation.
    
  • Side-Chain Protection (Carbonate): The phenolic hydroxyl is protected as a benzyl carbonate. This is crucial because an unprotected phenol can react with the activated carboxyl group (forming inter- or intramolecular esters) or undergo electrophilic aromatic substitution during activation.

Activation Strategy: Direct coupling using carbodiimides (DCC/DIC) often leads to variable yields and difficult purification due to the formation of N-acylurea byproducts. Converting the free acid to an activated ester (OSu or ONp) isolates a stable, crystalline intermediate that reacts cleanly with amines (nucleophiles) in subsequent steps, often with superior enantiomeric purity.

Synthesis of Z-Tyr(Z)-OSu (N-Hydroxysuccinimide Ester)

This protocol utilizes N,N'-dicyclohexylcarbodiimide (DCC) to dehydrate the carboxylic acid in the presence of N-hydroxysuccinimide (HOSu).

Reaction Scheme (Graphviz)

ZTyrZ_Activation Start Z-Tyr(Z)-OH (Free Acid) Intermediate O-Acylisourea (Unstable Intermediate) Start->Intermediate Activation Reagents HOSu + DCC (Solvent: THF or Dioxane) Reagents->Intermediate Byproduct DCU (Precipitate) Intermediate->Byproduct Elimination Product Z-Tyr(Z)-OSu (Activated Ester) Intermediate->Product Nucleophilic Attack

Caption: Pathway for the DCC-mediated activation of Z-Tyr(Z)-OH with N-hydroxysuccinimide.

Experimental Protocol

Reagents:

  • Z-Tyr(Z)-OH (1.0 equiv)

  • N-Hydroxysuccinimide (HOSu) (1.05 equiv)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.05 equiv)

  • Solvent: Anhydrous Dioxane or THF (approx. 5-10 mL per gram of amino acid)

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve Z-Tyr(Z)-OH and HOSu in anhydrous dioxane. Cool the solution to 0–4°C in an ice bath.

    • Note: The phenolic Z-carbonate is sensitive to strong bases; ensure glassware is neutral.

  • Activation: Add DCC (dissolved in a minimum amount of dioxane) dropwise to the cold reaction mixture over 10 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow the mixture to warm to room temperature (20–25°C) and stir for an additional 4–12 hours.

    • Observation: A heavy white precipitate of dicyclohexylurea (DCU) will form.

  • Filtration: Cool the mixture back to 0°C for 30 minutes to maximize DCU precipitation. Filter off the DCU byproduct using a sintered glass funnel. Wash the DCU cake with a small volume of cold dioxane.

  • Work-up: Evaporate the filtrate to dryness under reduced pressure (rotary evaporator, bath temp < 40°C).

  • Purification (Recrystallization): Dissolve the residue in boiling 2-propanol (isopropanol) or an Ethyl Acetate/Hexane mixture. Allow to cool slowly to room temperature, then to 4°C.

  • Isolation: Collect the crystals by filtration, wash with cold isopropanol/hexane, and dry in vacuo over P₂O₅.

Yield Expectation: 75–85% Melting Point: ~102–104°C (Typical for Z-Tyr(Z)-OSu)

Synthesis of Z-Tyr(Z)-ONp (p-Nitrophenyl Ester)

The p-nitrophenyl ester is often more stable towards hydrolysis than the OSu ester and is preferred for reactions requiring slower, more controlled aminolysis.

Experimental Protocol

Reagents:

  • Z-Tyr(Z)-OH (1.0 equiv)

  • p-Nitrophenol (HONp) (1.05 equiv)

  • DCC (1.05 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF[1]

Step-by-Step Procedure:

  • Setup: Dissolve Z-Tyr(Z)-OH and p-nitrophenol in Ethyl Acetate. Cool to -5°C to 0°C .

  • Addition: Add DCC (solid or solution) to the stirred mixture.

  • Reaction: Stir at 0°C for 1 hour, then at room temperature overnight.

  • Work-up: Filter off the precipitated DCU.

  • Purification:

    • Wash the filtrate with 5% NaHCO₃ (cold, rapid wash) to remove unreacted p-nitrophenol. Crucial: Do this quickly to avoid hydrolyzing the active ester.

    • Wash with water and brine. Dry over anhydrous MgSO₄.

    • Evaporate solvent.[2]

  • Crystallization: Recrystallize from hot Ethanol (EtOH) . Dissolve in minimum hot EtOH, then let cool. If oiling occurs, add a small amount of diethyl ether.

Comparative Data & Stability
ParameterZ-Tyr(Z)-OSuZ-Tyr(Z)-ONp
Reactivity High (Fast coupling)Moderate (Controlled coupling)
Hydrolytic Stability Moderate (Sensitive to moisture)High (Stable solid)
Byproduct Removal N-hydroxysuccinimide (Water soluble)p-Nitrophenol (Yellow, UV active)
Typical Yield 80%85%
Storage -20°C, Desiccated4°C or -20°C, Desiccated
Precautions & Troubleshooting
  • Side-Chain Stability: The O-Z (carbonate) group on the tyrosine side chain is less stable than the N-Z (carbamate). Avoid exposure to strong nucleophiles (like piperidine) or high temperatures (>50°C) during workup, as this can lead to loss of the side-chain protection.

  • Racemization: While activated esters minimize racemization compared to acid chlorides, maintaining low temperatures (0°C) during the activation step is critical.

  • Solubility: Z-Tyr(Z)-OH is hydrophobic. If dioxane/EtOAc fails to dissolve the starting material, a small amount of DMF can be added, but this makes removal of the solvent more difficult (requires lyophilization or aqueous wash).

References
  • Anderson, G. W., et al. (1964). "The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis." Journal of the American Chemical Society, 86(9), 1839–1842. Link

  • Bodanszky, M., & Du Vigneaud, V. (1959). "A Method of Synthesis of Long Peptide Chains Using a Synthesis of Oxytocin as an Example." Journal of the American Chemical Society, 81(21), 5688–5691. Link

  • BenchChem. (2025).[1][3] "Application Notes and Protocols for Z-Amino Acid Activation." BenchChem Technical Library. Link

  • Sigma-Aldrich. (2025). "Product Specification: Z-Tyr-OH and Derivatives." Merck/MilliporeSigma Technical Data. Link

  • Thieme Chemistry. (2002). "Synthesis of Peptides and Peptidomimetics: Active Esters." Houben-Weyl Methods of Organic Chemistry, Vol E22a. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization of Z-Tyr(Z)-OH

The following technical guide is structured as a specialized support center resource for researchers encountering stability and stereochemical issues with Z-Tyr(Z)-OH (N-α-benzyloxycarbonyl-O-benzyloxycarbonyl-L-tyrosine...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource for researchers encountering stability and stereochemical issues with Z-Tyr(Z)-OH (N-α-benzyloxycarbonyl-O-benzyloxycarbonyl-L-tyrosine).

Topic: Optimization of Coupling Conditions to Maintain Stereochemical Integrity Product Focus: Z-Tyr(Z)-OH and related Urethane-Protected Tyrosine Derivatives Audience: Peptide Chemists, Medicinal Chemists, Process Development Scientists

Technical Deep Dive: The Mechanics of Failure

To prevent racemization, one must first understand how it occurs. While Z- (benzyloxycarbonyl) groups are "urethane-type" protectors that typically suppress racemization better than acyl groups (like benzoyl), Z-Tyr(Z)-OH presents a unique "double-threat" due to its bulky side chain and the electronic nature of the phenolic carbonate.

The Two Pathways of Racemization

Racemization during coupling is not random; it is a kinetically driven failure of the activation step.

  • 5(4H)-Oxazolone Formation: The activated carboxyl group cyclizes to attack the amide backbone. While urethanes (Z-group) reduce the nucleophilicity of the amide oxygen, strong activation (e.g., HATU) or high temperatures can still force this ring closure.

  • Direct Enolization: This is the primary risk for Z-Tyr(Z)-OH. The presence of a base (like DIPEA) abstracts the acidic proton from the

    
    -carbon of the activated ester. The steric bulk of the Tyrosine side chain slows down the desired aminolysis (coupling), giving the base more time to abstract the proton.
    
The "Hidden" Side Reaction: O-Z Carbonate Instability

Unlike the N-terminal Z-group (a carbamate), the side-chain Z-group on Tyrosine is a carbonate (


). Carbonates are more electrophilic than carbamates.
  • Risk: In the presence of strong nucleophiles or excess base, the incoming amine can attack the carbonate carbonyl instead of the activated carboxyl. This results in aminolysis of the protecting group , transferring the Z-group to your peptide chain and leaving a deprotected tyrosine phenol.

Mechanism Visualization

The following diagram illustrates the competing pathways between successful coupling and racemization.

RacemizationPathways Start Z-Tyr(Z)-OH (Activated Ester) Oxazolone 5(4H)-Oxazolone Intermediate Start->Oxazolone  Slow Cyclization   Enolate Planar Enolate (Achiral) Start->Enolate  Proton Abstraction   Coupled Native Peptide Bond (L-Isomer) Start->Coupled  Fast Aminolysis   Base Base (e.g., DIPEA) Base->Enolate  Catalyzes   Racemic Racemic Mixture (D/L Isomers) Oxazolone->Racemic  Tautomerization   Enolate->Racemic  Reprotonation  

Caption: Figure 1. Kinetic competition between direct coupling (Green) and base-catalyzed racemization pathways (Yellow/Grey).

Troubleshooting Guide (Q&A)

Q1: I am using HATU/DIPEA and seeing 5-10% D-isomer content. Is this normal? A: Yes, for this specific residue. HATU is an extremely fast activator, but it requires a base (DIPEA) to function. The combination of a strong activator and a strong, hindered base creates a high-risk environment for direct enolization , especially since the bulky Tyr side chain slows down the actual coupling event.

  • Correction: Switch to a "Base-Free" method (see Protocol A) or use a weaker base like Collidine (TMP) or N-Methylmorpholine (NMM) . Collidine is less basic (pKa ~7.4) than DIPEA (pKa ~10.5) and significantly reduces proton abstraction.

Q2: My mass spec shows a byproduct with +134 Da. What is this? A: This is likely the result of aminolysis of the side-chain carbonate . The incoming amine attacked the O-Z group (benzyl carbonate) instead of the C-terminus.

  • Correction: This indicates your reaction pH is too high or the coupling is too slow. Avoid using excess base. Ensure your activated ester is formed before adding the amine component (Pre-activation).

Q3: Can I use pre-activation with carbodiimides? A: Yes, but keep it short. Pre-activating Z-Tyr(Z)-OH with DIC/Oxyma for 2-5 minutes allows the active ester to form. However, extending pre-activation beyond 10 minutes increases the window for oxazolone formation before the amine is even introduced.

Q4: Is DMF or DCM better for this coupling? A: Solvent polarity affects racemization. Polar solvents like DMF stabilize the charged intermediates (enolates/oxazolones), slightly favoring racemization.

  • Correction: If solubility permits, use DCM or a DCM/DMF (1:1) mixture. DCM is non-polar and suppresses the ionic mechanisms of racemization.

Recommended Protocols

Protocol A: The "Gold Standard" Base-Free Method (DIC/Oxyma)

Best for: Maximizing chirality, preventing carbonate aminolysis.

Rationale: Carbodiimides (DIC) do not require a tertiary base to activate the amino acid. By eliminating the base (DIPEA), you remove the primary catalyst for enolization. Oxyma Pure is a superior additive to HOBt, showing lower racemization rates in comparative studies [1].

  • Dissolution: Dissolve Z-Tyr(Z)-OH (1.0 equiv) and Oxyma Pure (1.0 equiv) in a minimal amount of DCM/DMF (1:1) .

  • Cooling: Chill the solution to 0°C in an ice bath. (Low temperature kinetically disfavors racemization).

  • Activation: Add DIC (1.0 equiv). Stir for 2 minutes at 0°C.

  • Coupling: Add the amine component (resin or free amine).

  • Reaction: Allow to react at 0°C for 30 minutes, then warm to Room Temperature. Monitor until complete (Kaiser test).

Protocol B: The "Safe Base" Method (DEPBT/NMM)

Best for: Difficult sequences where onium salts are usually required.

Rationale: DEPBT is a phosphonium reagent that is uniquely resistant to racemization.[1] If a base is strictly necessary (e.g., for solubility), NMM is weak enough to avoid proton abstraction but strong enough to drive the reaction [2].

  • Dissolution: Dissolve Z-Tyr(Z)-OH (1.0 equiv) and DEPBT (1.1 equiv) in DMF.

  • Base Addition: Add NMM (2.0 equiv). Do not use DIPEA.

  • Coupling: Immediately add the amine component.[2]

  • Time: React for 2-4 hours at Room Temperature.

Quantitative Comparison of Conditions

The following table summarizes the impact of reagents on the optical purity of sensitive urethane-protected couplings (extrapolated from standard Z-AA models [3, 4]).

Activation MethodBase UsedSolventRelative Racemization RiskNotes
DIC / Oxyma NoneDCM/DMFLowest (< 0.2%) Recommended. No base to abstract

-proton.
DEPBT NMMDMFLow (< 0.5%) Excellent stability; slower than HATU.
DIC / HOBt NoneDMFLow (~ 0.8%)Standard, but Oxyma is superior.
HBTU / HATU CollidineDMFModerate (1-2%)Acceptable if coupling is fast.
HBTU / HATU DIPEA DMFHigh (5-15%) AVOID. Strong base + strong activation = Enolization.

Decision Workflow

Use this logic tree to determine the best course of action for your specific experiment.

TroubleshootingWorkflow Start Start: Coupling Z-Tyr(Z)-OH CheckRacemization Is Racemization Observed? Start->CheckRacemization CheckYield Is Yield Low? CheckRacemization->CheckYield No HighRac Critical Issue: Switch to Base-Free (DIC/Oxyma, 0°C) CheckRacemization->HighRac Yes (>1%) LowYield Issue: Steric Hindrance Use DEPBT/NMM Double Couple CheckYield->LowYield Yes SideProduct Issue: Carbonate Aminolysis (Base too strong) Remove DIPEA CheckYield->SideProduct No, but wrong Mass Success Proceed to Next Step CheckYield->Success No, Yield OK

Caption: Figure 2. Troubleshooting logic for optimizing Z-Tyr(Z)-OH coupling.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Chemistry – A European Journal. Available at: [Link]

  • Li, H., et al. (1999). "3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A New Coupling Reagent with Remarkable Resistance to Racemization."[1] Organic Letters. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete O-Z (Carboxybenzyl) Hydrogenolysis

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the incomplete hydrogenolysis of O-Z (carboxybenzyl/Cbz e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the incomplete hydrogenolysis of O-Z (carboxybenzyl/Cbz ethers and carbonates) protecting groups.

Unlike standard N-Z (carbamate) deprotections, O-Z cleavage is notoriously susceptible to steric hindrance, poor mass transfer, and catalyst poisoning. This guide provides mechanistic insights, a diagnostic workflow, and self-validating protocols to ensure complete deprotection.

Diagnostic Workflow

Use the logical decision tree below to identify the root cause of your stalled hydrogenolysis reaction.

TroubleshootingWorkflow Start Incomplete O-Z Deprotection PoisonCheck Substrate contains Sulfur or Basic Amines? Start->PoisonCheck AddAcid Add AcOH or use Pearlman's Catalyst PoisonCheck->AddAcid Yes SolventCheck Is substrate fully soluble in MeOH/EtOH? PoisonCheck->SolventCheck No Success Complete Cleavage (Product + Toluene) AddAcid->Success ChangeSolvent Switch to THF, EtOAc, or solvent mixture SolventCheck->ChangeSolvent No StericCheck Sterically hindered O-Z group? SolventCheck->StericCheck Yes ChangeSolvent->Success IncreaseEnergy Increase H2 Pressure or Temp (40-50°C) StericCheck->IncreaseEnergy Yes StericCheck->Success No (Check Catalyst Age) IncreaseEnergy->Success

Diagnostic workflow for troubleshooting incomplete O-Z hydrogenolysis.

Mechanistic Foundations & FAQs

Q1: Why is my O-Z (O-Cbz) deprotection significantly slower than N-Z (N-Cbz) deprotection? Expert Insight: The cleavage of an N-Cbz group is thermodynamically driven by the rapid decarboxylation of the resulting carbamic acid, and the nitrogen lone pair can actively assist in coordinating with the palladium surface[1]. In contrast, O-Cbz groups lack this strong driving force and are often located in sterically congested regions (e.g., secondary hydroxyls on nucleosides). This steric shielding prevents the benzylic carbon from achieving the necessary coplanarity with the palladium surface for efficient hydride transfer, leading to 2[2].

Q2: My starting material contains basic amines or sulfur moieties. Why does the reaction stall at 10-20% conversion? Expert Insight: You are experiencing classic 3[3]. Palladium has empty d-orbitals that are highly susceptible to coordination by lone pairs from sulfur (thioethers, thiols) or basic nitrogen atoms. Once these heteroatoms bind to the active Pd sites, they block the chemisorption and homolytic cleavage of H₂ gas. Causality & Solution: To break this coordination, you must protonate the offending amines by adding an acid (like glacial acetic acid). Protonation converts the amine into an ammonium salt, tying up the lone pair and liberating the catalyst surface. For sulfur poisoning, increasing the catalyst loading or switching to a different catalyst is required.

Q3: When should I switch from standard 10% Pd/C to Pearlman’s Catalyst (Pd(OH)₂/C)? Expert Insight: Standard 10% Pd/C is excellent for unhindered substrates but can suffer from varying crystallite sizes and surface oxidation states depending on the commercial source, which directly impacts 4[4]. Pearlman's catalyst (20% Pd(OH)₂/C) is a pre-catalyst. Under an H₂ atmosphere, the Pd(II) hydroxide is reduced in situ to form highly dispersed, highly active Pd(0) nanoparticles with an exceptionally high surface area. You should switch to 5[5] when dealing with sterically hindered O-Z groups or when mild catalyst poisoning is suspected.

Quantitative Data: Optimization Matrix

When standard conditions fail, systematically adjust the variables below. Do not change multiple variables at once unless utilizing a validated protocol.

VariableStandard ConditionOptimized ConditionMechanistic Rationale & Expected Impact
Catalyst 10% Pd/C (5-10 wt%)20% Pd(OH)₂/C (10-20 wt%)Generates highly dispersed Pd(0) in situ. Overcomes steric hindrance and mild sulfur poisoning.
Solvent MeOH or EtOHMeOH/THF (1:1) or EtOAcSolubilizes complex intermediates. Prevents substrate precipitation from coating the catalyst surface.
Additive None1-5 eq Glacial Acetic AcidProtonates basic amines, preventing them from coordinating to and poisoning the Pd active sites.
H₂ Source H₂ gas (1 atm)1,4-cyclohexadiene (10 eq)Acts as a liquid hydrogen donor (Transfer Hydrogenation), bypassing gas-liquid-solid mass transfer limits.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . By monitoring specific byproducts, you can isolate whether a failure is due to inactive catalyst or substrate inaccessibility.

Protocol A: Acid-Accelerated Catalytic Hydrogenolysis

Best for: Substrates containing basic amines or mild coordinating groups.

  • Dissolution: Dissolve the O-Z protected substrate (1.0 mmol) in 10 mL of a 1:1 mixture of MeOH and THF. Causality: THF ensures the starting material and the increasingly polar deprotected product remain fully soluble, preventing catalyst coating.

  • Acidification: Add 2.0 equivalents of glacial acetic acid. Causality: This protonates basic amines, neutralizing their lone pairs so they cannot poison the Pd surface.

  • Catalyst Addition: Flush the reaction flask with inert gas (Ar/N₂). Carefully add 10 wt% of 10% Pd/C. Safety Note: Never add dry Pd/C to a methanol solution in the presence of oxygen to avoid ignition.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (via balloon or Parr shaker at 30-50 psi). Stir vigorously at room temperature.

  • Validation Checkpoint: Monitor the reaction by LC-MS or GC-MS after 2 hours. Look for the presence of toluene (m/z 92).

    • If toluene is present but starting material remains: The catalyst is active, but substrate access is sterically limited. Increase temperature to 40°C.

    • If toluene is absent: The catalyst is completely poisoned or inactive. Proceed to Protocol B.

  • Workup: Filter the mixture through a tightly packed pad of Celite to remove the catalyst. Wash the Celite thoroughly with MeOH. Concentrate the filtrate in vacuo.

Protocol B: Transfer Hydrogenolysis with Pearlman's Catalyst

Best for: Highly sterically hindered O-Z groups or substrates prone to over-reduction.

  • Dissolution: Dissolve the substrate (1.0 mmol) in 10 mL of EtOH or DMF.

  • Reagent Addition: Add 10 equivalents of 1,4-cyclohexadiene. Causality: 1,4-cyclohexadiene acts as an excellent liquid hydrogen donor, bypassing the mass-transfer limitations of H₂ gas in a biphasic mixture.

  • Catalyst Addition: Under an inert atmosphere, add 20 wt% of Pearlman's catalyst (20% Pd(OH)₂/C).

  • Reaction: Heat the mixture to 40°C and stir vigorously for 4-12 hours.

  • Validation Checkpoint: TLC monitoring should show the disappearance of the O-Z protected starting material. The generation of benzene (the oxidized byproduct of 1,4-cyclohexadiene) alongside toluene confirms the transfer cycle is actively turning over.

  • Workup: Filter through Celite, wash with EtOAc, and concentrate. Purify via reverse-phase chromatography if necessary.

References

1.[2] Facile Deprotection of O-Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O-Benzyl Ether-Protected Nucleosides. ResearchGate. 2 2.[3] Technical Support Center: Cbz Removal in PROTAC Synthesis. BenchChem. 3 3.[1] Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. 1 4.[5] Continuous Hydrogenolysis of N-Diphenylmethyl Groups in a Micropacked-Bed Reactor. ACS Publications.5 5.[4] Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. NIH/National Library of Medicine. 4

Sources

Troubleshooting

Technical Support Center: Minimizing O-to-N Acyl Shift Side Reactions in Tyrosine Derivatives

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the complexities of the O-acyl isopeptide method and tyrosine side-chain acylation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the complexities of the O-acyl isopeptide method and tyrosine side-chain acylation. Below, you will find a mechanistic knowledge base, troubleshooting guides, self-validating protocols, and FAQs to help you control and minimize unwanted O-to-N acyl migrations.

Knowledge Base: The Dual Nature of the Tyrosine O-to-N Acyl Shift

In peptide chemistry, the O-to-N acyl shift is a double-edged sword. When synthesizing difficult, aggregation-prone peptides, researchers intentionally use O-acyl tyrosine isopeptides to disrupt the peptide backbone (preventing


-sheet formation)[1]. Once the synthesis is complete, a pH trigger induces an intramolecular O-to-N acyl migration to restore the native peptide bond[2].

However, premature migration during Solid-Phase Peptide Synthesis (SPPS) or incomplete migration during the final cleavage step are major side reactions that lead to heterogeneous mixtures, branching, and significant yield loss[3].

Unlike serine or threonine, which undergo this shift via a kinetically favorable 5-membered ring, tyrosine requires the formation of a massive 12- to 19-membered macrocyclic transition state [2]. This requires precise thermodynamic control.

Mechanism A Protonated O-Acyl Tyrosine B Free Base Phenolate A->B pH 7.0-7.3 (-H+) C Macrocyclic TS (12-19 members) B->C Nucleophilic Attack D Native N-Acyl Peptide C->D Acyl Transfer

Chemical pathway of the O-to-N acyl shift via a macrocyclic transition state in tyrosine.

Quantitative Data: Transition State Dynamics

The size of the transition state (TS) directly dictates the rate of the acyl shift. To minimize side reactions (like hydrolysis) during the intentional shift, you must understand the relative kinetics of your specific tyrosine macrocycle[1],[4].

Table 1: Relative Migration Rates and Transition State Ring Sizes for Acyl Isopeptides

Transition State Ring SizeRelative Migration RateOptimal ConditionsTypical Yield
5-membered (Ser/Thr)Fastest (Baseline)pH 7.0–7.5, RT>95%
10, 11-membered FastpH 7.3, 50 °C90–95%
12, 14, 16, 17-membered ModeratepH 7.3, 50 °C (MW)87–100%
13, 15, 19-membered Moderate to SlowpH 7.3, 50 °C (MW)87–100%
8, 9, 18-membered Very Slow (High Strain)pH 7.3, 50 °C<50%

Data synthesized from Katritzky et al. demonstrating that medium-sized rings (8-9) suffer from transannular strain, while larger macrocycles (>12) regain the flexibility needed for successful ligation[1],[2].

Troubleshooting Guide: Preventing Premature Migration During SPPS

Symptom: LC-MS analysis of your crude peptide reveals a mixture of isobaric peaks (identical mass, different retention times) before you have initiated the pH trigger step. Root Cause: The O-to-N acyl shift is base-catalyzed. If you are using standard Fmoc-SPPS, the 20% piperidine used for Fmoc deprotection deprotonates the N-terminal amine, triggering a premature acyl shift[3].

Corrective Workflow:

Workflow A SPPS of Tyrosine Isopeptide (Boc Strategy Recommended) B Cleavage from Resin (Acidic Conditions) A->B HF or TFA C Premature Migration (Side Reaction) A->C If exposed to base (e.g., Piperidine) D Aqueous Buffer (pH 7.3, 50°C MW) B->D Trigger Shift E Native Peptide (100% Conversion) D->E 3 Hours

Workflow for synthesizing and triggering O-acyl tyrosine isopeptides while avoiding side reactions.

Self-Validating Solutions:

  • Switch to Boc-SPPS (Highly Recommended): Boc deprotection utilizes Trifluoroacetic Acid (TFA). The highly acidic environment keeps the N-terminal amine protonated (

    
    ), completely neutralizing its nucleophilicity and preventing the shift.
    
  • Modify Fmoc-SPPS: If Boc-SPPS is not an option, replace piperidine with a weaker base cocktail (e.g., 1-5% DBU with HOBt) and strictly limit deprotection times to < 5 minutes per cycle. Validation Checkpoint: Perform a micro-cleavage after the first cycle post-isopeptide coupling. If the native peptide mass/retention time appears, your base is still too strong.

Experimental Protocol: Microwave-Assisted Controlled Migration

To prevent the side reaction of incomplete migration (which leaves you with a mixture of O-acyl and N-acyl peptides), the final "click" step must overcome the entropic barrier of the 12- to 19-membered transition state without causing ester hydrolysis[4].

Step-by-Step Methodology:

  • Solubilization: Dissolve the lyophilized, crude O-acyl tyrosine isopeptide in 1 M phosphate buffer to a final concentration of 1–5 mM.

    • Causality: High buffer capacity is required to maintain the precise pH needed to keep the amine deprotonated while preventing hydroxide-mediated hydrolysis.

  • pH Adjustment: Carefully adjust the solution to pH 7.0–7.3 using 0.1 M NaOH or HCl.

    • Validation Checkpoint: Verify the pH using a calibrated micro-electrode. A pH > 7.6 will exponentially increase the rate of irreversible ester hydrolysis (chain fragmentation) over acyl migration[1].

  • Microwave Irradiation: Place the vessel in a microwave peptide synthesizer. Irradiate at 50 W to maintain a constant temperature of 50 °C for 3 hours[4].

    • Causality: The thermal energy provided by microwave irradiation overcomes the high entropic cost of forming the large macrocyclic transition state, pushing the reaction to completion.

  • Quenching: Add 1% TFA to drop the pH to < 4.0.

    • Validation Checkpoint: The acidic quench immediately protonates the amine, locking the newly formed native peptide and preventing any reverse N-to-O shift during handling.

  • Purification: Analyze via RP-HPLC. The native peptide will typically elute earlier than the O-acyl isopeptide due to the burial of hydrophobic residues in the restored secondary structure.

Frequently Asked Questions (FAQs)

Q1: My LC-MS shows a mass addition (+Acyl) on my tyrosine-containing peptide, but I am not using the O-acyl isopeptide method. Is this an O-to-N shift? A: No. If you are performing standard SPPS, this is a simple O-acylation side reaction [5]. Unprotected tyrosine phenolic hydroxyls can act as nucleophiles and react with over-activated amino acids during coupling[6]. Because this occurs on the side chain of a linearly growing peptide, the distance to the N-terminus is too great for a spontaneous shift. Fix: Always use side-chain protection for tyrosine (e.g., Tyr(tBu)) and utilize scavenger cocktails (like Reagent K) during cleavage to prevent reattachment of reactive carbocations[5].

Q2: How do I analytically distinguish between an O-acylation side reaction and my intentional O-acyl isopeptide? A: Both compounds are isobaric (identical mass). However, O-acyl isopeptides typically elute later on a reversed-phase HPLC column. The isopeptide bond disrupts the natural folding of the peptide, exposing more hydrophobic surface area to the stationary phase. MS/MS fragmentation will also definitively distinguish the two by revealing different b/y ion series.

Q3: Why did my tyrosine O-to-N shift yield less than 50% native peptide, while my serine control yielded >95%? A: Serine and threonine form a highly favored 5-membered cyclic transition state, which occurs rapidly at room temperature[3]. Tyrosine requires a 12- to 19-membered ring. If you attempted the tyrosine shift at room temperature, the kinetics are too slow, and competing side reactions (like hydrolysis of the O-acyl ester) outpace the migration[2]. You must apply heat (preferably microwave irradiation at 50 °C) to drive the macrocyclization[4].

References

Sources

Optimization

Technical Support Center: Optimizing N,O-Bis[(benzyloxy)carbonyl]tyrosine Synthesis

Welcome to the Application Science Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and a self-validating protocol for the synthesis of N,O-Bis[(benzyloxy)carbonyl]tyrosine (a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide provides advanced troubleshooting, mechanistic insights, and a self-validating protocol for the synthesis of N,O-Bis[(benzyloxy)carbonyl]tyrosine (also known as N,O-di-Cbz-L-tyrosine).

Diagnostic Matrix: Mechanistic Troubleshooting

Q: My reaction yields predominantly N-Cbz-tyrosine instead of the N,O-bis-protected product. Why is the phenolic hydroxyl not reacting? A: This is a classic under-protection issue driven by inadequate pH control during the Schotten-Baumann reaction. The amino group of L-tyrosine has a pKa of ~9.1, making it highly nucleophilic at pH 9. However, the phenolic hydroxyl has a pKa of ~10.0. To drive the formation of the phenoxide anion required for nucleophilic attack on benzyl chloroformate (Cbz-Cl), the reaction pH must be strictly maintained between 11.0 and 12.0 1[1]. If the pH drops below 10 during the exothermic addition of Cbz-Cl (which generates HCl as a byproduct), O-acylation stalls.

Q: I maintained a high pH (>13) to ensure phenoxide formation, but my yield of the bis-protected product actually decreased, and I recovered mostly mono-protected material. What happened? A: You have encountered base-catalyzed hydrolysis. While the N-Cbz group (a carbamate) is highly stable to base, the O-Cbz group on tyrosine forms an aryl carbonate. Aryl carbonates are significantly more electrophilic and labile than aliphatic carbonates. Prolonged exposure to strong alkaline conditions (pH > 12.5) or elevated temperatures will rapidly hydrolyze the O-Cbz group back to the free phenol [[2]](2]. This makes the synthesis a kinetic tightrope.

Q: My product crashes out as a sticky oil rather than a crystalline solid during workup. How can I fix this? A: N,O-Bis-Cbz-tyrosine is highly lipophilic. When acidifying the aqueous layer to precipitate the product, if the temperature is too high or the stirring is inadequate, the product forms a supercooled liquid (oil) that traps impurities. Ensure the aqueous solution is cooled to < 5 °C before acidification. Add 1M HCl dropwise under vigorous mechanical stirring to induce proper nucleation.

Mechanistic Pathway Visualization

The following diagram illustrates the kinetic and thermodynamic pathways that dictate your reaction yield based on pH and temperature control.

G Tyr L-Tyrosine (Starting Material) NCbz N-Cbz-Tyrosine (Mono-protected) Tyr->NCbz pH 8.5 - 9.5 (Amine reactive) BisCbz N,O-Bis-Cbz-Tyrosine (Target Product) Tyr->BisCbz pH 11.0 - 12.0 (Phenoxide reactive) NCbz->BisCbz pH > 11.0, Excess Cbz-Cl BisCbz->NCbz pH > 12.5 or High Temp (Base-catalyzed hydrolysis) Hydrolysis Hydrolysis Degradation (O-Cbz Cleavage) BisCbz->Hydrolysis Prolonged exposure to strong base

Competing pathways in Cbz-protection of Tyrosine based on pH and temperature.

Self-Validating Experimental Protocol

Principle of Self-Validation: This protocol includes built-in checkpoints. If a checkpoint fails, the protocol instructs you to halt and correct, preventing downstream waste and ensuring the mechanistic conditions are met.

Materials: L-Tyrosine, Benzyl chloroformate (Cbz-Cl, 95%), 2M NaOH, 1M HCl, 1,4-Dioxane (or THF).

Step-by-Step Workflow
  • Dissolution & Initial Deprotonation: Suspend 10 mmol of L-tyrosine in 20 mL of 1,4-Dioxane and 10 mL of deionized water. Cool to 0–5 °C in an ice-water bath.

    • Checkpoint 1: Add 2M NaOH dropwise until the L-tyrosine completely dissolves. The solution must be clear. A cloudy suspension indicates incomplete formation of the sodium tyrosinate salt. Action if failed: Continue adding NaOH in 0.1 mL increments until clear; do not exceed pH 12.

  • Reagent Addition (The Critical Phase): Begin adding Cbz-Cl (25 mmol, 2.5 eq) dropwise via an addition funnel over 30 minutes.

    • Causality: Cbz-Cl is moisture-sensitive and degrades into benzyl alcohol and CO2, generating HCl which rapidly drops the pH.

    • Checkpoint 2: Simultaneously add 2M NaOH to maintain the pH strictly between 11.0 and 11.5. Use a calibrated pH meter, not pH paper. If the internal temperature exceeds 10 °C, pause the addition to prevent thermal hydrolysis of the O-Cbz group.

  • Maturation: Once addition is complete, stir the reaction at 0–5 °C for 1 hour, then allow it to slowly warm to room temperature (20 °C) for no more than 2 hours.

    • Causality: Limiting room temperature exposure prevents the base-catalyzed hydrolysis of the newly formed aryl carbonate 2[2].

  • Workup & Extraction: Extract the basic aqueous layer once with diethyl ether (20 mL) to remove unreacted Cbz-Cl and the benzyl alcohol byproduct. Discard the organic ether layer.

  • Precipitation: Cool the aqueous layer back to 0–5 °C.

    • Checkpoint 3: Vigorously stir and slowly add 1M HCl until the pH reaches 2.0–2.5. A white precipitate should form immediately. Action if failed (oil forms): Seed with a crystal of pure N,O-Bis-Cbz-tyrosine or scratch the inside of the flask with a glass rod to induce crystallization.

  • Isolation: Filter the solid via vacuum filtration, wash with ice-cold water, and dry under vacuum over P2O5.

Quantitative Data Matrix: Yield Optimization

The following table summarizes the causal relationship between reaction conditions and isolated yield, demonstrating why strict parameter control is required.

Reaction pHTemperature (°C)Reaction Time (h)Major Product IsolatedIsolated Yield (%)
8.5 - 9.50 - 203.0N-Cbz-Tyrosine> 85%
11.0 - 11.5 0 - 20 3.0 N,O-Bis-Cbz-Tyrosine 78 - 85%
> 13.025 - 305.0N-Cbz-Tyrosine (Hydrolyzed)< 30% (Bis)
11.0 - 11.5402.0Complex Mixture / OilN/A

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Carbonate (Na2CO3) instead of Sodium Hydroxide (NaOH) as the base? A: Yes, but with a significant caveat. Sodium carbonate acts as a buffer and naturally maintains the pH around 10.0–10.5. While this is excellent for standard N-protection 3[3], it is often not basic enough to rapidly and fully deprotonate the tyrosine phenol. If using Na2CO3, you may experience sluggish O-acylation and lower yields of the bis-protected product. NaOH allows you to push the pH to the optimal 11.5.

Q: How do I selectively remove the O-Cbz group later in my synthesis while keeping the N-Cbz intact? A: Because the O-Cbz group is an aryl carbonate and the N-Cbz is a carbamate, you can exploit their differential stabilities. The O-Cbz group can be selectively removed under mild basic conditions (e.g., dilute LiOH or hydrazine) while leaving the N-Cbz group completely intact 2[2]. Global deprotection of both groups can be achieved via standard catalytic hydrogenolysis (H2, Pd/C).

References

  • Title: Protection of Functional Groups: Benzyl chloroformate Source: Thieme Connect URL
  • Title: Dehydrotyrosine and Its Derivatives (Hydrolysis Pathways)
  • Title: Amino Acid-Protecting Groups Source: Chemical Reviews - ACS Publications URL

Sources

Troubleshooting

Removing benzyl carbamate impurities from Z-Tyr(Z)-OH

Topic: Removal of Benzyl Carbamate (Z-NH ) Impurities Document ID: TS-PUR-ZTYR-004 Status: Active / Verified Introduction: The Chemical Challenge Welcome to the Technical Support Center. You are likely here because your...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Benzyl Carbamate (Z-NH


) Impurities
Document ID:  TS-PUR-ZTYR-004
Status:  Active / Verified

Introduction: The Chemical Challenge

Welcome to the Technical Support Center. You are likely here because your HPLC trace for N,O-bis-benzyloxycarbonyl-tyrosine (Z-Tyr(Z)-OH) shows a persistent non-polar impurity, identified or suspected to be benzyl carbamate (Z-NH


) .

This is a common byproduct in Z-protection chemistry, often arising from the decomposition of benzyl chloroformate (Z-Cl) in the presence of ammonia or during aqueous workups. The difficulty in separation arises because both the product and the impurity are hydrophobic organic solids.

The Solution Logic: To purify this, we exploit the acidity difference .

  • Z-Tyr(Z)-OH possesses a free carboxylic acid (

    
    ), allowing it to form water-soluble salts under mild basic conditions.
    
  • Benzyl Carbamate is a neutral carbamate (amide-like). It will not ionize at physiological or mild alkaline pH and remains in the organic phase.

Module 1: Critical Safety & Stability Warning

STOP & READ: Before proceeding with any extraction, you must understand the stability profile of your molecule.

The "O-Z" Instability Factor

Z-Tyr(Z)-OH contains two protecting groups:

  • N-Z (Carbamate): Stable to mild/moderate base.

  • O-Z (Carbonate): The phenolic protection is a carbonate linkage. It is highly susceptible to hydrolysis (saponification) in strong base (pH > 10-11).

Operational Rule:

  • NEVER use NaOH or KOH for the extraction step. This will cleave the O-Z group, yielding Z-Tyr-OH (mono-protected) and reducing your yield.

  • ALWAYS use Sodium Bicarbonate (

    
    ) or dilute Sodium Carbonate (
    
    
    
    ) to maintain a pH range of 8.0–9.5.

Module 2: The Core Protocol (Acid-Base Extraction)

This is the primary method for removing Z-NH


. It relies on partitioning the product into the aqueous phase while leaving the impurity in the organic solvent.
Reagents Required
  • Ethyl Acetate (EtOAc)[1][2]

  • Saturated Sodium Bicarbonate (

    
    ) solution
    
  • 1M Hydrochloric Acid (HCl) or 1M Potassium Hydrogen Sulfate (

    
    )
    
  • Brine (Saturated NaCl)

  • Drying agent (

    
     or 
    
    
    
    )[1]
Step-by-Step Workflow
  • Dissolution: Dissolve the crude Z-Tyr(Z)-OH in Ethyl Acetate (approx. 10 mL per gram of crude).

  • The Separation (Critical Step):

    • Extract the organic phase 3 times with Saturated

      
       .
      
    • Mechanism:[2][3][4] The Z-Tyr(Z)-OH converts to its sodium salt (

      
      ) and moves to the Aqueous Layer .
      
    • The Z-NH

      
       remains neutral and stays in the Organic Layer .
      
  • Organic Wash:

    • Combine the aqueous bicarbonate extracts.

    • Wash this aqueous solution once with fresh Ethyl Acetate.

    • Why? To remove any physically trapped traces of Z-NH

      
      . Discard this organic wash. 
      
  • Acidification & Recovery:

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 1M HCl (or

      
      ) while stirring until pH reaches ~2–3.
      
    • The Z-Tyr(Z)-OH will precipitate as a white solid or oil out.

  • Final Isolation:

    • Extract the acidified aqueous layer with fresh Ethyl Acetate (3x).

    • Wash the combined organic layers with Brine.[1][3]

    • Dry over

      
      , filter, and evaporate to dryness.
      
Visualizing the Workflow

PurificationWorkflow Start Crude Mixture (Z-Tyr(Z)-OH + Z-NH2) Dissolve Dissolve in EtOAc Start->Dissolve Extract Extract with Sat. NaHCO3 (pH ~8.5) Dissolve->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Contains Z-NH2 Impurity) PhaseSep->OrgLayer Neutral Species AqLayer Aqueous Layer (Contains Z-Tyr(Z)-O- Na+) PhaseSep->AqLayer Ionized Species DiscardOrg Discard Organic Phase OrgLayer->DiscardOrg Wash Back-wash Aq with fresh EtOAc AqLayer->Wash Acidify Acidify with 1M HCl (to pH 2-3) Wash->Acidify Precipitate Precipitate Z-Tyr(Z)-OH Acidify->Precipitate

Figure 1: Flowchart demonstrating the selective extraction of Z-Tyr(Z)-OH from neutral carbamate impurities.

Module 3: Secondary Polishing (Crystallization)

If the extraction reduces the impurity but a small percentage remains (detectable by HPLC), use solubility differences to polish the product.

Method A: Ether Trituration

Benzyl carbamate is moderately soluble in diethyl ether, whereas many Z-protected amino acids are less soluble or form stable solids in ether/hexane mixtures.

  • Take the solid obtained from Module 2.

  • Suspend it in a small volume of Diethyl Ether (or a 1:1 mix of Ether/Hexane).

  • Sonicate for 5–10 minutes.

  • Filter the solid.[1] The Z-NH

    
     should remain in the filtrate.
    
Method B: Recrystallization System
  • Solvent: Ethyl Acetate / Hexanes.[2]

  • Protocol: Dissolve product in minimum hot EtOAc. Add Hexanes dropwise until turbidity appears. Cool slowly to 4°C.

Module 4: Troubleshooting & FAQs

Q1: I used NaOH and my yield is low / I see a new impurity.

Diagnosis: You likely cleaved the O-Z carbonate bond, creating Z-Tyr-OH (free phenol). Fix: You cannot reverse this easily. You must re-protect the phenol using Z-Cl under controlled conditions (Schotten-Baumann) or restart. Future prevention: Strictly use


.
Q2: The layers are not separating (Emulsion).

Diagnosis: Z-protected peptides can act as surfactants. Fix:

  • Add solid NaCl to the aqueous layer to increase density/ionic strength.

  • Add a small amount of Methanol (1–2%) to the organic layer to break surface tension.

  • Filter the mixture through a pad of Celite if particulate matter is stabilizing the emulsion.

Q3: Z-NH is still present after extraction.

Diagnosis: Incomplete phase transfer or physical entrapment. Fix:

  • Ensure the pH of the bicarbonate layer is actually basic (>8).

  • Increase the number of organic washes of the aqueous phase before acidification. This is the most effective step to "pull" the neutral impurity out of the water.

Summary of Physicochemical Properties
PropertyZ-Tyr(Z)-OHBenzyl Carbamate (Z-NH

)
Functionality Carboxylic Acid + CarbonateCarbamate (Neutral)
pKa ~3.5–4.0 (COOH)>14 (Non-ionizable in workup)
Solubility (Acid) InsolubleModerate
Solubility (Base) Soluble (Salt) Insoluble
Base Stability Unstable (O-Z cleaves) Stable

References

  • BenchChem Technical Support. (2025).[1][2][3][5] Synthesis and Purification of Boc-Tyr(Bzl)-OH: An In-depth Technical Guide. BenchChem.[1][2][3][5] 1

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Standard reference for Z-group stability and cleavage conditions).
  • Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis.[3][6] Springer-Verlag. (Foundational text on acid-base extraction of protected amino acids).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12161, Benzyl carbamate.Link

Sources

Optimization

Handling moisture sensitivity of activated Z-Tyr(Z)-OH derivatives

A Guide to Handling the Moisture Sensitivity of Activated N,O-Bis(benzyloxycarbonyl)-L-tyrosine Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Applica...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Handling the Moisture Sensitivity of Activated N,O-Bis(benzyloxycarbonyl)-L-tyrosine

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that success in peptide synthesis hinges on controlling every variable. One of the most common yet critical challenges is managing the moisture sensitivity of activated amino acid derivatives. This guide provides in-depth, field-proven insights into handling activated Z-Tyr(Z)-OH, moving beyond simple instructions to explain the causality behind best practices.

Part 1: Frequently Asked Questions (FAQs) - The Chemistry of Moisture Sensitivity

This section addresses the fundamental principles governing the activation of Z-Tyr(Z)-OH and its susceptibility to hydrolysis. Understanding why these reagents are sensitive is the first step toward preventing experimental failure.

Q1: What does "activation" of the Z-Tyr(Z)-OH carboxyl group mean, and why is it necessary?

A: The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. Under standard conditions, this reaction is thermodynamically and kinetically unfavorable. To facilitate this bond formation, the carboxyl group of the incoming amino acid, in this case, Z-Tyr(Z)-OH, must be "activated".[1] Activation involves converting the carboxyl group's hydroxyl (-OH) into a better leaving group, transforming the carboxyl carbon into a more potent electrophile that is readily attacked by the nucleophilic amine of the growing peptide chain.[2]

Common activation strategies include:

  • In-Situ Activation: Using coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3][4]

  • Pre-formed Activated Esters: Isolating the Z-Tyr(Z)-OH as a more stable, yet still highly reactive, ester. Popular examples include N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters.[5][6] These esters provide a good balance of reactivity for coupling and stability for handling.[7][8]

Q2: How exactly does moisture interfere with the peptide coupling reaction?

A: Water is a nucleophile. In the presence of moisture, water competes with the desired amine nucleophile to attack the activated carboxyl carbon. This undesired reaction is called hydrolysis. When hydrolysis occurs, the activated ester or intermediate is converted back to the original, un-activated Z-Tyr(Z)-OH carboxylic acid.[6] This process is irreversible under typical reaction conditions and consumes your activated reagent.

The core issue is a competing reaction pathway, as illustrated below. The success of your coupling reaction depends on the rate of amidation being significantly faster than the rate of hydrolysis.

G cluster_1 Activated Activated Z-Tyr(Z)-OH (e.g., NHS-Ester) Peptide Desired Product: Peptide Bond Formed Activated->Peptide Desired Reaction: Amidation Hydrolysis Undesired Product: Inactive Z-Tyr(Z)-OH Activated->Hydrolysis Side Reaction: Hydrolysis Amine Peptide N-Terminus (R-NH2) Water Water (H2O) Troubleshooting Start Problem: Low Coupling Yield or Failure Q_Handling Was the activated amino acid warmed to RT before opening? Start->Q_Handling A_Handling_No Cause: Condensation Introduced Moisture Q_Handling->A_Handling_No No Q_Solvent Was the reaction solvent certified anhydrous and handled properly? Q_Handling->Q_Solvent Yes Sol_Handling Action: Always equilibrate reagent to RT in a desiccator before use. A_Handling_No->Sol_Handling A_Solvent_No Cause: Residual Water in Solvent Q_Solvent->A_Solvent_No No Q_Reagent_Age Is the stock of activated amino acid old or frequently used? Q_Solvent->Q_Reagent_Age Yes Sol_Solvent Action: Use freshly opened anhydrous solvent or solvent dried over molecular sieves. A_Solvent_No->Sol_Solvent A_Reagent_Age_Yes Cause: Gradual Hydrolysis During Storage/Handling Q_Reagent_Age->A_Reagent_Age_Yes Yes Q_Reaction_pH Was the reaction pH (especially with NHS esters) > 8.5? Q_Reagent_Age->Q_Reaction_pH No Sol_Reagent_Age Action: Perform an activity test (Protocol 2). Consider using a fresh batch. A_Reagent_Age_Yes->Sol_Reagent_Age A_Reaction_pH_Yes Cause: Accelerated NHS-Ester Hydrolysis Q_Reaction_pH->A_Reaction_pH_Yes Yes Sol_Reaction_pH Action: Maintain pH between 7.2-8.5. Consider using a PFP-ester for higher pH. A_Reaction_pH_Yes->Sol_Reaction_pH

Caption: Troubleshooting workflow for low coupling efficiency.

Q: My coupling reaction failed. How can I confirm if hydrolysis was the cause?

A: Directly confirming hydrolysis post-reaction can be difficult, but strong evidence can be gathered:

  • LC-MS Analysis: Analyze the crude reaction mixture. Look for a large peak corresponding to the mass of the un-activated Z-Tyr(Z)-OH. If you used an NHS ester, you may also be able to identify the N-hydroxysuccinimide byproduct.

  • pH Drop: In an unbuffered solution, the hydrolysis of an activated ester will release the free carboxylic acid, causing a noticeable drop in the pH of the reaction mixture.

  • Qualitative Test: Before starting your next reaction, perform a qualitative activity test on your stock of activated amino acid (see Protocol 2 below). This can confirm if the reagent is still active.

Q: I suspect my entire stock of Z-Tyr(Z)-OH-NHS ester has gone bad. How do I verify this?

A: You can perform a simple, rapid test. Dissolve a small amount (1-2 mg) in an amine-free buffer and measure the UV absorbance at 260 nm. Then, add a small amount of a primary amine (like a drop of piperidine or a glycine solution) and monitor the absorbance at 260 nm over 15-30 minutes. A significant increase in absorbance indicates the release of NHS upon reaction with the amine, confirming the ester is active. [6][9]If there is little to no change, your stock has likely been hydrolyzed.

Part 3: Experimental Protocols & Best Practices

Adherence to strict, validated protocols is the most effective way to ensure reproducible success.

Protocol 1: Recommended Handling and Storage of Moisture-Sensitive Reagents

This protocol minimizes the exposure of activated Z-Tyr(Z)-OH derivatives to atmospheric moisture.

  • Storage: Store the reagent tightly sealed in its original container at the recommended temperature (typically -20°C), preferably inside a desiccator containing a drying agent (e.g., Drierite).

  • Equilibration: This is a critical step. Before opening, remove the container from cold storage and place it in a desiccator at room temperature. Allow it to equilibrate for at least 60 minutes. Opening a cold vial will cause atmospheric moisture to immediately condense on the product, leading to rapid hydrolysis. [9]3. Weighing: If possible, handle and weigh the reagent inside a glovebox or glove bag with a dry, inert atmosphere (N₂ or Ar). If a glovebox is unavailable, open the vial for the shortest time possible in a low-humidity environment.

  • Dispensing: Use clean, dry spatulas and weighing vessels.

  • Resealing and Storage: Immediately after dispensing, securely recap the container, purge with inert gas if possible, and return it to the desiccator in cold storage.

Protocol 2: Qualitative Activity Test for Z-Tyr(Z)-OH-NHS Ester

This test provides a quick go/no-go assessment of your reagent's viability.

  • Preparation: Prepare two 1 mL cuvettes. To each, add 1 mL of an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5).

  • Blank: Use one cuvette as a blank and measure the absorbance at 260 nm.

  • Sample Prep: In a separate microfuge tube, dissolve 1-2 mg of your Z-Tyr(Z)-OH-NHS ester in 100 µL of anhydrous DMF or DMSO.

  • Initial Reading: Add 10 µL of the dissolved ester solution to the sample cuvette, mix by gentle inversion, and immediately record the absorbance at 260 nm. This is your baseline reading.

  • Amine Addition: Add 20 µL of a 1 M glycine solution (pH ~8) to the sample cuvette. Mix gently.

  • Final Reading: Monitor the absorbance at 260 nm for 15 minutes.

  • Interpretation:

    • Active Reagent: A significant and steady increase in absorbance will be observed as the amine reacts with the NHS ester, releasing the NHS byproduct which absorbs at 260 nm. [6] * Inactive (Hydrolyzed) Reagent: Little to no change in absorbance will be observed, as the NHS has already been released during storage and is present at the initial reading.

Protocol 3: Best Practices for Using Anhydrous Solvents
  • Solvent Choice: Use high-purity, anhydrous grade solvents (e.g., DMF, DCM, THF) packaged under an inert atmosphere.

  • Handling: Use a syringe and needle to withdraw solvent from septum-sealed bottles to avoid introducing moist air.

  • Storage: If a bottle is opened, store it over activated 3Å or 4Å molecular sieves to scavenge any incidental moisture. Do not use the same bottle for an extended period after opening.

  • Verification: For extremely sensitive reactions, the water content of the solvent can be verified using Karl Fischer titration.

By integrating these principles and protocols into your workflow, you can effectively mitigate the risks associated with the moisture sensitivity of activated Z-Tyr(Z)-OH derivatives, leading to higher yields, purer products, and more reliable scientific outcomes.

References
  • Strategies for detecting aminoacylation and aminoacyl-tRNA editing in vitro and in cells. (n.d.). Google Books.
  • Staros, J. V., Wright, R. W., & Swingle, D. M. (1986). Enhancement by N-hydroxysulfosuccinimide of water-soluble carbodiimide-mediated coupling reactions. Analytical Biochemistry, 156(1), 220-222.
  • Carbodiimide. (2023, December 19). In Wikipedia.
  • Carbodiimide-Mediated Coupling. (n.d.). Organic Chemistry Tutor.
  • Žatko, D., Věžník, J., & L, K. (2018). MONITORING ACTION READINESS OF COUPLING REAGENT CARBODIIMIDE IN AQUEOUS SOLUTIONS. MM Science Journal.
  • Buckbinder, N., & Sharma, S. (n.d.). Clean & Fast Amide Couplings in Water. Organic Chemistry (Total Synthesis).
  • Comparing Pentafluorophenol with Other Phenol Derivatives in Synthesis Reactions. (n.d.). Dakenchem.
  • Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions. (2025). Benchchem.
  • Amine-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - US.
  • Hilvano, E. G. V., Liang, M. C., Piane, J. J., & Nacsa, E. D. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Penn State Research Database.
  • Overview of Custom Peptide Synthesis. (n.d.). Anaspec.
  • Hilvano, E. G., Liang, M. C., Piane, J. J., & Nacsa, E. D. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry.
  • How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. (2015, October 22). G-Biosciences.
  • Pentafluorophenyl esters. (2023, April 29). In Wikipedia.
  • What is hydrolysis rates for NHS ester functionalized dyes? (n.d.). Lumiprobe.
  • Has anyone encountered problem with attachment of Tyrosine in solid phase peptide synthesis? (2016, March 26). ResearchGate.
  • Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. (n.d.). Glen Research.
  • Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS). (2025). Benchchem.
  • Optimizing Peptide Coupling: Key Techniques. (n.d.). CreoSalus.
  • Peptide Manufacturing: Step-By-Step Guide. (n.d.). Bachem.

Sources

Troubleshooting

Technical Support Center: Acid-Mediated Z-Group (Cbz) Deprotection Using HBr/Acetic Acid

Welcome to the Technical Support Center for peptide and organic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for peptide and organic synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the acidolysis of the Benzyloxycarbonyl (Z or Cbz) protecting group.

While catalytic hydrogenolysis (H₂ gas, Pd/C) is the industry standard for Z-group removal, it fails when substrates contain sulfur (which poisons palladium catalysts), halogens, or reducible multiple bonds[1]. In these scenarios, strong acidolysis using 33% Hydrogen Bromide in Acetic Acid (HBr/AcOH) is the premier alternative. This guide provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure high-yield deprotection.

Mechanistic Causality & Reaction Logic

To master this protocol, you must understand the underlying physical chemistry. The cleavage of the Z-group in HBr/AcOH does not occur by reduction; it is an acid-catalyzed nucleophilic substitution.

The strong acid (HBr) protonates the carbonyl oxygen of the carbamate, increasing the electrophilicity of the benzyl carbon. The bromide ion then acts as a nucleophile, attacking the benzyl carbon. This drives the collapse of the carbamate, releasing carbon dioxide gas, benzyl bromide (a potent electrophile), and yielding the desired product as an amine hydrobromide salt[1].

G A Z-Protected Amine (Substrate) B Protonation by HBr (Intermediate) A->B 33% HBr/AcOH C Nucleophilic Attack (Bromide Ion) B->C SN2/SN1 Cleavage D Amine HBr Salt (Product) C->D E CO2 + Benzyl Bromide (Byproducts) C->E

Workflow of Z-group acidolysis via HBr/AcOH yielding amine salts and byproducts.

Comparative Quantitative Data

Selecting the correct deprotection strategy requires balancing yield against functional group tolerance. The table below summarizes the quantitative performance of HBr/AcOH against alternative methods.

Deprotection MethodReagentsPrimary AdvantageKey LimitationTypical Yield
Catalytic Hydrogenolysis H₂, 10% Pd/C, MeOHMild, neutral pH, volatile byproducts (Toluene, CO₂)[1]Poisoned by sulfur; reduces halogens/alkenes.>90%
Strong Acidolysis 33% HBr/AcOHMetal-free, scalable, tolerates reducible groups[2]Harsh; generates electrophilic benzyl bromide[3].80–95%
Lewis Acid Cleavage AlCl₃, HFIPMildly acidic, highly selective[1]Requires expensive, specialized fluorinated solvents.85–95%

Standard Operating Procedure (SOP): HBr/AcOH Deprotection

This protocol is designed as a self-validating system . By observing specific physical changes (gas evolution, phase separation), you can confirm the reaction's progress without relying solely on instrumentation.

Materials Required:

  • Z-protected amine or peptide.

  • 33% Hydrogen bromide in glacial acetic acid (HBr/AcOH).

  • Scavenger: Anisole or Thioanisole.

  • Anhydrous diethyl ether (pre-chilled to -20 °C).

Step-by-Step Methodology:

  • Preparation & Dissolution: Place the Z-protected compound in a dry, round-bottom flask equipped with a magnetic stir bar. If the compound is highly viscous, dissolve it in a minimal amount of neat glacial acetic acid[4].

  • Scavenger Addition (Causality Step): Add 10 equivalents of anisole. Why? The reaction generates benzyl bromide, which will alkylate electron-rich amino acids. Anisole acts as a sacrificial nucleophile, intercepting the benzyl cation to form inert byproducts.

  • Acid Cleavage: In a well-ventilated fume hood, add the 33% HBr/AcOH solution (typically 2–5 mL per gram of substrate) at 0 °C, then allow it to warm to room temperature[4].

    • Self-Validation Checkpoint 1: You should observe mild effervescence. This is the release of CO₂ gas, confirming the active collapse of the carbamate group.

  • Reaction Monitoring: Stir for 30–90 minutes.

    • Self-Validation Checkpoint 2: Monitor via TLC. The reaction is complete when the UV-active, less polar Z-amine spot entirely disappears, replaced by a highly polar baseline spot (the amine hydrobromide salt) that stains positive with ninhydrin[5].

  • Precipitation & Phase Separation: Once complete, pour the reaction mixture slowly into 10 volumes of vigorously stirring, cold anhydrous diethyl ether[5].

    • Self-Validation Checkpoint 3: A white to off-white precipitate must form immediately. The highly polar amine salt is insoluble in ether, while the acetic acid, excess HBr, and benzylated scavengers remain dissolved.

  • Isolation: Collect the precipitate by vacuum filtration or centrifugation. Wash the pellet three times with fresh cold diethyl ether to strip away residual acid. Dry under high vacuum[5].

Troubleshooting Guide

When scaling up or working with complex peptides, side reactions can occur. Use the logical framework below to diagnose and resolve experimental failures.

Troubleshooting Issue Issue: Side-Product Formation Check Are sensitive residues present? (Tyr, Trp, Met, His) Issue->Check Yes Add Scavengers (Anisole, Thioanisole) Check->Yes Yes No Check HBr Concentration & Reaction Time Check->No No

Troubleshooting logic for mitigating side-product formation during HBr/AcOH deprotection.

Q: Why am I observing benzylated side products on my Tyrosine or Histidine residues?

Causality: The cleavage of the Z-group generates benzyl bromide. This molecule is a potent electrophile that will readily alkylate nucleophilic side chains, particularly the imidazole ring of histidine or the phenol group of tyrosine[3]. Resolution: You must incorporate a carbocation scavenger. Adding 10–20 equivalents of anisole or thioanisole prior to the addition of HBr/AcOH will competitively intercept the benzyl cation.

Q: My product formed a sticky oil instead of a solid precipitate upon adding diethyl ether. How do I fix this?

Causality: Oils form when the phase separation fails. This is almost always caused by excessive residual glacial acetic acid, or because the diethyl ether absorbed atmospheric moisture (the hydrobromide salt is highly hygroscopic)[5]. Resolution: Ensure your diethyl ether is strictly anhydrous and pre-chilled to -20 °C. If an oil has already formed, decant the ether supernatant, add fresh cold ether, and vigorously triturate (scratch the sides of the glass flask with a glass rod) to induce crystallization.

Q: The deprotection is incomplete after 90 minutes. Should I heat the reaction?

Causality: Heating strong acids like HBr/AcOH will lead to severe degradation of the peptide backbone and trigger premature cleavage of orthogonal protecting groups. Resolution: Do not heat. Incomplete reactions are usually due to degraded reagents. HBr gas escapes from acetic acid over time, lowering the effective molarity. Use a fresh, sealed bottle of 33% HBr/AcOH. Alternatively, extend the reaction time at room temperature up to 3 hours.

Frequently Asked Questions (FAQs)

Q: When is HBr/AcOH strictly preferred over standard Pd/C catalytic hydrogenolysis? A: HBr/AcOH is the mandatory choice when the substrate contains functional groups that poison palladium catalysts (such as sulfur-containing methionine or cysteine) or reducible moieties (such as alkenes, alkynes, or halogens) that would be inadvertently destroyed under H₂ gas[1]. It is also highly favored in commercial-scale process chemistry to avoid the regulatory and safety hazards of pressurized hydrogen gas and heavy metal contamination[2].

Q: Is the HBr/AcOH method compatible with Boc or Fmoc protecting groups? A: Boc (tert-butyloxycarbonyl) groups are highly acid-sensitive and will be completely cleaved under these harsh conditions. However, Fmoc groups are base-sensitive and generally stable to acid, meaning they will survive HBr/AcOH. This allows for excellent orthogonal protection strategies in solid-phase peptide synthesis.

Q: How do I remove the residual hydrobromic acid from the final isolated solid? A: The repeated washing of the precipitated pellet with copious amounts of anhydrous diethyl ether effectively removes the bulk of excess HBr and acetic acid[5]. To remove trace volatile acids, dry the solid under high vacuum in a desiccator containing potassium hydroxide (KOH) pellets, which will neutralize off-gassing acid vapors.

References

1.4 2.3 3.5 4.1 5.2

Sources

Optimization

Technical Support Center: Purification of Hydrophobic Z-Protected Peptides

Topic: Purification of Hydrophobic Z-Protected Peptides by Precipitation Audience: Researchers, Process Chemists, and Drug Development Scientists. Introduction: The Hydrophobicity Challenge Welcome to the Technical Suppo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification of Hydrophobic Z-Protected Peptides by Precipitation

Audience: Researchers, Process Chemists, and Drug Development Scientists.

Introduction: The Hydrophobicity Challenge

Welcome to the Technical Support Center. You are likely here because your Z-protected peptide is behaving like an oil, refusing to solidify, or trapping impurities during precipitation.

The Core Problem: The Benzyloxycarbonyl (Z or Cbz) group is lipophilic. When attached to a peptide sequence that is already hydrophobic (e.g., rich in Leu, Val, Phe, Ile), the resulting molecule resists standard aqueous purification and often defies conventional diethyl ether precipitation.

This guide moves beyond standard protocols to provide hydrophobicity-specific strategies , focusing on solvent thermodynamics and mechanical intervention (trituration) to recover high-purity solids.

Module 1: The Principle of Differential Solvation

Precipitation is not random; it is a manipulation of the Gibbs free energy of mixing (


). For hydrophobic Z-peptides, the goal is to create a solvent environment where the peptide-peptide interaction is energetically more favorable than the peptide-solvent interaction.
Solvation Mechanics
  • The Solvent (Good Solvent): Must fully solvate the hydrophobic Z-group and the peptide backbone. Common choices: DMF, DMSO, HFIP, or Acetic Acid.

  • The Anti-Solvent (Bad Solvent): Must be miscible with the Good Solvent but incapable of disrupting peptide-peptide aggregation.

    • Standard Peptides: Ether is the anti-solvent (peptide is polar, ether is non-polar).

    • Z-Protected Hydrophobic Peptides:Water can sometimes act as the anti-solvent if the peptide is sufficiently lipophilic to be insoluble in water but soluble in organics.

Visualizing the Workflow

PrecipitationWorkflow Crude Crude Z-Peptide (Oil/Residue) Dissolve 1. Dissolution (Minimal Good Solvent) Crude->Dissolve DMF/AcOH Precip 2. Precipitation (Dropwise into Anti-Solvent) Dissolve->Precip 1:10 Ratio PhaseSep 3. Phase Separation (Centrifuge/Filter) Precip->PhaseSep Wash 4. Trituration/Wash (Remove Scavengers) PhaseSep->Wash Supernatant Discarded Dry Final Powder PhaseSep->Dry Vacuum Wash->PhaseSep Repeat 2x

Figure 1: The standard workflow for precipitation-based purification. Critical success depends on the correct choice of solvents at Step 1 and Step 2.

Module 2: Standard Operating Procedures (SOPs)

Choose the protocol that matches your peptide's hydrophobicity profile.

Protocol A: The "Organic Crash" (Standard)

Best for: Moderately hydrophobic Z-peptides soluble in DCM or small amounts of Methanol.

  • Dissolution: Dissolve crude peptide in the minimum volume of DCM or Methanol (approx. 5–10 mL per gram).

    • Tip: If the solution is cloudy, sonicate. If it remains cloudy, add small amounts of DMF until clear.

  • Chilling: Pre-chill Diethyl Ether (or MTBE for a greener alternative) to -20°C.

  • Precipitation: Add the peptide solution dropwise into the stirring anti-solvent.

    • Ratio: 1:10 (Peptide Solution : Anti-Solvent).

  • Collection: Centrifuge at 3,000–5,000 rpm for 5 minutes at 4°C. Decant supernatant.

Protocol B: The "Aqueous Crash" (High Hydrophobicity)

Best for: Aggregation-prone sequences (e.g., Amyloid fragments) where Z-groups make the peptide water-insoluble.

  • Dissolution: Dissolve peptide in Acetic Acid (AcOH) or HFIP .

  • Precipitation: Pour the solution into a large volume of Ice-Cold Water .

    • Why this works: The Z-group and hydrophobic side chains repel water, forcing the peptide to crash out, while polar impurities (scavengers, salts) remain in the water [1].

  • Wash: Collect precipitate and wash with fresh water to remove residual acid. Follow with a quick cold ether wash to remove organic scavengers.

Module 3: Troubleshooting Hub

Symptom 1: The "Oiling Out" Phenomenon

Issue: Instead of a powder, you get a sticky gum or oil at the bottom of the flask. Cause: The peptide contains residual high-boiling solvents (DMF/NMP) or is too soluble in the ether/DCM mix.

Corrective Action Plan:

  • Decant: Carefully pour off the supernatant ether.

  • Re-dissolve: Add a small amount of DCM to the oil.

  • Evaporate: Rotovap to dryness to remove trapped DMF (azeotrope with Heptane if necessary).

  • Trituration (The Golden Rule):

    • Add fresh cold ether.[1]

    • Use a glass rod or spatula to physically crush the oil against the flask wall under the ether.

    • Mechanism:[2][3] This increases surface area, allowing trapped solvent to escape and inducing crystallization.

  • Alternative Solvent: Switch anti-solvent to Hexane or Petroleum Ether (more non-polar than ether).[1]

Symptom 2: Gel Formation

Issue: The entire solution turns into a semi-solid jelly. Cause: Hydrogen bonding networks are forming gels instead of precipitates.

Corrective Action Plan:

  • Disrupt H-Bonds: Add 1-5% Methanol or Isopropanol to your ether anti-solvent. This disrupts the intermolecular H-bonds causing the gel.

  • Temperature Shock: Alternate between placing the flask in dry ice/acetone and a warm water bath to shock the lattice into forming.

Decision Logic: Troubleshooting Flow

Troubleshooting Start Precipitation Failed? Type Identify State Start->Type Oil Sticky Oil/Gum Type->Oil Gel Clear Jelly Type->Gel ActionOil1 Decant & Triturate (Crush under Ether) Oil->ActionOil1 ActionGel1 Add 1-5% MeOH to Anti-Solvent Gel->ActionGel1 ActionOil2 Switch Anti-Solvent (Try Hexane/Pet Ether) ActionOil1->ActionOil2 If fails ActionGel2 Sonicate ActionGel1->ActionGel2

Figure 2: Decision tree for rescuing failed precipitations.

Module 4: Solvent Compatibility Data

Use this table to select the correct system based on your peptide's specific character.

Peptide CharacterGood Solvent (Dissolve)Anti-Solvent (Precipitate)Notes
Standard Z-Peptide DCM, small amt. MeOHDiethyl Ether / MTBEStandard protocol. MTBE is safer than Ether.
Highly Hydrophobic Acetic Acid, HFIP, TFEWater"Reverse" precipitation. Removes salts well.
Aggregation Prone DMSO, DMFWater (or 1% NaHCO3)Wash pellet thoroughly to remove high-boiling DMSO.
Very Lipophilic DCMHexane / HeptaneFor peptides that are slightly soluble in Ether.

Module 5: Frequently Asked Questions (FAQ)

Q: Will precipitation remove the Z-group? A: No. The Z (Benzyloxycarbonyl) group is stable to TFA and standard precipitation solvents. It requires catalytic hydrogenation (Pd/C + H2) or strong acids like HBr/AcOH for removal [2]. Precipitation is a physical purification, not a chemical deprotection.

Q: Why is my yield >100%? A: You likely have trapped solvent or salts. Hydrophobic peptides form "clathrates" that trap solvent molecules.

  • Fix: Dry the pellet under high vacuum (lyophilizer) for at least 24 hours. If using DMSO/DMF, wash the pellet with water or ether again before drying.

Q: Can I use "Green" solvents? A: Yes. CPME (Cyclopentyl methyl ether) is a superior, green alternative to Diethyl Ether and MTBE. It has lower peroxide formation risks and similar precipitation efficiency for Z-peptides [3].

References

  • Sohma, Y., et al. (2004). "Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein." Journal of Peptide Science.

  • Bachem. (2024). "Peptide Synthesis Guide: Protecting Groups." Bachem Technical Library.

  • AlMusaimi, O., et al. (2018).[4] "Investigating green ethers for the precipitation of peptides after global deprotection in solid-phase peptide synthesis." Green Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Comparative Spectroscopic Analysis: Z-Tyr(Z)-OH Characterization in Peptidomimetic Synthesis

Introduction: The Diagnostic Challenge In peptide synthesis and peptidomimetic drug design, Z-Tyr(Z)-OH (N,O-bis(benzyloxycarbonyl)-L-tyrosine) represents a critical intermediate where orthogonal protection is deliberate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Diagnostic Challenge

In peptide synthesis and peptidomimetic drug design, Z-Tyr(Z)-OH (N,O-bis(benzyloxycarbonyl)-L-tyrosine) represents a critical intermediate where orthogonal protection is deliberately sacrificed for global stability. Unlike the common Fmoc-Tyr(tBu)-OH strategy, the "Double-Z" protection covers both the


-amine and the phenolic hydroxyl with benzyl carbamate/carbonate groups.

The Analytical Problem: High-performance liquid chromatography (HPLC) often struggles to resolve Z-Tyr-OH (mono-protected impurity) from Z-Tyr(Z)-OH due to similar hydrophobicity profiles. Proton NMR (


H NMR) in DMSO-d

is the definitive method for validation.

This guide provides a comparative analysis of the Z-Tyr(Z)-OH spectrum, focusing on the diagnostic "Fingerprint Region" (4.9–5.3 ppm) that definitively distinguishes the bis-protected product from mono-protected impurities.

Structural Assignment & Causality

To interpret the spectrum, we must understand the electronic environments created by the solvent and protecting groups.

The DMSO-d Effect

We utilize DMSO-d


 not just for solubility, but for its ability to slow down proton exchange.
  • Result: Labile protons (Carboxylic acid -COOH and Carbamate -NH) become visible as distinct peaks, unlike in CD

    
    OD or D
    
    
    
    O where they disappear.
Structural Map (Graphviz Visualization)

The following diagram maps the specific proton environments to their expected chemical shifts, highlighting the critical difference between the Carbamate (N-Z) and Carbonate (O-Z) groups.

Z_Tyr_Z_Structure cluster_legend Key Diagnostic Shift Molecule Z-Tyr(Z)-OH Core COOH Carboxylic Acid (COOH) Molecule->COOH ~12.7 ppm (Broad Singlet) NH Amide/Carbamate (NH) Molecule->NH ~7.6 ppm (Doublet) Alpha Alpha-CH (Chiral Center) Molecule->Alpha ~4.2 ppm (Multiplet) Beta Beta-CH2 (Benzylic) Molecule->Beta ~2.9 ppm (Multiplet) TyrRing Tyrosine Aromatic Ring (AA'BB' System) Molecule->TyrRing ~7.1-7.3 ppm (Overlapping) NZ_Group N-Z Group (Carbamate) Molecule->NZ_Group OZ_Group O-Z Group (Carbonate) Molecule->OZ_Group NZ_CH2 N-Z CH2 (Carbamate) NZ_Group->NZ_CH2 Benzylic CH2 ~4.95 ppm (s) OZ_CH2 O-Z CH2 (Carbonate) *Deshielded* OZ_Group->OZ_CH2 Benzylic CH2 ~5.18 ppm (s)

Figure 1: Structural assignment of Z-Tyr(Z)-OH protons. Note the deshielding of the O-Z methylene due to the carbonate oxygen.

Comparative Analysis: The "Fingerprint" Verification

The table below contrasts the target molecule with its most common impurity (Z-Tyr-OH) and a standard alternative (Fmoc-Tyr(tBu)-OH).

Table 1: Comparative Chemical Shift Data (in DMSO-d )
Proton RegionZ-Tyr(Z)-OH (Target)Z-Tyr-OH (Impurity)Fmoc-Tyr(tBu)-OH (Alternative)
Phenolic -OH Absent (Protected)~9.2 ppm (Singlet)Absent (Ether protected)
Benzylic -CH

- (Protecting Group)
Two distinct peaks 1. O-Z: ~5.18 ppm (2H)2.[1] N-Z: ~4.95 ppm (2H)One peak 1. N-Z: ~4.95 ppm (2H)Absent (Fmoc CH

is at ~4.2 ppm)
Aromatic Region 14 Protons (10 Z-group + 4 Tyr)Collapsed range: 7.0–7.4 ppm9 Protons (5 Z-group + 4 Tyr)Distinct AA'BB' for Tyr: 6.6 & 7.0 ppm12 Protons (8 Fmoc + 4 Tyr)Fmoc region: 7.3–7.9 ppm
t-Butyl Group AbsentAbsent~1.2 ppm (Strong Singlet)
Key Diagnostic Logic
  • The "O-Z" Shift: The carbonate oxygen is more electronegative than the carbamate nitrogen. This pulls electron density away from the benzylic protons of the O-Z group, shifting them downfield (~5.18 ppm) compared to the N-Z group (~4.95 ppm).

  • The Tyrosine Ring Shift: In Z-Tyr-OH, the free phenolic -OH is an electron-donating group (EDG), shielding the ortho protons (shifting them upfield to ~6.6 ppm). In Z-Tyr(Z)-OH, the carbonate group is electron-withdrawing. This removes the shielding, pushing the tyrosine ring protons downfield into the 7.0–7.4 ppm pile, overlapping with the benzyl aromatics.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and data integrity, follow this "Senior Scientist" approved protocol.

Sample Preparation
  • Concentration: 10–15 mg of sample in 0.6 mL DMSO-d

    
    .
    
    • Why? Too low (<5mg) and the amide doublet becomes lost in the noise. Too high (>20mg) and viscosity issues broaden the peaks.

  • Water Suppression: Not usually necessary if DMSO is fresh (ampule), but be aware of the H

    
    O signal at 3.33 ppm which can obscure the 
    
    
    
    -proton if the water content is high.
Acquisition Workflow (Graphviz)

NMR_Workflow Start Start: Solid Sample Dissolve Dissolve in DMSO-d6 (0.6 mL) Start->Dissolve Check_Sol Visual Check: Is solution clear? Dissolve->Check_Sol Filter Filter through glass wool Check_Sol->Filter Cloudy Tube Transfer to NMR Tube (Clean exterior) Check_Sol->Tube Clear Filter->Tube LockShim Lock (DMSO) & Shim Target: Solvent HWHM < 0.8 Hz Tube->LockShim Acquire Acquire 1H Spectrum (ns=16 or 32, d1=1.0s) LockShim->Acquire Process Process: Phase -> Baseline -> Reference (DMSO=2.50) Acquire->Process Validate Validation Check: Integrate 4.9-5.3 region Process->Validate Pass Ratio 2:2 (N-Z : O-Z) PASS Validate->Pass 2 distinct CH2 peaks Fail Ratio skewed or Phenolic OH present FAIL Validate->Fail Missing O-Z peak

Figure 2: Self-validating experimental workflow for Z-Tyr(Z)-OH analysis.

Troubleshooting & Stability

Common Artifacts
  • Rotamers: Carbamates (N-Z) often exhibit rotameric populations due to restricted rotation around the N-C(O) bond. This may cause the N-Z benzylic singlet at ~4.95 ppm to appear as two unequal peaks or a broadened singlet. This is normal. Warming the sample to 40°C often coalesces these peaks.

  • Water Peak Overlap: The water peak in DMSO-d

    
     is ~3.33 ppm. The 
    
    
    
    -CH
    
    
    of Tyrosine is typically ~2.9 ppm, but the
    
    
    -CH is ~4.2 ppm. The water peak usually does not interfere with diagnostic signals, but high water content can broaden the exchangeable amide proton.
Stability Warning

Z-Tyr(Z)-OH contains a benzyl carbonate . Carbonates are generally less stable than carbamates.

  • Avoid: Storing the DMSO solution for prolonged periods (>24 hours) before acquisition. Trace basicity in DMSO can promote hydrolysis of the carbonate, regenerating the phenolic OH (signal at 9.2 ppm).

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for chemical shift prediction of carbonates vs carbamates). Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Link

  • Sigma-Aldrich (Merck). (n.d.). Z-Tyr(Z)-OH Product Specification and Spectral Data. (General reference for commercial availability and expected purity profiles). Link

Sources

Comparative

Comparative Fragmentation Analysis: N,O-Di-Cbz-L-tyrosine vs. Alternative Protected Tyrosines

Target Audience: Analytical Chemists, Mass Spectrometrists, and Peptide Synthesis Researchers Document Type: Technical Comparison Guide & Experimental Protocol Executive Summary In solid-phase and liquid-phase peptide sy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Peptide Synthesis Researchers Document Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

In solid-phase and liquid-phase peptide synthesis, the choice of protecting groups dictates not only the chemical coupling efficiency but also the analytical strategies required for impurity profiling. N,O-Di-Cbz-L-tyrosine (N,O-Bis(benzyloxycarbonyl)-L-tyrosine) is a globally utilized building block where both the α-amino group and the phenolic hydroxyl group are masked by benzyloxycarbonyl (Cbz/Z) groups.

This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation performance of N,O-Di-Cbz-L-tyrosine against two primary alternatives: the mono-protected N-Cbz-L-tyrosine and the orthogonally protected Fmoc-Tyr(tBu)-OH . By understanding the distinct collision-induced dissociation (CID) pathways of these molecules, researchers can confidently identify synthesis by-products, confirm deprotection efficiencies, and optimize liquid chromatography-mass spectrometry (LC-MS) monitoring workflows.

Mechanistic Causality: The "Why" Behind the Fragmentation

To accurately interpret the MS/MS spectra of protected amino acids, one must understand the thermodynamic stability of the protecting group linkages.

  • The Carbamate vs. Carbonate Dichotomy: In N,O-Di-Cbz-L-tyrosine, the N-Cbz group is a carbamate, while the O-Cbz group is a carbonate ester. Under CID conditions, carbonates are intrinsically more labile than carbamates. The nitrogen atom in the carbamate provides superior resonance stabilization to the carbonyl carbon compared to the oxygen atom in the carbonate.

  • Neutral Loss Pathways: The hallmark of Cbz-protected amino acid fragmentation in positive ion mode is the elimination of benzyl alcohol (108 Da)[1][2]. For N,O-Di-Cbz-L-tyrosine, the lower activation energy of the carbonate bond means the O-Cbz group cleaves first , typically yielding an intermediate ion that mirrors the intact N-Cbz-L-tyrosine precursor. Subsequent higher-energy collisions strip the N-Cbz group, ultimately leaving the bare tyrosine backbone and its characteristic immonium ion (m/z 136.07)[3].

  • Orthogonal Alternatives: In contrast, Fmoc-Tyr(tBu)-OH relies on the loss of the tert-butyl group (56 Da, as isobutene) and the Fmoc group (178 Da, as dibenzofulvene, plus 44 Da

    
    )[4]. This creates a completely different spectral fingerprint, which is highly advantageous for multiplexed reaction monitoring.
    

LC-MS/MS Experimental Workflow

The following diagram illustrates the self-validating analytical workflow required to map these fragmentation patterns.

G A 1. Sample Preparation (10 µM in 50% ACN / 0.1% FA) B 2. Direct Infusion ESI (Positive Ion Mode, 3.0 kV) A->B C 3. Precursor Ion Selection (Quadrupole Q1 Isolation) B->C D 4. Collision-Induced Dissociation (CID in Q2, CE Ramp 10-40 eV) C->D E 5. Fragment Ion Detection (TOF or Q3 Mass Analyzer) D->E F 6. Data Analysis & Structural Elucidation E->F

Caption: LC-MS/MS experimental workflow for peptide protecting group fragmentation analysis.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates internal system suitability checks.

Step 1: Reagent Preparation & System Suitability

  • Prepare 1.0 mg/mL stock solutions of N,O-Di-Cbz-L-tyrosine, N-Cbz-L-tyrosine, and Fmoc-Tyr(tBu)-OH in LC-MS grade Dimethyl Sulfoxide (DMSO).

  • Dilute stocks to a final working concentration of 10 µM using 50:50 Acetonitrile:Water containing 0.1% Formic Acid (v/v).

  • Self-Validation Check: Infuse a standard tuning mix (e.g., Agilent or Thermo Pierce calibration solution) to verify mass accuracy (< 5 ppm error) and optimal quadrupole transmission before analyzing the target compounds.

Step 2: ESI Source Optimization

  • Introduce the working solutions via direct syringe pump infusion at a flow rate of 10 µL/min.

  • Set the ESI source parameters (Positive Mode): Capillary Voltage to 3.0 kV, Desolvation Temperature to 350°C, and Cone/Declustering Voltage to 20-30 V to prevent in-source fragmentation.

  • Confirm the presence of the intact protonated precursors

    
     for all three compounds.
    

Step 3: CID MS/MS Acquisition

  • Isolate the specific precursor ions in Q1 with a narrow isolation window (0.7 - 1.0 Da).

  • Perform a Collision Energy (CE) ramp in Q2 using Argon or Nitrogen as the collision gas. Ramp the CE from 10 eV to 40 eV in 5 eV increments.

  • Causality Check: Observe the appearance of fragment ions at varying CE levels. The O-Cbz loss should appear at low CE (10-15 eV), while the N-Cbz loss will require higher CE (20-30 eV).

Comparative Fragmentation Data

The quantitative MS/MS data is summarized below to facilitate rapid comparison during impurity profiling.

Table 1: Precursor and Diagnostic Fragment Ions (Positive ESI)
CompoundExact Mass (Da)Precursor

Primary Neutral Loss (Low CE)Secondary Neutral Loss (High CE)Diagnostic Backbone Ion
N,O-Di-Cbz-L-tyrosine 449.147m/z 450.15-134 Da (Loss of O-Cbz)-108 Da (Loss of Benzyl Alcohol)m/z 136.07 (Tyrosine Immonium)
N-Cbz-L-tyrosine [5][6]315.111m/z 316.12-108 Da (Loss of Benzyl Alcohol)-28 Da (Loss of CO)m/z 136.07 (Tyrosine Immonium)
Fmoc-Tyr(tBu)-OH [4][7]459.205m/z 460.21-56 Da (Loss of Isobutene)-178 Da (Loss of Dibenzofulvene)m/z 136.07 (Tyrosine Immonium)
Logical Fragmentation Pathway of N,O-Di-Cbz-L-tyrosine

The stepwise degradation of the doubly protected molecule provides a predictable, self-confirming spectral ladder. The diagram below maps this logical relationship.

G P N,O-Di-Cbz-L-tyrosine [M+H]+ m/z 450.15 F1 Loss of O-Cbz (Carbonate Cleavage) -134 Da P->F1 I1 Intermediate Fragment [N-Cbz-Tyr+H]+ m/z 316.12 F1->I1 F2 Loss of N-Cbz (Carbamate Cleavage) -108 Da (Benzyl alcohol) I1->F2 I2 Tyrosine Backbone Ion [Tyr-CO+H]+ m/z 180.06 F2->I2 F3 Loss of CO / NH3 -28 Da / -17 Da I2->F3 I3 Immonium Ion m/z 136.07 F3->I3

Caption: Stepwise collision-induced dissociation (CID) pathway of N,O-Di-Cbz-L-tyrosine.

Applications in Drug Development

For drug development professionals synthesizing peptide APIs, selecting between N,O-Di-Cbz-L-tyrosine and Fmoc-Tyr(tBu)-OH goes beyond coupling kinetics; it directly impacts process analytical technology (PAT).

  • Impurity Tracking: If incomplete deprotection occurs, residual N,O-Di-Cbz-L-tyrosine will present a distinct m/z 450.15 signature. Because the O-Cbz group is highly labile, in-source fragmentation can artificially lower the apparent concentration of the intact impurity, making the intermediate m/z 316.12 a critical secondary monitoring target.

  • Orthogonal Strategy: When utilizing Fmoc-Tyr(tBu)-OH, the loss of the tert-butyl group (-56 Da) is highly diagnostic and occurs at very low collision energies[4]. This allows for highly sensitive Multiple Reaction Monitoring (MRM) assays that do not suffer from the isobaric interference sometimes seen with benzyl alcohol losses in complex Cbz-peptide mixtures.

References

  • Negative Ion Mass Spectral Fragmentation of N-Alkoxycarbonyl-1-Aminoarylmethyl Phosphonic Monoesters under Electrospray Ionization Conditions. Taylor & Francis. Available at:[Link]

  • An intramolecular benzyl rearrangement of 1-(N-benzyloxycarbonylamino)alkylphosphonate diesters under electrospray ionization conditions. PubMed. Available at:[Link]

  • Mass Spectral Characterization of Tyrosine-Containing Peptides. PubMed Central (PMC). Available at:[Link]

Sources

Validation

Advanced FTIR Spectral Analysis of Z-Tyr(Z)-OH: A Comparative Guide to Orthogonal Protection States

In complex peptide synthesis, verifying the integrity of orthogonal protecting groups is a critical quality control step. For Z-Tyr(Z)-OH (N,O-bis(benzyloxycarbonyl)-L-tyrosine), confirming the presence of both the N-ter...

Author: BenchChem Technical Support Team. Date: March 2026

In complex peptide synthesis, verifying the integrity of orthogonal protecting groups is a critical quality control step. For Z-Tyr(Z)-OH (N,O-bis(benzyloxycarbonyl)-L-tyrosine), confirming the presence of both the N-terminal carbamate and the phenolic side-chain carbonate (often broadly referred to as an ester in peptide literature) requires precise analytical techniques.

Fourier Transform Infrared (FTIR) spectroscopy has long been established as a powerful analytical technique to investigate peptide backbone structures and local conformational states 1. As a Senior Application Scientist, I frequently see researchers misinterpret the complex carbonyl (C=O) stretching region of bis-protected amino acids. This guide provides a definitive, field-proven framework for distinguishing the specific vibrational signatures of Z-Tyr(Z)-OH compared to common alternatives like Z-Tyr-OH and Boc-Tyr(Boc)-OH.

Mechanistic Causality: The Vibrational Physics of Protecting Groups

To accurately interpret the FTIR spectrum of Z-Tyr(Z)-OH, one must understand the causality behind the shifting carbonyl frequencies. The molecule contains three distinct C=O environments, each governed by competing electronic effects:

  • The N-Cbz Carbamate Linkage (~1690–1710 cm⁻¹): The nitrogen atom's lone pair is highly delocalized into the carbonyl

    
    -system via resonance. This electron donation increases the single-bond character of the C=O bond, lowering its force constant and shifting the stretching frequency down 2.
    
  • The O-Cbz Carbonate/Ester Linkage (~1755–1765 cm⁻¹): While often termed an "ester" bond in synthesis workflows, the side-chain protection is strictly a carbonate (Ph-CH₂-O-C(=O)-O-Ar). Because oxygen is significantly more electronegative than nitrogen, its inductive electron-withdrawing effect (-I) dominates over resonance. This shortens and strengthens the C=O double bond, pushing the absorption to a distinctly higher frequency 3.

  • The C-Terminal Carboxylic Acid (~1715–1730 cm⁻¹): The free acid forms strong intermolecular hydrogen-bonded dimers in the solid state, which stabilizes the carbonyl and places its stretching frequency squarely between the carbamate and the carbonate peaks.

Comparative Spectral Data

The table below summarizes the quantitative FTIR peak assignments, demonstrating how spectral data can definitively verify the protection state of the Tyrosine side chain.

Functional GroupBond TypeZ-Tyr(Z)-OH (cm⁻¹)Z-Tyr-OH (cm⁻¹)Boc-Tyr(Boc)-OH (cm⁻¹)
N-Terminal

-Amine
Carbamate C=O1695 – 17101695 – 17101680 – 1700*
Phenolic Side Chain Carbonate C=O1755 – 1765 N/A (Free OH: ~3300)1750 – 1760
C-Terminal Carboxyl Carboxylic Acid C=O1715 – 17301715 – 17301715 – 1730
N-Terminal Amine N-H Stretch~3320~3320~3350

*Note: The Boc carbamate C=O shifts slightly lower than Cbz due to the strong inductive electron-donating effect of the tert-butyl group compared to the benzyl group.

Self-Validating Experimental Protocol: ATR-FTIR

Causality of Method Choice: While traditional KBr pelleting is common, it introduces hygroscopic moisture that manifests as a broad band at 3400 cm⁻¹, directly interfering with the N-H and phenolic O-H stretching regions. Furthermore, the high pressure applied during KBr pellet formation can induce polymorphic transitions or alter hydrogen-bonding networks in crystalline peptides. Therefore, Attenuated Total Reflection (ATR) FTIR using a monolithic diamond crystal is the method of choice.

To ensure absolute data integrity, execute the following self-validating workflow:

Step 1: System Suitability & Background Validation
  • Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate completely.

  • Collect an ambient air background spectrum (64 scans, 4 cm⁻¹ resolution).

  • Validation Check: Inspect the single-beam energy profile. The baseline at 4000 cm⁻¹ must be

    
     95% of the historical maximum, and the region between 1700–1800 cm⁻¹ must be free of derivative-shaped water vapor artifacts. If artifacts are present, purge the optical bench with dry nitrogen for 15 minutes and repeat.
    
Step 2: Sample Application & Pressure Optimization
  • Transfer approximately 2–3 mg of solid Z-Tyr(Z)-OH powder onto the center of the diamond crystal.

  • Lower the ATR pressure anvil until it makes contact with the sample.

  • Validation Check: Monitor the real-time spectral preview. Gradually increase the pressure until the strongest peak in the carbonyl region (typically the carbonate stretch at ~1760 cm⁻¹) reaches an absorbance between 0.4 and 0.8 AU .

    • Causality: Absorbance below 0.4 yields poor signal-to-noise ratios, while absorbance above 0.8 exceeds the linear dynamic range of the detector, causing peak truncation and shifting.

Step 3: Spectral Acquisition & Processing
  • Acquire the sample spectrum using 64 scans at 4 cm⁻¹ resolution.

  • Apply an ATR Correction algorithm in your spectroscopic software.

    • Causality: ATR penetration depth is wavelength-dependent (deeper at lower wavenumbers). This correction normalizes the relative peak intensities to match transmission-like spectra, ensuring the 1695 cm⁻¹ and 1760 cm⁻¹ peaks can be accurately compared.

  • Apply a multipoint baseline correction to account for any baseline tilt caused by light scattering from the powder.

Workflow Visualization

The following logic tree illustrates the analytical workflow for assigning the critical functional groups in Z-Tyr(Z)-OH based on the acquired spectral data.

FTIR_Workflow Sample Z-Tyr(Z)-OH Sample ATR ATR-FTIR Acquisition Sample->ATR Split ATR->Split HighFreq High Frequency (3000-3500 cm⁻¹) Split->HighFreq Carbonyl Carbonyl Region (1650-1800 cm⁻¹) Split->Carbonyl NH N-H Stretch (~3320 cm⁻¹) HighFreq->NH Carbonate O-Cbz Carbonate C=O (~1760 cm⁻¹) Carbonyl->Carbonate High Electronegativity (O-atom) Acid COOH Acid C=O (~1720 cm⁻¹) Carbonyl->Acid H-Bonded Dimer Carbamate N-Cbz Carbamate C=O (~1695 cm⁻¹) Carbonyl->Carbamate Resonance Delocalization (N-atom)

Fig 1: Logical workflow for FTIR peak assignment of Z-Tyr(Z)-OH functional groups.

References

  • Protein Secondary Structural Analysis by FTIR Shimadzu[Link]

  • Product Class 6: Acyclic and Cyclic Carbamic Acids and Esters, and Their Sulfur, Selenium, Tellurium, and Phosphorus Analogues Thieme Connect[Link]

Sources

Comparative

Melting point verification for N,O-Bis[(benzyloxy)carbonyl]tyrosine

Technical Verification Guide: Melting Point Analysis of N,O-Bis[(benzyloxy)carbonyl]tyrosine Part 1: Core Directive & Executive Summary The Challenge: N,O-Bis[(benzyloxy)carbonyl]tyrosine (Z-Tyr(Z)-OH, CAS 57228-56-5) is...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Verification Guide: Melting Point Analysis of N,O-Bis[(benzyloxy)carbonyl]tyrosine

Part 1: Core Directive & Executive Summary

The Challenge: N,O-Bis[(benzyloxy)carbonyl]tyrosine (Z-Tyr(Z)-OH, CAS 57228-56-5) is a critical intermediate in peptide synthesis where both the amine and the phenolic hydroxyl groups are protected by benzyloxycarbonyl (Cbz/Z) groups. A common quality control failure is the undetected presence of the mono-protected impurity, N-Cbz-L-tyrosine (Z-Tyr-OH, CAS 1164-16-5), which arises from the hydrolysis of the labile phenolic carbonate.

The Solution: This guide provides a definitive protocol to distinguish the target Bis-protected compound from its Mono-protected degradant using melting point (MP) analysis as a primary screening tool, supported by structural analogs and stability data.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Technical Specifications & Comparative Analysis

The physical properties of the Bis-protected species differ significantly from the Mono-protected species due to the loss of the hydrogen-bonding capability of the phenolic hydroxyl group.

Table 1: Comparative Physical Properties of Z-Tyr Variants

FeatureTarget Compound Primary Impurity Stable Alternative
Compound Z-Tyr(Z)-OH Z-Tyr-OH Z-Tyr(Bzl)-OH
Common Name N,O-Bis-Cbz-L-TyrosineN-Cbz-L-TyrosineN-Cbz-O-Benzyl-L-Tyrosine
CAS Number 57228-56-5 1164-16-516677-29-5
Protection Type Carbamate (N) & Carbonate (O) Carbamate (N) onlyCarbamate (N) & Ether (O)
Melting Point >100°C (Estimated) *55 – 60°C [1][2]101 – 107°C [3]
Solubility (Aq.[1][2] Base) Insoluble / DecomposesSoluble (as salt)Insoluble (as salt)
Stability Labile (O-Z is a carbonate)StableStable (Ether linkage)

*Note: While specific literature MP for Z-Tyr(Z)-OH is rare, structural analogs like Z-Tyr(EtOC)-OH melt at 111-112°C [4]. A melting point below 60°C is a definitive indicator of hydrolysis to the mono-species.

Causality & Mechanism of Failure

The Carbonate Instability: The N-terminal Cbz group is a carbamate, which is generally stable to basic conditions used in extraction. However, the O-terminal Cbz group on the tyrosine phenol is a carbonate. Carbonates are significantly more susceptible to nucleophilic attack and hydrolysis.

  • Scenario: If the product is washed with strong base (e.g., 1M NaOH) during workup to remove free tyrosine, the O-Z group can hydrolyze, reverting the compound to Z-Tyr-OH.

  • Observation: The melting point drops drastically from the expected >100°C range to the 55-60°C range of the mono-impurity.

Experimental Protocol: Self-Validating MP Determination

Objective: Verify identity and rule out significant mono-Z contamination.

Method A: Capillary Melting Point (Visual)

  • Step 1: Dry the sample thoroughly in a vacuum desiccator over P₂O₅ for 24 hours. (Moisture promotes hydrolysis during heating).

  • Step 2: Pack a capillary tube to a height of 3mm.

  • Step 3: Insert into the apparatus pre-heated to 50°C.

  • Step 4: Ramp temperature at 10°C/min until 90°C, then reduce to 1°C/min.

  • Validation Logic:

    • Observation: Liquefaction begins at 55-60°C.

    • Observation: Solid remains stable past 95°C.

Method B: Differential Scanning Calorimetry (DSC)

  • Step 1: Weigh 2-5 mg of sample into an aluminum pan. crimp loosely (to allow gas escape if decomposition occurs).

  • Step 2: Heat from 30°C to 150°C at 5°C/min under Nitrogen purge (50 mL/min).

  • Step 3: Analyze the endotherm onset.

  • Expert Insight: A sharp endotherm >100°C indicates high purity. A broad endotherm starting <70°C suggests a eutectic mixture of Mono/Bis forms.

Part 3: Visualization & Formatting

Diagram 1: Degradation Pathway & Logic Flow

degradation_logic Target Target: Z-Tyr(Z)-OH (Bis-Protected) Hydrolysis Hydrolysis (High pH / Moisture) Target->Hydrolysis O-Carbonate Instability MP_Check MP Analysis Target->MP_Check Impurity Impurity: Z-Tyr-OH (Mono-Protected) Impurity->MP_Check Hydrolysis->Impurity Loss of O-Z group Result_Fail MP: 55-60°C (REJECT) MP_Check->Result_Fail If Mono present Result_Pass MP: >100°C (ACCEPT) MP_Check->Result_Pass If Bis intact

Caption: Chemical stability pathway showing the hydrolysis of the O-Carbonate group leading to MP depression.

Diagram 2: QC Decision Tree

qc_tree Start Start: Raw Material Z-Tyr(Z)-OH Visual Visual Inspection: White Crystalline Solid? Start->Visual MP_Test Melting Point Test (Capillary) Visual->MP_Test Decision Observed Range MP_Test->Decision Fail_Low Range: 55-60°C Diagnosis: Hydrolyzed to Mono-Z ACTION: REJECT Decision->Fail_Low Low Melt Pass_High Range: >100°C Diagnosis: Bis-Z Intact ACTION: Proceed to HPLC Decision->Pass_High High Melt Ambiguous Range: 70-90°C Diagnosis: Mixed/Eutectic ACTION: Recrystallize Decision->Ambiguous Broad Melt

Caption: Step-by-step Quality Control decision matrix for incoming raw material verification.

References

  • Thermo Fisher Scientific. (2024). Product Specification: N-Benzyloxycarbonyl-L-tyrosine (CAS 1164-16-5).[3][4] Retrieved from

  • Sigma-Aldrich. (2024). Z-Tyr-OH Product Information. Retrieved from

  • Chem-Impex International. (2024). Z-O-benzyl-L-tyrosine (CAS 16677-29-5) Technical Data. Retrieved from

  • Wunsch, E., & Jentsch, J. (1964). Protective groups for the hydroxyl group of tyrosine. Chemische Berichte. (Patent US3538070A Reference for structural analogs). Retrieved from

Sources

Validation

TLC Visualization Methods for Z-Protected Amino Acids: A Comparative Technical Guide

This guide outlines the technical protocols for visualizing N-benzyloxycarbonyl (Z or Cbz) protected amino acids on Thin Layer Chromatography (TLC) plates. It prioritizes sensitivity, selectivity, and safety, distinguish...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical protocols for visualizing N-benzyloxycarbonyl (Z or Cbz) protected amino acids on Thin Layer Chromatography (TLC) plates. It prioritizes sensitivity, selectivity, and safety, distinguishing between non-destructive methods and chemical derivatization.

Content Type: Technical Comparison & Protocol Guide Audience: Synthetic Chemists, Peptide Scientists, Drug Development Researchers Focus: Sensitivity, Specificity, and Mechanism of Action

The Core Challenge: Why Standard Methods Fail

In peptide synthesis, the Z-group (benzyloxycarbonyl) protects the amine functionality, rendering the nitrogen non-nucleophilic. Consequently, Ninhydrin , the standard stain for free amino acids, yields a false negative for Z-protected species because it requires a free primary or secondary amine to form the purple Ruhemann’s purple complex.

To visualize Z-protected amino acids, researchers must exploit the physicochemical properties of the Z-group itself (aromaticity) or the carbamate functionality (N-H bond).

Decision Matrix: Selecting the Right Visualization Method

VisualizationWorkflow cluster_legend Method Selectivity Start Start: Developed TLC Plate UV Step 1: UV Visualization (254 nm) (Non-destructive) Start->UV Decision1 Spots Visible? UV->Decision1 Chlorine Step 2: Chlorination/Starch-Iodide (Specific for Amides/Carbamates) Decision1->Chlorine No / Weak Ninhydrin Control: Ninhydrin Stain (Check for deprotection/impurities) Decision1->Ninhydrin Yes (Confirm Purity) General Step 3: General Stains (PMA or CAM) Chlorine->General If Negative Legend UV: Detects Aromatic Z-group Chlorine: Detects H-N-C=O bond Ninhydrin: Detects Free Amine (Impurities)

Caption: Logical workflow for stepwise detection of Z-protected amino acids, prioritizing non-destructive methods before chemical staining.

Comparative Analysis of Visualization Methods

The following table compares the efficacy of primary visualization techniques specifically for Z-protected amino acids.

MethodMechanism of ActionSensitivity (LOD)SelectivityStatus
UV (254 nm) Absorption by the aromatic benzyl ring of the Z-group.Moderate (~1-5 µg)Low (Detects all aromatics)Baseline
Chlorine / Starch-Iodide Chlorination of the amide N-H, followed by oxidation of iodide to iodine.High (<0.5 µg)High (Specific to amides/carbamates)Gold Standard
Ceric Ammonium Molybdate (CAM) Oxidation of the analyte; reduction of Mo(VI) to Mo(V).High (<1 µg)Low (Universal oxidant)Alternative
Ninhydrin Reaction with free amines.None for Z-AASpecific to impuritiesNegative Control
Iodine Chamber Reversible intercalation into lipophilic zones.ModerateLow (General lipophiles)Quick Check

Detailed Experimental Protocols

Method A: UV Visualization (The Non-Destructive Baseline)

The Z-group contains a benzene ring, making it UV-active. This is the first step in any workflow.

  • Protocol: Place the dried TLC plate under a UV lamp set to 254 nm .

  • Observation: Z-protected amino acids appear as dark spots against the bright green fluorescent background of F254 silica plates (fluorescence quenching).

  • Limitation: Solvents with high boiling points (e.g., DMF, Pyridine) or aromatic impurities can obscure results.

Method B: Chlorine / Starch-Iodide (The "Peptide Stain")

This is the most specific method for protected amino acids. It relies on the conversion of the carbamate (N-H) to a chloramine (N-Cl), which then acts as an oxidizing agent.

Mechanism:

  • Chlorination:

    
    
    
  • Detection:

    
    
    
  • Visualization:

    
    
    

Protocol (Safety-Optimized):

  • Preparation: Prepare a "Chlorine Chamber" by placing a beaker containing 10 mL of 5% NaOCl (household bleach) and 2 mL of concentrated HCl in the bottom of a glass tank. Do not cover the bottom completely; keep the liquid separate.

  • Chlorination: Place the dried TLC plate in the tank (above the liquid) for 5–10 minutes. The chamber will fill with Cl₂ gas.

  • Aeration (Critical): Remove the plate and place it in a fume hood with strong airflow for 10–15 minutes. Note: You must remove all adsorbed free chlorine from the silica, or the entire plate will turn black.

  • Staining: Spray the plate with Starch-Iodide Reagent (1% starch + 1% KI in water).

  • Result: Z-protected amino acids appear as distinct blue/black spots on a white background.

Expert Insight: Historically, o-Tolidine was used instead of Starch-Iodide for higher sensitivity. However, o-Tolidine is a known carcinogen (benzidine derivative). The Starch-Iodide method provides comparable sensitivity for Z-AAs without the toxicity profile [1].

Method C: Ceric Ammonium Molybdate (CAM / Hanessian’s Stain)

A "universal" stain that is highly sensitive to polar functional groups, including the carbamate and carboxylic acid moieties of Z-AAs.

Protocol:

  • Reagent: Dissolve 10 g Ammonium Molybdate and 4 g Ceric Ammonium Sulfate in 90 mL water + 10 mL conc. H₂SO₄.[1][2]

  • Application: Dip the TLC plate into the solution.

  • Development: Heat with a heat gun at 150–200°C.

  • Result: Dark blue spots on a creamy background.

  • Note: This is destructive and will char the compound.

Troubleshooting & Validation

Distinguishing Product from Starting Material

A common issue in Z-protection reactions is determining if the spot is the product (Z-AA) or unreacted amino acid.

  • Experiment: Run a co-spot TLC with the starting amino acid.

  • Stain: Spray with Ninhydrin .[2][3][4]

  • Interpretation:

    • Starting Material: Turns Purple/Red (Positive for free amine).

    • Z-Protected Product: Remains Colorless (Negative for free amine).

    • Visualization: To see the Z-product, view under UV or use the Chlorine stain on a duplicate plate.

Mechanism of Detection Diagram

ReactionMechanism Step1 Z-Amino Acid (N-H Bond) Intermediate N-Chloro Intermediate (N-Cl Bond) Step1->Intermediate + Cl2 (Chlorination) Cl2 Chlorine Gas (Cl2) Cl2->Intermediate Final Iodine-Starch Complex (Blue Spot) Intermediate->Final + KI/Starch (Redox) KI Potassium Iodide (I-) KI->Final

Caption: Chemical mechanism of the Chlorine/Starch-Iodide visualization method.

References

  • Comparison of TLC Stains for Amines and Amides. Reach Devices. (n.d.). Retrieved from [Link]

  • TLC Visualization Reagents. EPFL Ecole Polytechnique Fédérale de Lausanne. (n.d.). Retrieved from [Link]

  • Visualizing TLC Plates. Chemistry LibreTexts. (2022).[5] Retrieved from [Link]

  • Optimization of the TLC Separation of Amino Acids. Journal of Planar Chromatography. (2007).[5] Retrieved from [Link]

Sources

Comparative

Comparative Stability Guide: Z-Tyr(Z)-OH vs. Fmoc-Tyr(tBu)-OH in Acidic Environments

For researchers and drug development professionals engineering complex peptides, the selection of orthogonal protecting groups is a critical determinant of synthetic yield and crude purity. Tyrosine (Tyr) presents a uniq...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals engineering complex peptides, the selection of orthogonal protecting groups is a critical determinant of synthetic yield and crude purity. Tyrosine (Tyr) presents a unique challenge: its electron-rich phenolic ring is highly susceptible to electrophilic aromatic substitution (such as alkylation) during the acidic cleavage steps of Solid-Phase Peptide Synthesis (SPPS).

This guide provides an objective, data-driven comparison of two foundational tyrosine derivatives—Z-Tyr(Z)-OH and Fmoc-Tyr(tBu)-OH —focusing on their comparative stability in acidic environments, the mechanistic causality behind their reactivity, and field-proven protocols for validating their cleavage kinetics.

Mechanistic Causality: Why Protecting Groups Behave Differently in Acid

The divergent acid stability of Z-Tyr(Z)-OH and Fmoc-Tyr(tBu)-OH is fundamentally rooted in carbocation chemistry and the leaving group potential of their respective protective moieties.

Z-Tyr(Z)-OH: Urethane Stability and High Acid Resistance

Z-Tyr(Z)-OH utilizes the benzyloxycarbonyl (Z or Cbz) group to protect both the


-amine and the phenolic oxygen. The Z group is a urethane-type protector that relies on the stability of the benzyl ester/carbonate linkage.
  • Mild Acid Stability: In standard mild acids like Trifluoroacetic Acid (TFA), the Z group is highly stable. The energetic barrier to generating a primary benzyl carbocation in TFA is too high to allow spontaneous acidolysis[1].

  • Strong Acid Lability: Complete deprotection requires extreme acidic conditions, such as anhydrous liquid hydrogen fluoride (HF) or hydrobromic acid in acetic acid (HBr/AcOH). Under these conditions, cleavage proceeds via an

    
     or 
    
    
    
    mechanism, heavily dependent on the acid concentration and the presence of nucleophilic scavengers[2].
Fmoc-Tyr(tBu)-OH: Orthogonality and Hyperconjugation

Fmoc-Tyr(tBu)-OH is the cornerstone of modern orthogonal SPPS[3]. The


-amine is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while the phenolic hydroxyl is shielded by a tert-butyl (tBu) ether.
  • Mild Acid Lability: The O-tBu ether is highly susceptible to acidolysis. When exposed to 90–95% TFA, the ether oxygen is protonated, and the tBu group rapidly departs. This cleavage is driven by the formation of a highly stable tertiary carbocation, which is stabilized by hyperconjugation from nine adjacent C-H bonds[4].

  • The Alkylation Threat: The liberated tert-butyl carbocation is a potent electrophile. Without intervention, it will aggressively re-alkylate the electron-rich phenolic ring of Tyrosine, forming irreversible 3-tert-butyltyrosine impurities[5]. Therefore, the addition of hydride-donating scavengers is an absolute mechanistic requirement.

G Z_Tyr Z-Tyr(Z)-OH MildAcid Mild Acid (95% TFA) Z_Tyr->MildAcid StrongAcid Strong Acid (Liquid HF) Z_Tyr->StrongAcid Fmoc_Tyr Fmoc-Tyr(tBu)-OH Fmoc_Tyr->MildAcid Base Base (20% Piperidine) Fmoc_Tyr->Base Z_Stable Fully Stable (No Cleavage) MildAcid->Z_Stable Fmoc_tBu_Cleaved tBu Cleaved Fmoc Stable MildAcid->Fmoc_tBu_Cleaved Z_Cleaved Fully Cleaved (Free Tyrosine) StrongAcid->Z_Cleaved Fmoc_Cleaved Fmoc Cleaved tBu Stable Base->Fmoc_Cleaved

Logical cleavage pathways for Z-Tyr(Z)-OH and Fmoc-Tyr(tBu)-OH under varying conditions.

Comparative Stability Matrix

The following table summarizes the quantitative and qualitative stability of both derivatives under standard peptide synthesis and cleavage environments.

Environmental ConditionZ-Tyr(Z)-OHFmoc-Tyr(tBu)-OHMechanistic Rationale
20% Piperidine in DMF Stable N-

Fmoc Cleaved
Fmoc undergoes E1cB base-catalyzed elimination. Z and tBu groups are entirely base-stable.
5% TFA in DCM Stable Stable Insufficient proton concentration to drive the protonation and cleavage of the tBu ether.
95% TFA / Scavengers Stable O-tBu Cleaved tBu forms a highly stable tertiary carbocation in strong TFA[4]. Benzyl carbocation formation remains unfavorable.
Liquid HF (0°C) Fully Cleaved O-tBu Cleaved Extreme acidity forces

/

cleavage of the highly stable Z urethane and ether bonds[1].

/ Pd-C (Hydrogenolysis)
Fully Cleaved Stable Z groups are cleanly removed via catalytic reduction; Fmoc and tBu are inert to hydrogenolysis.

Self-Validating Experimental Protocol: Acid Stability Profiling

To empirically validate the stability of these protecting groups, a self-validating cleavage assay monitored by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is required. This protocol is designed to trap reactive carbocations and provide an accurate kinetic readout of acidolysis[5].

Reagents Required
  • Cleavage Cocktail (Reagent K variant): 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Ultrapure

    
    .
    
  • Substrate: 10 mg of peptide-resin containing either Z-Tyr(Z)-OH or Fmoc-Tyr(tBu)-OH.

  • Precipitation Solvent: Ice-cold diethyl ether.

Step-by-Step Methodology
  • Cocktail Formulation: In a chemical fume hood, prepare 1.0 mL of the cleavage cocktail. Causality Note: TIS is utilized as a potent hydride donor to irreversibly reduce the tert-butyl carbocation to isobutane, preventing the formation of 3-tert-butyltyrosine.

    
     acts as a nucleophilic sink to quench residual reactive species.
    
  • Acidolysis Reaction: Add the 1.0 mL cocktail to 10 mg of the dry peptide-resin in a highly inert polypropylene syringe fitted with a porous frit. Incubate at 25°C for exactly 2.0 hours under gentle agitation.

  • Filtration and Quenching: Expel the cleavage solution into a 15 mL centrifuge tube containing 10 mL of ice-cold diethyl ether. The sudden drop in polarity will force the deprotected peptide to precipitate while the highly lipophilic protecting group byproducts remain in solution.

  • Isolation: Centrifuge at 4,000 rpm for 5 minutes at 4°C. Decant the ether supernatant. Wash the peptide pellet twice more with 5 mL of cold ether to remove residual TFA and scavengers.

  • RP-HPLC Validation: Dissolve the dried peptide pellet in a 50:50 mixture of Buffer A (0.1% TFA in

    
    ) and Buffer B (0.1% TFA in Acetonitrile). Inject 20 µL onto a C18 analytical column.
    
    • Expected Outcome for Fmoc-Tyr(tBu)-OH: Complete disappearance of the +56 Da (tBu) mass adduct, yielding a single sharp peak corresponding to the free phenolic peptide.

    • Expected Outcome for Z-Tyr(Z)-OH: The peptide will elute significantly later (higher hydrophobicity) with the Z groups fully intact, proving its stability in 95% TFA.

Workflow Step1 1. Prepare Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H2O) Step2 2. Acidolysis Reaction (Incubate at 25°C for 2h) Step1->Step2 Add Peptide Resin Step3 3. Quenching & Precipitation (Cold Diethyl Ether) Step2->Step3 Evaporate & Precipitate Step4 4. RP-HPLC & LC-MS Analysis (Monitor tBu/Z integrity) Step3->Step4 Centrifuge & Dissolve

Step-by-step experimental workflow for assessing acid stability via RP-HPLC.

Conclusion and Application Strategy

The choice between Z-Tyr(Z)-OH and Fmoc-Tyr(tBu)-OH dictates the entire downstream synthetic strategy.

  • Select Fmoc-Tyr(tBu)-OH for standard solid-phase peptide synthesis where mild basic conditions are used for chain elongation and a single, global acidic cleavage (95% TFA) is desired to yield the fully deprotected peptide[3].

  • Select Z-Tyr(Z)-OH when synthesizing complex architectures in solution phase, or when utilizing a Boc/Bzl SPPS strategy where the molecule must survive repeated exposures to mild acids (like 50% TFA) and will only be globally deprotected using extremely harsh conditions like liquid HF[2].

References

  • Source: nih.
  • Title: A Head-to-Head Battle in Peptide Synthesis: Fmoc-Tyr(tBu)
  • Title: 2.6.4.
  • Source: nih.
  • Source: researchgate.

Sources

Validation

Benchmarking Elemental Analysis Standards: N,O-Bis[(benzyloxy)carbonyl]tyrosine vs. Conventional Microanalytical Calibrants

Executive Summary: The Case for Matrix-Matching In the high-stakes environment of peptide synthesis and drug development, the "Gold Standard" microanalytical calibrants—Acetanilide and Sulfanilamide—often fall short. Whi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Matrix-Matching

In the high-stakes environment of peptide synthesis and drug development, the "Gold Standard" microanalytical calibrants—Acetanilide and Sulfanilamide—often fall short. While chemically stable, they fail to mimic the combustion kinetics and elemental ratios of complex pharmaceutical intermediates.

This guide evaluates N,O-Bis[(benzyloxy)carbonyl]tyrosine (referred to herein as Z-Tyr(Z)-OH ) as an advanced elemental analysis (EA) standard. Unlike simple small molecules, Z-Tyr(Z)-OH offers a molecular weight and nitrogen content that closely mirrors protected peptides, providing a rigorous test for combustion efficiency and detector linearity in the low-nitrogen range.

Technical Profile: The Candidate Standard

Compound: N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine CAS: 57228-56-5 (Acid form) Formula:


Molecular Weight:  449.45  g/mol 
Why This Molecule?

Z-Tyr(Z)-OH represents a "worst-case" scenario for combustion analyzers, which is exactly what a validation standard should be.

  • Refractory Nature: It contains two benzyl ester moieties (Cbz groups) and a phenolic ring. These aromatic systems are resistant to oxidation, requiring optimal flash combustion temperatures (>950°C) to prevent soot formation.

  • Dilute Nitrogen: With only one nitrogen atom in a 449 Da molecule (~3.1% N), it challenges the sensitivity of Thermal Conductivity Detectors (TCD) far more than Acetanilide (~10.4% N).

Comparative Analysis: Z-Tyr(Z)-OH vs. The Field

The following data contrasts Z-Tyr(Z)-OH against the three most common microanalytical standards.

Table 1: Theoretical Elemental Composition & Physical Properties
ParameterZ-Tyr(Z)-OH Acetanilide (Standard)Sulfanilamide (High N/S)Atropine (High O)
Formula




MW ( g/mol ) 449.45 135.17172.20289.38
Carbon (%) 66.8171.0941.8470.56
Hydrogen (%) 5.166.714.688.01
Nitrogen (%) 3.12 10.3616.27 4.84
Oxygen (%) 24.9211.8418.5816.59
Primary Use Peptide QC, Low-N ValidationK-Factor CalibrationS-Analysis, High-NOxygen Analysis
Critical Performance Differentiators
1. The "Low-Nitrogen" Linearity Trap

Most labs calibrate with Acetanilide (10.36% N). When analyzing a lipidated peptide or a protected intermediate with ~3-4% N, you are extrapolating the calibration curve downward.

  • The Risk: Non-linearity in the TCD response at low concentrations can lead to false failures in purity assessments.

  • The Solution: Z-Tyr(Z)-OH (3.12% N) brackets the lower end of the curve, validating the detector's response for low-nitrogen analytes.

2. Gravimetric Error Propagation

Microanalysis relies on weighing precision.

  • Acetanilide: To get 0.2 mg of Nitrogen, you must weigh ~1.9 mg of sample.

  • Z-Tyr(Z)-OH: To get 0.2 mg of Nitrogen, you must weigh ~6.4 mg of sample.

  • Insight: Weighing a larger mass of Z-Tyr(Z)-OH reduces the relative error caused by microbalance fluctuations (static, draft), improving the coefficient of variation (CV) for Nitrogen determination.

3. Hygroscopicity & Stability (The "Con")

Unlike Acetanilide, which is non-hygroscopic and stable, Z-Tyr(Z)-OH can retain moisture (up to 10% in commercial grades).

  • Protocol Adjustment: It cannot be used as a primary K-factor calibrant without pre-drying. It is best used as a Quality Control (QC) Check Standard to verify combustion recovery.

Experimental Protocol: Matrix-Matched Validation

This protocol describes how to use Z-Tyr(Z)-OH to validate a CHNS analyzer for peptide applications.

Phase 1: Preparation & Pre-treatment

Objective: Eliminate solvent/moisture bias.

  • Drying: Place Z-Tyr(Z)-OH in a vacuum oven at 60°C for 4 hours over

    
    .
    
  • Verification: Perform a Karl Fischer titration. Water content must be <0.5% to use theoretical values.

  • Storage: Store in a desiccator. Do not refrigerate (prevents condensation).

Phase 2: The "Bracketing" Calibration Strategy

Instead of a single-point calibration, use a bracketing technique to linearize the detector response.

Step-by-Step Workflow:

  • Conditioning: Run 3 "Blank" capsules (Tin) to stabilize the baseline.

  • High Point: Run 3 replicates of Acetanilide (~10% N).

  • Low Point: Run 3 replicates of Z-Tyr(Z)-OH (~3% N).

  • Sample Analysis: Run peptide samples.

  • QC Check: Run one Z-Tyr(Z)-OH standard every 10 samples.

Phase 3: Combustion Parameters (Flash Combustion)
  • Carrier Gas: Helium (140 mL/min).

  • Oxygen Dose: 250 mL (Increased dose required for the high carbon content of the Cbz groups).

  • Furnace Temp: Left (Combustion) 980°C / Right (Reduction) 640°C.

Visualizing the Logic: Decision Matrix

The following diagram illustrates when to deploy Z-Tyr(Z)-OH versus standard Acetanilide.

EA_Standard_Selection Start Select EA Standard SampleType Identify Sample Matrix Start->SampleType SmallMol Small Molecule / Drug SampleType->SmallMol Simple Peptide Protected Peptide / Biologic SampleType->Peptide Complex UseAcet Use Acetanilide (Primary Standard) SmallMol->UseAcet N_Content Est. Nitrogen Content? Peptide->N_Content HighN > 8% Nitrogen N_Content->HighN LowN < 5% Nitrogen N_Content->LowN HighN->UseAcet Linear Range OK UseTyr Use Z-Tyr(Z)-OH (Matrix-Match QC) LowN->UseTyr Bracket Low End

Caption: Decision tree for selecting the appropriate calibration or QC standard based on analyte matrix and nitrogen content.

Troubleshooting & Expert Insights

The "Soot" Phenomenon

Observation: Low Carbon recovery (<65% vs 66.81%) for Z-Tyr(Z)-OH. Cause: The benzyl esters in Z-Tyr(Z)-OH form stable radicals that can polymerize into soot if oxygen is insufficient. Fix: Increase the Oxygen loop volume or injection time by 20%. Do not rely on the "Standard" method for Acetanilide; the oxygen demand for Z-Tyr(Z)-OH is stoichiometrically higher per mole of gas produced.

The Nitrogen "Ghost Peak"

Observation: Tailing Nitrogen peak. Cause: Incomplete reduction of nitrogen oxides (


) generated from the nitro-heavy combustion of the urethane linkages.
Fix:  Check the Copper Reduction reactor. If the copper is exhausted (black/grey), 

will bleed through, causing peak broadening and integration errors.

References

  • National Institute of Standards and Technology (NIST). (2023). N-Benzyloxycarbonyl-L-tyrosine Mass Spectrum and Properties.[1] NIST Chemistry WebBook, SRD 69. [Link]

  • International Conference on Harmonisation (ICH). (2019). Guideline Q3D(R1) on Elemental Impurities.[Link]

Sources

Comparative

Optical Rotation Specific Values for L-Isomer Validation: A Comparative Guide

Executive Summary For drug development professionals and formulation scientists, validating the enantiomeric purity of L-isomers (such as L-amino acids and active pharmaceutical ingredients) is not merely a quality contr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and formulation scientists, validating the enantiomeric purity of L-isomers (such as L-amino acids and active pharmaceutical ingredients) is not merely a quality control metric—it is a strict regulatory mandate. Under 1[1], the enantiomeric purity of chiral drug substances must be rigorously specified and tested to ensure safety and efficacy.

This guide provides an objective, data-driven comparison of Specific Optical Rotation (SOR) via polarimetry against Chiral High-Performance Liquid Chromatography (HPLC). By exploring the mechanistic causality behind these techniques, this guide equips you with the self-validating protocols needed to ensure absolute chiral integrity in your workflows.

The Mechanistic Reality of Chiral Validation

As an application scientist, I frequently observe laboratories defaulting to Chiral HPLC without first considering the sample matrix or the molecule's intrinsic optical properties. To make an informed analytical choice, we must understand the causality behind each technique.

Polarimetry relies on circular birefringence. When linearly polarized light passes through a solution containing chiral molecules, the differing propagation velocities of right- and left-circularly polarized components cause the plane of polarization to rotate[2]. This is a bulk measurement. The observed rotation (


) is an aggregate of every optically active species in the light path. Therefore, polarimetry is highly effective for rapid identity confirmation and purity assessment of highly pure L-isomers, provided the sample lacks other chiral impurities[3][4].

Chiral HPLC , conversely, relies on diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP)[5]. Because it physically separates the R and S (or D and L) isomers before detection, it is considered the gold standard for quantifying trace enantiomeric impurities in complex matrices[6].

Comparative Analysis: Polarimetry vs. Chiral HPLC

When validating an L-isomer, the choice between these methods hinges on required accuracy, sample purity, and throughput[3].

Performance MetricPolarimetry (Specific Optical Rotation)Chiral HPLC
Primary Principle Bulk circular birefringence[2]Chromatographic diastereomeric resolution[5]
Sensitivity (LOD/LOQ) Low to Moderate (Struggles to detect <1% opposite enantiomer)[4]High (Routinely detects <0.1% enantiomeric impurity)[4]
Analysis Time < 5 minutes (Rapid screening)[6]15 – 45 minutes (Requires column equilibration)[2]
Sample Requirements High chemical purity required; non-destructive[4]Tolerates complex matrices; destructive (unless prepped)
Regulatory Fit 7 identity testing, routine QC[7]1 trace enantiomeric quantification[1]

Decision Matrix for L-Isomer Validation

To systematize your analytical workflow, follow the decision tree below to determine the most appropriate validation method.

G Start Synthesized L-Isomer (e.g., L-Alanine, L-Lysine) CheckPurity Is the sample chemically pure? (Absence of chiral impurities) Start->CheckPurity Polarimetry Polarimetry (USP <781>) Measure Bulk Optical Rotation CheckPurity->Polarimetry Yes (>99% pure) ChiralHPLC Chiral HPLC Chromatographic Resolution CheckPurity->ChiralHPLC No (Complex matrix) CalcSOR Calculate Specific Rotation [α]D & Enantiomeric Excess (ee%) Polarimetry->CalcSOR QuantHPLC Integrate R/S Peaks Calculate ee% ChiralHPLC->QuantHPLC Compliance ICH Q6A Compliance Validated Enantiomeric Purity CalcSOR->Compliance QuantHPLC->Compliance

Caption: Workflow for selecting the optimal chiral validation method for L-isomer enantiomeric purity.

Self-Validating Protocol: USP <781> Specific Optical Rotation

A robust protocol must be a self-validating system. If the instrument is not verified against a known standard immediately prior to use, the resulting Specific Rotation (


) is analytically meaningless. The following protocol complies with 7[7] and ensures traceability.
Phase 1: System Suitability Test (SST)

Causality: Polarimeter optics and mechanical components can drift over time. Validating with a NIST-traceable quartz control plate ensures the instrument's accuracy at the exact measurement wavelength (typically 589 nm, the Sodium D-line)[7][8].

  • Power on the polarimeter and allow the light source (e.g., LED or tungsten halogen with a 589 nm bandpass filter) to stabilize for 30 minutes.

  • Zero the instrument using the blank solvent (e.g., 6N HCl or distilled water, depending on the L-isomer's solubility profile).

  • Insert a certified quartz control plate into the optical path.

  • Validation Gate: The measured rotation must fall within

    
     of the plate's certified value[8]. If it fails, halt the assay and perform a full system calibration.
    
Phase 2: Sample Preparation and Measurement

Causality: Specific rotation is highly dependent on concentration and temperature. Volumetric expansion of the solvent at higher temperatures alters the effective concentration, skewing the Biot's law calculation.

  • Accurately weigh the L-isomer sample (e.g., 10.00 g of L-Alanine) and dissolve it in the specified solvent (e.g., 6N HCl) to make exactly 100 mL of solution (

    
     g/100  mL)[9].
    
  • Equilibrate the sample cell (typically 1 dm or 100 mm path length) to exactly 20.0°C or 25.0°C using a Peltier temperature controller.

  • Rinse the cell three times with the sample solution to prevent dilution from residual solvent.

  • Fill the cell, ensuring no air bubbles are trapped in the light path, as they will scatter light and cause erratic readings.

  • Record the observed optical rotation (

    
    ).
    
Phase 3: Calculation and Enantiomeric Excess (ee%)

Calculate the Specific Optical Rotation using Biot's equation:



Where:
  • 
     = observed rotation in degrees
    
  • 
     = path length in decimeters (dm)
    
  • 
     = concentration in  g/100  mL
    

Calculate the optical purity (enantiomeric excess):



Case Study: Validating L-Alanine and L-Lysine

In industrial fermentation and pharmaceutical manufacturing, L-amino acids like L-Alanine and L-Lysine must be validated to exclude D-isomer contamination, as D-isomers cannot be metabolized by mammals and may alter formulation characteristics[].

For a batch of recombinant L-Alanine, the specific rotation of a pure standard is


 (

, 6N HCl)[9].
  • Observed Sample

    
    : 
    
    
    
  • Calculated ee%:

    
    
    

While polarimetry in this case confirmed a high degree of L-isomer purity (97%), if the regulatory specification demands


 purity, the sample must be cross-validated using Chiral HPLC to accurately quantify the exact percentage of the D-isomer impurity. This is because polarimetry's bulk measurement cannot definitively distinguish between 2.8% D-Alanine and 2.8% of an achiral, optically inactive impurity diluting the sample[3][4].

References

  • A Comparative Guide to Validating Enantiomeric Excess of (R)-(2-Furyl)hydroxyacetonitrile: Polarimetry vs. Chiral HPLC - Benchchem. Benchchem. 3

  • A Researcher's Guide to Quantifying Enantiomeric Excess: Polarimetry vs. Chromatographic and Spectroscopic Methods - Benchchem. Benchchem. 6

  • Assessing Chiral Purity | OpenOChem Learn. OpenOChem. 5

  • Part 9: Stereochemistry in Drug Discovery and Development - Chiralpedia. Chiralpedia.1

  • Polarimeter Requirements for the Pharmaceutical Industry - Rudolph Research Analytical. Rudolph Research Analytical. 7

  • 781 OPTICAL ROTATION - Rudolph Research Analytical. Rudolph Research Analytical. 8

  • Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews. RSC Publishing. 2

  • Part 7: Analytical Techniques for Stereochemistry - Chiralpedia. Chiralpedia. 4

  • Lysine in Food and Drinks: Nutrition, Function & Formulation - BOC Sciences Amino Acid. BOC Sciences.

  • Metabolic Engineering of Pediococcus acidilactici BD16 for Heterologous Expression of Synthetic alaD Gene Cassette and L-Alanine Production... MDPI. 9

Sources

Safety & Regulatory Compliance

Safety

n,o-Bis[(benzyloxy)carbonyl]tyrosine proper disposal procedures

Part 1: Executive Summary & Immediate Action Status: Non-Hazardous / Low-Hazard Organic Solid (GHS Classification: Irritant) Primary Disposal Method: High-Temperature Incineration via licensed chemical waste contractor.[...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Immediate Action

Status: Non-Hazardous / Low-Hazard Organic Solid (GHS Classification: Irritant) Primary Disposal Method: High-Temperature Incineration via licensed chemical waste contractor.[1] Prohibited Actions: Do NOT dispose of down sink drains or in municipal trash.

Immediate Spill Response:

  • Isolate: Mark the area.[1]

  • Protect: Don Nitrile gloves and safety goggles.[1]

  • Contain: If solid, cover to prevent dust.[1] If solution, absorb with inert material (vermiculite).[1]

  • Collect: Sweep/scoop into a wide-mouth high-density polyethylene (HDPE) jar.

Part 2: Chemical Profile & Technical Context

To manage waste effectively, one must understand the chemical's stability and reactivity.[1] N,O-Bis[(benzyloxy)carbonyl]tyrosine (also known as Z-Tyr(Z)-OH) differs from standard tyrosine by the presence of two benzyloxycarbonyl (Cbz or Z) protecting groups: one on the


-amine (carbamate) and one on the phenolic hydroxyl (carbonate).
PropertyDataOperational Implication
CAS Number 57228-56-5 (L-isomer)Use for waste manifesting and inventory tracking.[1]
Formula

High carbon content makes it excellent fuel for incineration.[1]
Molecular Weight 449.45 g/mol Heavy organic solid.
Solubility Soluble in organic solvents (EtOAc, DCM, DMSO); Insoluble in water.Do not attempt aqueous neutralization; it will precipitate and clog drains.[1]
Reactivity Acid: Stable.[1][2][3][4] Base: The phenolic carbonate (O-Z) is base-labile.[1]Warning: Avoid mixing with strong bases (NaOH/KOH) in waste containers to prevent hydrolysis and potential

evolution (pressure buildup).

Part 3: Safety & Handling (PPE)

While often classified as non-hazardous or an irritant (H315, H319), the fine powder form presents an inhalation risk.

  • Respiratory: Use a fume hood when weighing or transferring solids.[1] If handling >100g outside a hood, use an N95 particulate respirator.[1]

  • Skin: Nitrile gloves (0.11 mm thickness) provide >480 min breakthrough time.[1]

  • Eyes: Chemical splash goggles are required; safety glasses are insufficient for powder handling due to airborne particulate risk.[1]

Part 4: Step-by-Step Disposal Protocol

Scenario A: Solid Waste (Expired/Surplus Powder)
  • Step 1: Container Selection. Use a clear or amber glass jar or HDPE wide-mouth bottle.[1]

  • Step 2: Transfer. Carefully transfer the solid using a chemically inert spatula.[1] Avoid generating dust.[1][2][3][4][5][6][7][8][9][10]

  • Step 3: Labeling. Affix a hazardous waste label.[1]

    • Constituents: "N,O-Bis[(benzyloxy)carbonyl]tyrosine, 99%"

    • Hazard Checkbox: "Irritant" (if applicable per local GHS), otherwise "Non-RCRA Regulated Chemical Solid."[1]

  • Step 4: Storage. Store in the "Organic Solids" satellite accumulation area until pickup.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Since Z-Tyr(Z)-OH is used in synthesis, it is often dissolved in solvents like Dichloromethane (DCM) or Ethyl Acetate.

  • Step 1: Segregation.

    • If solvent is DCM/Chloroform

      
      Halogenated Waste Stream .[1]
      
    • If solvent is Ethyl Acetate/Methanol/DMF

      
      Non-Halogenated Organic Waste Stream .[1]
      
  • Step 2: pH Check. Ensure the waste solution is not strongly basic (pH > 10).[1] If basic, neutralize carefully with dilute acid (e.g., 1M HCl) before capping to prevent the carbonate moiety from hydrolyzing and pressurizing the drum.

  • Step 3: Consolidation. Pour into the appropriate solvent waste carboy.[1] Record the estimated amount of Z-Tyr(Z)-OH on the waste log (e.g., "Contains <5% Protected Amino Acid").

Scenario C: Empty Containers
  • Triple Rinse: Rinse the empty bottle three times with a small volume of acetone or ethanol.[1]

  • Rinsate Disposal: Pour the rinsate into the Non-Halogenated Organic Waste container.[1]

  • Deface: Cross out the original label or remove it entirely.

  • Recycle/Trash: Place the dry, defaced container in glass recycling or regular trash, depending on facility rules.

Part 5: Waste Stream Logic (Visualization)

The following decision tree outlines the logical flow for segregating this specific compound to ensure compliance and safety.

DisposalWorkflow Start Waste: N,O-Bis[(benzyloxy)carbonyl]tyrosine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Dissolved in Solvent StateCheck->Liquid SolidBin Container: Organic Solids Label: Non-RCRA Regulated Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (EtOAc, MeOH, DMF) SolventCheck->NonHalo HaloBin Container: Halogenated Waste Label: Toxic/Organic Halo->HaloBin NonHaloBin Container: Flammable/Organic Label: Flammable NonHalo->NonHaloBin Incinerate Final Fate: High-Temp Incineration SolidBin->Incinerate HaloBin->Incinerate NonHaloBin->Incinerate

Figure 1: Decision logic for segregating Z-Tyr(Z)-OH waste streams to ensure compatibility with incineration protocols.

Part 6: Regulatory Compliance

  • RCRA Status (USA): This compound is generally not listed as a P-list or U-list acute hazardous waste under 40 CFR 261.[1]33. However, it must be characterized based on the solvent it is dissolved in (e.g., Ignitable D001 if in EtOAc, Toxic D019 if in Carbon Tetrachloride).

  • European Waste Code (EWC): Typically falls under 16 05 09 (discarded chemicals other than those mentioned in 16 05 06, 16 05 07 or 16 05 08).

References

  • Sigma-Aldrich. (2025).[1][5][8] Safety Data Sheet: N,O-Bis(benzyloxycarbonyl)-L-tyrosine. Retrieved from

  • PubChem. (n.d.).[1] Compound Summary: Z-Tyr(Z)-OH.[1] National Library of Medicine.[1] Retrieved from

  • Thermo Fisher Scientific. (2025).[1][3] Chemical Resistance Guide: Nitrile Gloves. Retrieved from

  • U.S. EPA. (2024).[1] Hazardous Waste Generators: Categories and Requirements. Retrieved from

Sources

Handling

Personal protective equipment for handling n,o-Bis[(benzyloxy)carbonyl]tyrosine

Executive Summary & Chemical Identity[1] N,O-Bis[(benzyloxy)carbonyl]tyrosine , commonly abbreviated as Z-Tyr(Z)-OH , is a double-protected amino acid derivative used primarily in solid-phase and solution-phase peptide s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1]

N,O-Bis[(benzyloxy)carbonyl]tyrosine , commonly abbreviated as Z-Tyr(Z)-OH , is a double-protected amino acid derivative used primarily in solid-phase and solution-phase peptide synthesis. Unlike standard mono-protected tyrosine, this compound carries two benzyloxycarbonyl (Cbz/Z) groups: one protecting the


-amine and a second protecting the phenolic hydroxyl group as a carbonate.

This structural distinction alters its reactivity and handling requirements.[1] The phenolic carbonate is more labile than the amine carbamate, requiring strict moisture control and specific storage conditions to prevent spontaneous deprotection.

Property Data
Chemical Name N,O-Bis[(benzyloxy)carbonyl]-L-tyrosine
Synonyms Z-Tyr(Z)-OH; N,O-Di-Cbz-L-tyrosine
CAS Number 57228-56-5
Molecular Formula

Molecular Weight 449.45 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in organic solvents (DMF, DMSO, DCM); insoluble in water

Risk Assessment & Hazard Identification

While Z-Tyr(Z)-OH is not classified as a "High Hazard" substance (e.g., pyrophoric or acutely toxic), it acts as a chemical irritant and potential sensitizer. The primary risks stem from fine dust generation during weighing and potential hydrolysis products (benzyl alcohol, CO2) if improperly stored.

GHS Classification (Precautionary)[1]
  • H315: Causes skin irritation.[2][3][4][5]

  • H319: Causes serious eye irritation.[6][3][5][7]

  • H335: May cause respiratory irritation.[2][4][5]

Critical Causality: Why We Protect
  • Dust Inhalation: As a dry powder, static electricity can cause dispersion. Inhaling tyrosine derivatives can trigger mucosal irritation.

  • Phenolic Reactivity: The carbonate moiety on the tyrosine side chain is reactive. Skin contact with the solid followed by moisture (sweat) can lead to localized hydrolysis and irritation.

Personal Protective Equipment (PPE) Matrix

This protocol moves beyond "standard PPE" to a task-based risk mitigation strategy.

Operation Scale Respiratory Protection Hand Protection Eye Protection Body Protection
Analytical (<1 g) Standard Lab VentilationNitrile (0.11 mm)Safety Glasses w/ Side ShieldsLab Coat (Cotton/Poly)
Preparative (1–10 g) Fume Hood RequiredDouble Nitrile or Nitrile (0.11 mm)Chemical Splash GogglesLab Coat + Cuff Guards
Bulk Handling (>10 g) N95/P2 Respirator + Fume HoodExtended Cuff Nitrile (0.2 mm)Chemical Splash GogglesTyvek® Sleeves or Apron
Technical Justification for PPE Choices[1][2][4][5][8][10][11][12][13][14][15]
  • Gloves: Standard nitrile provides excellent resistance to the solid powder. However, if solubilizing in DMF (Dimethylformamide) or DCM (Dichloromethane) , double-gloving is mandatory. DMF permeates standard nitrile in <15 minutes; the outer glove protects against the solvent, the inner against the peptide.

  • Eyes: Safety glasses are insufficient if fine dust is generated outside a hood. Goggles form a seal that prevents airborne particles from bypassing the lens.

Operational Protocol: Safe Handling Workflow

This workflow ensures containment of the chemical and protection of the sensitive carbonate moiety.[8]

Phase A: Storage & Retrieval
  • Condition: Store at 2–8°C (Refrigerated) .

  • Protocol: Allow the container to warm to room temperature before opening .

    • Reasoning: Opening a cold bottle introduces condensation. Moisture will hydrolyze the phenolic carbonate (Z-group), degrading your reagent and releasing CO2.

Phase B: Weighing & Transfer
  • Static Control: Use an anti-static gun or wipe on the spatula and weigh boat. Z-Tyr(Z)-OH is prone to static cling.

  • Draft Shield: Perform weighing inside a chemical fume hood. If the balance is sensitive to draft, use a localized powder containment enclosure or a balance shield.

  • Transfer: Do not dump powder. Use a funnel to direct solid to the bottom of the reaction vessel to avoid coating the ground glass joints (which causes leaks during synthesis).

Phase C: Solubilization
  • Solvent Choice: Dissolve in anhydrous DMF or NMP.

  • Sequence: Add solvent to the powder, not powder to solvent, to minimize splash risk.

  • Observation: The solution should be clear. Turbidity indicates moisture contamination or hydrolysis.

Phase D: Disposal
  • Solid Waste: Bag in double-sealed polyethylene bags. Label as "Solid Organic Waste - Irritant".

  • Liquid Waste: Dispose of in "Non-Halogenated Organic" (if DMF/DMSO) or "Halogenated" (if DCM used) streams.

  • Container: Triple rinse empty bottles with acetone before discarding glass.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE and handling based on the state of the chemical (Solid vs. Solution).

SafetyWorkflow Start Start: Handling Z-Tyr(Z)-OH StateCheck Determine State Start->StateCheck Solid Solid Powder StateCheck->Solid Weighing/Transfer Solution In Solution (DMF/DCM) StateCheck->Solution Reaction/Workup DustRisk Risk: Dust Inhalation Static Dispersion Solid->DustRisk SolidPPE PPE: N95 (if open bench) Safety Goggles Nitrile Gloves DustRisk->SolidPPE Weighing Action: Weigh in Hood Anti-static measures SolidPPE->Weighing SplashRisk Risk: Skin Absorption Solvent Permeation Solution->SplashRisk SolutionPPE PPE: Fume Hood Double Nitrile Gloves Splash Goggles SplashRisk->SolutionPPE Process Action: Synthesis/Coupling SolutionPPE->Process

Figure 1: Decision logic for selecting PPE based on the physical state of the reagent.

Emergency Procedures

Spill Cleanup (Solid)
  • Isolate: Mark the area.

  • PPE: Don N95 respirator and goggles.

  • Method: Do not dry sweep (generates dust).[9] Cover with wet paper towels (using an inert solvent like heptane or water if hydrolysis is acceptable for waste) to dampen, then scoop into a waste container.

  • Wash: Clean area with soap and water.[6][3]

First Aid
  • Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses if present.[6][1][10][2][3][5][9] Seek medical attention (irritants can cause corneal abrasion).

  • Skin Contact: Wash with soap and copious water.[3] If red blotches appear (common with tyrosine derivatives), treat as a chemical burn.

  • Inhalation: Move to fresh air immediately.

References

  • Sigma-Aldrich. (n.d.).[9] N,O-Bis(benzyloxycarbonyl)-L-tyrosine Product Specification. Retrieved from

  • PubChem. (2023). Compound Summary: N-Benzyloxycarbonyl-L-tyrosine (Related Mono-Z derivative for hazard extrapolation).[11] National Library of Medicine. Retrieved from

  • Fisher Scientific. (2023). Safety Data Sheet: Protected Amino Acids. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from

Sources

© Copyright 2026 BenchChem. All Rights Reserved.